2-(Oxiran-2-yl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(oxiran-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZRYTWXFWRYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431419 | |
| Record name | Pyridine, 2-oxiranyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55967-94-7 | |
| Record name | Pyridine, 2-oxiranyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Oxiran-2-yl)pyridine: Properties, Reactivity, and Applications in Drug Development
Introduction: The Strategic Importance of 2-(Oxiran-2-yl)pyridine
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding and metal coordination make it a privileged structure in drug design.[1] When functionalized with a reactive epoxide ring at the 2-position, as in this compound, the resulting molecule becomes a highly versatile and valuable building block for creating complex molecular architectures.
This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights into its synthesis, reactivity, and strategic application. The core value of this synthon lies in the predictable, yet tunable, reactivity of the strained oxirane ring, which, when opened by various nucleophiles, provides a direct route to chiral β-amino alcohols and other key intermediates. These products are integral to the synthesis of a wide range of biologically active compounds.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis. The properties of this compound are summarized below. Note that while experimental data for some properties are limited, computed values provide reliable estimates for experimental planning.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO | PubChem[3] |
| Molecular Weight | 121.14 g/mol | PubChem[3] |
| CAS Number | 55967-94-7 | ChemSrc[4] |
| Appearance | Colorless to yellow liquid (predicted) | General |
| Boiling Point | N/A (Decomposition may occur) | ChemSrc[4] |
| Density | N/A | ChemSrc[4] |
| logP | 1.15290 (Computed) | ChemSrc[4] |
| PSA (Polar Surface Area) | 25.42 Ų (Computed) | ChemSrc[4] |
| SMILES | C1C(O1)C2=CC=CC=N2 | PubChem[3] |
Spectroscopic Signature: The structural features of this compound give rise to a distinct NMR spectrum. While a publicly available spectrum is not readily accessible, the expected chemical shifts can be predicted based on the electronic environment of the protons.
-
¹H NMR: The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.7 ppm). The proton at the C6 position, adjacent to the nitrogen, will be the most deshielded. The protons of the oxirane ring will appear further upfield. The methine proton (CH) adjacent to both the pyridine ring and the oxygen atom will likely be a multiplet around δ 3.8-4.2 ppm. The two diastereotopic methylene protons (CH₂) of the epoxide will appear as distinct multiplets, likely in the δ 2.8-3.4 ppm range.
-
¹³C NMR: The carbons of the pyridine ring will resonate in the δ 120-150 ppm region, with the carbon attached to the epoxide (C2) and the carbon adjacent to the nitrogen (C6) being significantly influenced by the heteroatom. The two carbons of the oxirane ring are expected in the δ 45-60 ppm range.
Synthesis of this compound
The most common and efficient laboratory syntheses of this compound start from readily available precursors such as 2-vinylpyridine or 2-pyridinecarboxaldehyde.
Route 1: Epoxidation of 2-Vinylpyridine
This is a direct and widely used method involving the oxidation of the vinyl group's double bond. Various epoxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice due to its reactivity and selectivity.
Diagram 1: Epoxidation of 2-Vinylpyridine. A straightforward synthesis.
Experimental Protocol: Synthesis via Epoxidation
-
Dissolution: Dissolve 2-vinylpyridine (1.0 equiv) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (approx. 1.1-1.5 equiv) in CH₂Cl₂. Add this solution dropwise to the cooled 2-vinylpyridine solution over 30-60 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions or decomposition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to destroy excess peroxide, followed by a wash with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.
-
Purification: Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Route 2: From 2-Pyridinecarboxaldehyde
An alternative approach involves the Corey-Chaykovsky reaction, where a sulfur ylide is used to convert the aldehyde into the corresponding epoxide.
Diagram 2: Corey-Chaykovsky epoxidation. An alternative to direct oxidation.
Chemical Reactivity: The Ring-Opening Cascade
The reactivity of this compound is dominated by the nucleophilic ring-opening of the strained three-membered epoxide. The presence of the adjacent pyridine ring introduces significant electronic effects that govern the regioselectivity of this reaction. The pyridine ring is electron-withdrawing, which influences the stability of potential cationic intermediates in acid-catalyzed reactions and polarizes the C-O bonds of the epoxide.
Regioselectivity of Nucleophilic Attack
The nucleophilic attack can, in principle, occur at either of the two carbons of the oxirane ring (Cα or Cβ).
-
Cα: The carbon directly attached to the pyridine ring.
-
Cβ: The terminal methylene carbon of the epoxide.
The outcome of the reaction is highly dependent on the reaction conditions (acidic vs. basic/neutral) and the nature of the nucleophile.
Under Basic or Neutral Conditions (Sₙ2-type mechanism): Strong, unhindered nucleophiles will preferentially attack the sterically less hindered carbon, which is Cβ . This is a classic Sₙ2-type reaction where steric hindrance is the dominant controlling factor. This pathway leads to the formation of β-substituted alcohols.
Under Acidic Conditions (Sₙ1-like mechanism): In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. This enhances the electrophilicity of the ring carbons. The electron-withdrawing pyridine ring destabilizes a potential carbocation at the adjacent Cα position. However, if a carbocation were to form, it would be more stable at the more substituted Cα position (benzylic-like position relative to the pyridine ring). This creates a delicate balance. For many nucleophiles, even under acidic conditions, the attack still occurs at the less hindered Cβ position. However, with weaker nucleophiles, a greater proportion of attack at Cα may be observed as the reaction takes on more Sₙ1 character.
Research has shown that the reaction of this compound with chiral primary amines in the presence of a Lewis acid like Sc(OTf)₃ proceeds with high regioselectivity, leading exclusively to the corresponding β-amino alcohols via attack at the Cβ position.[5]
Diagram 3: Regioselectivity in Ring-Opening. The choice of conditions dictates the site of nucleophilic attack.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound is realized in its conversion to downstream products that are key intermediates in pharmaceutical synthesis. The resulting 1-(pyridin-2-yl)ethane-1,2-diol derivatives and, particularly, the β-amino alcohols, are versatile chiral building blocks.
While direct use of this compound in a final drug synthesis is less commonly published, the synthesis of major pharmaceuticals from its immediate precursor, 2-vinylpyridine, underscores the importance of this structural motif. The reactions of 2-vinylpyridine often mirror the reactivity expected from the epoxide.
Case Study: Betahistine Synthesis Betahistine is an anti-vertigo drug used to treat Meniere's disease.[6] Its synthesis is a prime example of the aza-Michael addition of methylamine to 2-vinylpyridine.[6][7][8] This reaction is mechanistically analogous to the ring-opening of this compound with methylamine, which would also yield the betahistine core structure after reduction of the hydroxyl group.
Diagram 4: Synthetic logic for Betahistine. Demonstrates the analogous reactivity of the epoxide and vinyl precursors.
Case Study: Axitinib Synthesis Axitinib is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[9] Several patented synthetic routes for Axitinib utilize 2-vinylpyridine as a key starting material in a palladium-catalyzed Heck coupling reaction.[10][11] This highlights the industrial relevance of the 2-(ethenyl)pyridine moiety, which is directly accessible from this compound via elimination reactions.
Representative Experimental Protocol: Nucleophilic Ring-Opening
This protocol details the regioselective ring-opening of racemic this compound with a chiral amine, (S)-1-phenylethylamine, as a representative example of the synthesis of valuable β-amino alcohol intermediates. This procedure is adapted from the work of Wosińska-Hrydczuk, M., & Skarżewski, J. (2019).[5]
Objective: To synthesize (1S,2S)- and (1R,2R)-1-phenyl-2-(pyridin-2-yl)-2-((S)-1-phenylethylamino)ethanol.
Materials:
-
This compound
-
(S)-1-Phenylethylamine
-
Scandium(III) triflate (Sc(OTf)₃)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous solvent (e.g., Acetonitrile or Toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv).
-
Solvent and Reagents: Add anhydrous solvent, followed by (S)-1-phenylethylamine (1.2 equiv), DIEA (1.5 equiv), and finally the Lewis acid catalyst, Sc(OTf)₃ (0.1 equiv). Causality Note: The Lewis acid activates the epoxide towards nucleophilic attack, while DIEA acts as a non-nucleophilic base to scavenge any protons generated, preventing unwanted side reactions.
-
Reaction: Heat the reaction mixture to 80 °C and stir for the required time (monitoring by TLC is essential, this can take several days).
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The resulting diastereomeric β-amino alcohols can be separated and purified using column chromatography on silica gel.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.
Conclusion
This compound stands out as a strategically valuable building block for researchers in drug discovery and organic synthesis. Its true utility is unlocked through the regioselective ring-opening of its epoxide functionality, providing a reliable and versatile entry point to chiral β-amino alcohols and other key pharmaceutical intermediates. By understanding the interplay of steric and electronic factors that control its reactivity, scientists can harness the power of this synthon to construct complex, biologically active molecules with precision and efficiency. The established relevance of its precursor, 2-vinylpyridine, in the synthesis of marketed drugs like Betahistine and Axitinib, further solidifies the importance of the 2-substituted pyridine framework in modern medicinal chemistry.
References
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- ResearchGate. (2019). 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. [URL: https://www.researchgate.net/publication/336449175_2-Oxiranyl-pyridines_Synthesis_and_Regioselective_Epoxide_Ring_Openings_with_Chiral_Amines_as_a_Route_to_Chiral_Ligands]
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An In-Depth Technical Guide to the Synthesis of 2-(Oxiran-2-yl)pyridine from 2-Vinylpyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for producing 2-(oxiran-2-yl)pyridine, a valuable heterocyclic building block, from its precursor, 2-vinylpyridine. The guide is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis. It delves into the critical aspects of the epoxidation reaction, including a comparative analysis of common oxidation systems, a detailed experimental protocol, mechanistic insights with a focus on chemoselectivity, and strategies for purification and characterization. The content is structured to offer not only procedural steps but also the underlying scientific principles to empower researchers in optimizing this important transformation.
Introduction: The Significance of this compound
This compound, also known as 2-pyridyloxirane, is a bifunctional molecule incorporating both a pyridine ring and a reactive epoxide moiety. This unique structural combination makes it a highly versatile intermediate in organic synthesis. The pyridine unit offers opportunities for coordination chemistry, salt formation, and modifications to the aromatic ring, while the strained oxirane ring is susceptible to nucleophilic ring-opening reactions, providing a gateway to a diverse array of functionalized pyridine derivatives.
These derivatives are of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a common feature in many pharmaceuticals, and the introduction of various substituents via the epoxide ring can lead to the discovery of new bioactive compounds. In materials science, polymers incorporating the this compound unit can exhibit unique properties, such as enhanced adhesion.
The synthesis of this compound is primarily achieved through the epoxidation of the readily available starting material, 2-vinylpyridine.[1] This guide will explore the key facets of this transformation.
Synthetic Methodologies: A Comparative Analysis
The conversion of an alkene to an epoxide is a cornerstone transformation in organic chemistry. For the epoxidation of 2-vinylpyridine, several methods can be employed, each with its own set of advantages and challenges. The choice of oxidant and catalyst is paramount in achieving high yield and selectivity.
Epoxidation with Peroxy Acids
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used and reliable reagents for the epoxidation of a broad range of alkenes.[2][3]
Mechanism of Action: The reaction proceeds through a concerted, stereospecific mechanism often referred to as the "butterfly" transition state.[2] The peroxy acid delivers an oxygen atom to the double bond in a single step, which means the stereochemistry of the starting alkene is retained in the epoxide product.
Advantages:
-
High Yields: Generally provides good to excellent yields of the epoxide.[2]
-
Mild Reaction Conditions: The reaction can often be carried out at or below room temperature.
-
Commercial Availability: m-CPBA is a readily available and relatively stable peroxy acid.[2]
Challenges with 2-Vinylpyridine:
-
Chemoselectivity: The nitrogen atom of the pyridine ring is susceptible to oxidation by peroxy acids, leading to the formation of the corresponding pyridine N-oxide as a significant byproduct.[4][5] This competing reaction can reduce the yield of the desired epoxide and complicate the purification process.
Catalytic Epoxidation with Hydrogen Peroxide
The use of hydrogen peroxide (H₂O₂) as the terminal oxidant is highly desirable from a green chemistry perspective, as its only byproduct is water. This approach requires a catalyst to activate the H₂O₂.
Common Catalytic Systems:
-
Heteropolyoxometalates: These robust catalysts can be effective for the epoxidation of various olefins with hydrogen peroxide.[6][7]
-
Manganese Complexes: Certain manganese-based catalysts have shown high efficiency in epoxidation reactions.[8]
Advantages:
-
Atom Economy and Environmental Benignity: Hydrogen peroxide is an environmentally friendly oxidant.
-
Catalytic Nature: Only a small amount of catalyst is required, reducing waste.
Challenges with 2-Vinylpyridine:
-
Catalyst Deactivation: The pyridine moiety can coordinate to the metal center of the catalyst, potentially leading to deactivation.
-
Selectivity: Similar to peroxy acids, the potential for N-oxidation of the pyridine ring remains a concern and needs to be carefully managed through catalyst and reaction condition selection.
Detailed Experimental Protocol: Epoxidation of 2-Vinylpyridine with m-CPBA
This section provides a detailed, step-by-step protocol for the synthesis of this compound using m-CPBA, a commonly employed and effective method. This protocol is based on established procedures for the epoxidation of alkenes and has been adapted to address the specific properties of 2-vinylpyridine.[9]
Materials and Equipment
| Material/Equipment | Specifications |
| 2-Vinylpyridine | >97% purity, stabilized |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ~77% purity (remainder is m-chlorobenzoic acid and water) |
| Dichloromethane (DCM) | Anhydrous |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Aqueous |
| Saturated Sodium Sulfite (Na₂SO₃) Solution | Aqueous |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Silica Gel | For column chromatography (230-400 mesh) |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Glass column for chromatography | |
| Thin-Layer Chromatography (TLC) plates | Silica gel coated |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-vinylpyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) to make an approximately 0.5 M solution. Cool the flask in an ice bath to 0 °C.
-
Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM. Slowly add the m-CPBA solution to the stirred 2-vinylpyridine solution at 0 °C over a period of 30-60 minutes. The slow addition helps to control the reaction temperature and can improve selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The disappearance of the 2-vinylpyridine spot and the appearance of a new, more polar spot corresponding to the epoxide indicates the reaction is proceeding.
-
Quenching the Reaction: Once the reaction is complete (typically after 2-4 hours at 0 °C, then allowing to warm to room temperature for a few hours), quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 15-20 minutes.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (to remove m-chlorobenzoic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification
The crude product, which may contain the desired epoxide as well as the N-oxide byproduct and any unreacted starting material, is best purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The less polar 2-vinylpyridine will elute first, followed by the this compound, and finally the more polar 2-vinylpyridine N-oxide.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
Mechanistic Considerations and Chemoselectivity
The primary challenge in the epoxidation of 2-vinylpyridine is achieving high chemoselectivity for the vinyl group over the pyridine nitrogen.
Reaction Mechanism
The epoxidation of the vinyl group proceeds via the concerted "butterfly" mechanism as previously described.[2]
Caption: The concerted 'butterfly' mechanism for the epoxidation of 2-vinylpyridine with m-CPBA.
The Challenge of N-Oxidation
The lone pair of electrons on the pyridine nitrogen is also nucleophilic and can attack the electrophilic oxygen of the peroxy acid, leading to the formation of 2-vinylpyridine N-oxide.[4][5]
Caption: The competing N-oxidation of 2-vinylpyridine by m-CPBA.
Strategies to Enhance Selectivity for Epoxidation:
-
Temperature Control: Conducting the reaction at low temperatures (e.g., 0 °C or below) generally favors the epoxidation reaction, which typically has a lower activation energy than N-oxidation.
-
Slow Addition of Oxidant: Adding the peroxy acid slowly helps to maintain a low concentration of the oxidant in the reaction mixture, which can suppress the undesired side reaction.
-
Choice of Peroxy Acid: While m-CPBA is common, other peroxy acids with different electronic and steric properties could potentially offer improved selectivity.
Characterization of this compound
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of characteristic signals for the epoxide ring protons (typically in the range of 2.5-4.0 ppm), along with the signals for the pyridine ring protons. |
| ¹³C NMR | Presence of signals corresponding to the two carbons of the epoxide ring (typically in the range of 40-60 ppm).[10] |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated mass of C₇H₇NO (121.14 g/mol ).[11] |
| Infrared (IR) Spectroscopy | Characteristic C-O stretching frequencies for the epoxide ring. |
Conclusion
The synthesis of this compound from 2-vinylpyridine is a valuable transformation that provides access to a versatile synthetic intermediate. While the epoxidation can be achieved using various methods, the use of m-CPBA offers a reliable and high-yielding approach, provided that the competing N-oxidation is carefully managed. By controlling reaction parameters such as temperature and the rate of reagent addition, and by employing appropriate purification techniques, researchers can successfully synthesize this important building block for applications in drug discovery and materials science. Further exploration of catalytic systems utilizing hydrogen peroxide may offer more environmentally benign and selective routes in the future.
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Zhang, L., et al. (2021). Ir0/graphdiyne atomic interface for selective epoxidation. Proceedings of the National Academy of Sciences, 118(35), e2108520118. Available from: [Link]
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An In-depth Technical Guide to the Chiral Resolution of Racemic 2-(Oxiran-2-yl)pyridine
Abstract
Enantiomerically pure 2-(oxiran-2-yl)pyridine is a critical chiral building block in modern drug discovery and development, finding application in the synthesis of a variety of pharmacologically active agents.[1][2] The stereochemistry of the oxirane ring is paramount, as different enantiomers of a chiral drug can exhibit widely varying pharmacokinetic, metabolic, and toxicological profiles.[3] Consequently, the development of efficient and scalable methods for the resolution of racemic this compound is of significant interest to the pharmaceutical industry. This guide provides a comprehensive overview of the principal strategies for achieving this chiral separation, including classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography. Each section delves into the underlying theoretical principles, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate resolution strategy for their specific needs.
Introduction: The Significance of Chiral this compound
The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs.[1][4] When functionalized with a chiral oxirane ring, as in this compound, the resulting molecule becomes a versatile precursor for the synthesis of complex chiral molecules. The epoxide ring is highly susceptible to nucleophilic attack, allowing for the regioselective and stereospecific introduction of a wide range of functional groups. This reactivity, coupled with the coordinating ability of the pyridine nitrogen, makes chiral this compound a valuable synthon for constructing chiral ligands and biologically active compounds.[5]
The imperative for enantiomerically pure starting materials in drug synthesis is well-established. Regulatory bodies increasingly mandate the development of single-enantiomer drugs to simplify pharmacodynamics, reduce dosage, and eliminate potential side effects associated with the inactive or detrimental enantiomer.[3] This places a strong emphasis on robust and efficient methods for obtaining enantiopure compounds. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of this endeavor.[6]
This guide will explore the three primary methodologies for the chiral resolution of racemic this compound, providing both theoretical grounding and practical, actionable protocols.
Classical Resolution via Diastereomeric Salt Formation
Classical resolution is a time-honored technique that relies on the differential properties of diastereomers.[6] By reacting the racemic mixture with a chiral resolving agent, a pair of diastereomeric salts is formed. These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, allowing for their separation by conventional methods like fractional crystallization.[6]
The Underlying Principle: From Enantiomers to Separable Diastereomers
The core principle of classical resolution is the conversion of a difficult-to-separate enantiomeric pair into a more easily separable pair of diastereomers. This is achieved by introducing a second chiral center from a readily available, enantiomerically pure resolving agent. For a basic compound like this compound, acidic resolving agents are typically employed.
Caption: Workflow for Classical Resolution.
Common Resolving Agents and Experimental Considerations
The choice of resolving agent is critical and often requires empirical screening.[7] For basic compounds like this compound, common chiral acidic resolving agents include:
-
(+)- and (-)-Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid)
-
(+)- and (-)-Mandelic acid
-
(+)- and (-)-Camphorsulfonic acid[7]
Key Experimental Parameters:
-
Solvent Selection: The solvent system is crucial for achieving differential solubility of the diastereomeric salts. A range of organic, aqueous, and mixed solvent systems should be screened.[7]
-
Stoichiometry: Initially, using 0.5 molar equivalents of the resolving agent can be an efficient way to screen for enantiomeric enrichment.[7]
-
Temperature and Cooling Rate: A controlled cooling process is often necessary to induce nucleation and crystallization of the less soluble diastereomer.[7]
Protocol: Classical Resolution of Racemic this compound with Dibenzoyltartaric Acid
This protocol is a representative example and may require optimization.
Materials:
-
Racemic this compound
-
(-)-Dibenzoyl-L-tartaric acid
-
Ethanol
-
Diethyl ether
-
Sodium hydroxide solution (1M)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chiral HPLC system for enantiomeric excess determination
Procedure:
-
Salt Formation: Dissolve racemic this compound (1.0 eq) in a minimal amount of ethanol at room temperature. In a separate flask, dissolve (-)-dibenzoyl-L-tartaric acid (0.5-1.0 eq) in ethanol.
-
Crystallization: Slowly add the resolving agent solution to the solution of the racemic base with stirring. The formation of a precipitate may be observed. If not, slowly add diethyl ether as an anti-solvent until turbidity is observed. Allow the mixture to stand at room temperature, and then at 4°C overnight to facilitate crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by filtration and wash with a small amount of cold ethanol/diethyl ether.
-
Liberation of the Enantiomer: Suspend the crystalline salt in a biphasic mixture of dichloromethane and 1M sodium hydroxide solution. Stir vigorously until the solid dissolves.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between enantiomers. In this process, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
The Principle of Kinetic Resolution
Kinetic resolution is based on the difference in reaction rates of two enantiomers with a chiral catalyst or reagent. In the case of enzymatic resolution, the enzyme's chiral active site preferentially binds and transforms one enantiomer at a much faster rate than the other. This results in the accumulation of the unreacted, slower-reacting enantiomer and the formation of a new, enantiomerically enriched product.
Caption: Enzymatic Kinetic Resolution Workflow.
Lipase-Catalyzed Asymmetric Acetylation
Lipases are a class of enzymes that are widely used in kinetic resolutions due to their broad substrate specificity, high stability in organic solvents, and commercial availability.[8] For the resolution of alcohols, such as those that can be derived from the opening of the oxirane ring, or for direct acylation of related structures, lipase-catalyzed acetylation is a common strategy. Candida antarctica lipase B (CAL-B) is particularly effective for the resolution of various pyridyl ethanols.[8]
Protocol: Enzymatic Kinetic Resolution of a Related Precursor
While direct enzymatic resolution of this compound itself is less commonly reported, the resolution of the corresponding alcohol, 1-(pyridin-2-yl)ethane-1,2-diol (which can be obtained from the hydrolysis of the epoxide), is a well-established approach.
Materials:
-
Racemic 1-(pyridin-2-yl)ethane-1,2-diol
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Vinyl acetate
-
Diisopropyl ether
-
Silica gel for column chromatography
-
Chiral HPLC or GC system
Procedure:
-
Reaction Setup: To a solution of racemic 1-(pyridin-2-yl)ethane-1,2-diol (1.0 eq) in diisopropyl ether, add vinyl acetate (1.5-2.0 eq) and immobilized CAL-B (e.g., 10-20% by weight of the substrate).
-
Incubation: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by taking aliquots and analyzing them by TLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acetylated product.
-
Workup: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol and the acetylated product by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess of both the recovered alcohol and the acetylated product by chiral HPLC or GC.
| Method | Resolving Agent/Catalyst | Typical Yield | Typical Enantiomeric Excess | References |
| Classical Resolution | Chiral Diacids | Up to 50% (for one enantiomer) | >95% | [6][7] |
| Enzymatic Resolution | Lipases (e.g., CAL-B) | ~50% (for each component) | >99% | [8] |
| Chiral Chromatography | Chiral Stationary Phases | >90% | >99% | [9][10] |
Chiral Chromatography
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[9][10] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.
Principles of Chiral Recognition on a Stationary Phase
The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[10] For effective chiral recognition, there must be at least three points of interaction between the analyte and the CSP (Dalgliesh's three-point interaction model). These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.
Types of Chiral Stationary Phases
A wide variety of CSPs are commercially available, with polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) being among the most versatile and widely used for HPLC.[11] For gas chromatography (GC), cyclodextrin-based CSPs are very effective for separating volatile chiral compounds.[12]
Protocol: Chiral HPLC Separation of this compound Enantiomers
This is a general protocol and the specific conditions will depend on the chosen column and HPLC system.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
-
Mobile phase solvents (e.g., hexane, isopropanol, ethanol)
-
Racemic this compound standard
-
Sample to be analyzed
Procedure:
-
Method Development: Dissolve the racemic standard in the mobile phase. Screen different mobile phase compositions (e.g., varying ratios of hexane and isopropanol) to achieve baseline separation of the two enantiomer peaks. Adjust the flow rate as needed to optimize resolution and analysis time.
-
Sample Preparation: Prepare a solution of the sample to be analyzed in the mobile phase at a known concentration.
-
Injection and Analysis: Inject the sample onto the chiral column and record the chromatogram.
-
Quantification: Identify the peaks corresponding to the two enantiomers based on their retention times (compared to the racemic standard). The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Determination of Enantiomeric Excess
Accurate determination of enantiomeric excess is crucial for validating the success of a chiral resolution.[13] While chiral chromatography is the most common and reliable method, other techniques are also available.
-
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): As described above, these are the gold standards for ee determination, providing direct quantification of the enantiomers.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents, it is possible to induce chemical shift differences between enantiomers in the NMR spectrum, allowing for their quantification.[14]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. The magnitude of the CD signal can be correlated with the enantiomeric excess.[13][15][16]
Conclusion
The chiral resolution of racemic this compound is a critical step in the synthesis of many important pharmaceutical compounds. This guide has detailed the three primary methods for achieving this separation: classical resolution, enzymatic kinetic resolution, and chiral chromatography. The choice of method depends on factors such as the scale of the separation, the desired level of enantiopurity, cost considerations, and available equipment. For large-scale industrial processes, classical resolution by diastereomeric salt crystallization often provides a cost-effective solution. Enzymatic resolution offers excellent selectivity and mild reaction conditions, making it an environmentally friendly option. Chiral chromatography, while potentially more expensive for large-scale separations, is an invaluable tool for both analytical determination of enantiomeric excess and for preparative purification. A thorough understanding of the principles and practical considerations outlined in this guide will enable researchers and drug development professionals to effectively implement these techniques and access the enantiomerically pure building blocks essential for modern drug discovery.
References
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ResearchGate. (2019, October 9). 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. Available from: [Link]
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ACS Publications. (2020, August 10). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available from: [Link]
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ResearchGate. (2020, August 10). Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. Available from: [Link]
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Wikipedia. Chiral resolution. Available from: [Link]
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PubMed. (1988, February 19). Chromatographic separation of enantiomers. Available from: [Link]
-
RSC Publishing. (2023, October 16). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. Available from: [Link]
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NIH. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Available from: [Link]
-
MDPI. (n.d.). Enantiomers and Their Resolution. Available from: [Link]
-
NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC. Available from: [Link]
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NIH. (n.d.). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. Available from: [Link]
-
PubMed Central. (n.d.). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Available from: [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]
-
MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available from: [Link]
-
ResearchGate. (2010, May 1). ChemInform Abstract: Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2′-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. Available from: [Link]
-
MDPI. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Available from: [Link]
-
ResearchGate. (2018, October 16). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Available from: [Link]
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RSC Publishing. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available from: [Link]
-
Onyx Scientific. Chiral Resolution Screening. Available from: [Link]
-
ResearchGate. (2012, January 1). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. Available from: [Link]
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(n.d.). 2,3-Dihydroimidazo[1,2-a]pyridines: A New Class of Enantioselective Acyl Transfer Catalysts and Their. Available from: [Link]
-
LCGC International. (2023, August 17). Separation of Chiral Enantiomers in LC Enantioseparations. Available from: [Link]
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University of Birmingham. (2016, August 26). Rapid determination of enantiomeric excess via NMR spectroscopy. Available from: [Link]
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RSC Publishing. (n.d.). Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridineN-oxides. Available from: [Link]
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NIH. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. PMC. Available from: [Link]
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NIH. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available from: [Link]
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ResearchGate. (n.d.). Chromatographic Separations and Analysis of Enantiomers. Available from: [Link]
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PubMed. (2014, July 15). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Available from: [Link]
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NIH. (n.d.). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. Available from: [Link]
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(2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available from: [Link]
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Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Available from: [Link]
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NIH. (2021, May 7). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. PMC. Available from: [Link]
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(2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available from: [Link]
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(n.d.). View of Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative. Available from: [Link]
-
MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]
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ResearchGate. (2014, January 1). (PDF) Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Available from: [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Oxiran-2-yl)pyridine
This guide provides a comprehensive overview of the spectroscopic data for 2-(Oxiran-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound, also known as 2-pyridyloxirane, is a valuable building block in organic synthesis due to the presence of two reactive functionalities: a pyridine ring and an epoxide ring. The pyridine moiety offers opportunities for coordination chemistry and modification of electronic properties, while the strained epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound, as well as for understanding its chemical behavior. This guide delves into the key spectroscopic features of this compound, providing the rationale behind the observed spectral data and outlining the experimental protocols for their acquisition.
Molecular Structure and Key Spectroscopic Correlations
The unique structural arrangement of this compound, with the epoxide ring directly attached to the C2 position of the pyridine ring, gives rise to a distinct spectroscopic fingerprint. The following diagram illustrates the molecular structure and highlights the key atoms for spectroscopic analysis.
Caption: Molecular structure of this compound with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the pyridine and oxirane ring protons.
Expected Chemical Shifts and Coupling Constants:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.5 | d | ~4.8 |
| H-4 | ~7.7 | td | ~7.7, 1.8 |
| H-3 | ~7.3 | d | ~7.8 |
| H-5 | ~7.2 | ddd | ~7.5, 4.8, 1.2 |
| H-α | ~4.0 | dd | ~4.2, 2.6 |
| H-βa | ~3.2 | dd | ~5.6, 4.2 |
| H-βb | ~2.9 | dd | ~5.6, 2.6 |
Analysis and Rationale:
-
Pyridine Protons (H-3 to H-6): These protons appear in the aromatic region (δ 7.0-8.5 ppm). The proton at the 6-position (H-6), being adjacent to the electronegative nitrogen atom, is the most deshielded and appears furthest downfield. The coupling pattern arises from spin-spin interactions with neighboring protons.
-
Oxirane Protons (H-α, H-βa, H-βb): The protons on the epoxide ring typically resonate between 2.5 and 4.5 ppm. The methine proton (H-α), being attached to the carbon bearing both the pyridine ring and the oxygen atom, is expected to be the most downfield of the oxirane protons. The two diastereotopic methylene protons (H-βa and H-βb) will exhibit distinct chemical shifts and show geminal coupling to each other, as well as vicinal coupling to H-α.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected Chemical Shifts:
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~158 |
| C-6 | ~149 |
| C-4 | ~136 |
| C-5 | ~123 |
| C-3 | ~120 |
| C-α | ~53 |
| C-β | ~46 |
Analysis and Rationale:
-
Pyridine Carbons (C-2 to C-6): The carbon atoms of the pyridine ring resonate in the aromatic region. C-2 and C-6, being adjacent to the nitrogen, are typically the most deshielded.
-
Oxirane Carbons (C-α, C-β): The carbons of the strained epoxide ring appear at higher field compared to typical ether carbons, generally in the range of 40-60 ppm.[1] The carbon atom directly attached to the pyridine ring (C-α) is expected to be slightly more downfield than the terminal methylene carbon (C-β).
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for acquiring NMR spectra of this compound.
Detailed Steps:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050 | C-H stretch | Aromatic (Pyridine) |
| ~3000 | C-H stretch | Oxirane |
| ~1600, 1570, 1470, 1430 | C=C and C=N stretching | Pyridine ring |
| ~1250 | C-O-C asymmetric stretch | Epoxide (ring breathing) |
| ~900, ~830 | C-O-C symmetric stretch | Epoxide (ring breathing) |
| ~750 | C-H out-of-plane bend | 2-substituted pyridine |
Analysis and Rationale:
-
Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds in the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
-
Epoxide Ring Vibrations: The strained three-membered ring of the epoxide gives rise to characteristic "ring breathing" modes. The asymmetric stretch is typically found around 1250 cm⁻¹, while two symmetric stretches are observed at lower wavenumbers.
-
C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹. The C-H out-of-plane bending vibration around 750 cm⁻¹ is characteristic of a 2-substituted pyridine.
Experimental Protocol for IR Spectroscopy
Caption: Workflow for acquiring an IR spectrum of liquid this compound.
Detailed Steps:
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a small drop of the compound between two salt plates (e.g., NaCl or KBr) to create a thin film.[1]
-
Background Spectrum: Obtain a background spectrum of the empty spectrometer to subtract any atmospheric absorptions (e.g., CO₂, H₂O).
-
Sample Spectrum: Place the salt plates with the sample in the spectrometer's sample holder and acquire the IR spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, Electron Ionization (EI) is a common technique.
Expected Fragmentation Pattern:
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 121, corresponding to its molecular weight. Key fragmentation pathways for pyridine derivatives often involve the loss of small, stable molecules or radicals.
| m/z | Proposed Fragment |
| 121 | [M]⁺ (Molecular Ion) |
| 92 | [M - CHO]⁺ |
| 79 | [C₅H₅N]⁺ (Pyridine radical cation) |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
| 52 | [C₄H₄]⁺ |
Analysis and Rationale:
-
Molecular Ion: The presence of the molecular ion peak is crucial for determining the molecular weight.
-
Fragmentation: The fragmentation of 2-substituted pyridines can be complex. Common fragmentation pathways involve cleavage of the substituent. The loss of a CHO radical (29 amu) from the molecular ion would lead to a fragment at m/z 92. Cleavage of the C-C bond between the pyridine and oxirane rings can lead to the formation of the stable pyridine radical cation (m/z 79) or the pyridyl cation (m/z 78). Further fragmentation of the pyridine ring can lead to smaller fragments like the one observed at m/z 52.
Experimental Protocol for Mass Spectrometry
Caption: Workflow for acquiring an EI mass spectrum of this compound.
Detailed Steps:
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the high-vacuum environment of the mass spectrometer, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) in the ion source.[3] This causes the ejection of an electron, forming a radical cation (the molecular ion), which can then undergo fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Conclusion
The spectroscopic data presented in this guide provide a detailed and self-validating framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous identification and purity assessment. The provided protocols offer a standardized approach for obtaining high-quality spectral data, ensuring reproducibility and reliability in research and development settings.
References
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Wu, J., Xu, W., Yu, Z.-X., & Wang, J. (2015). Enantioselective Copper-Catalyzed [3 + 2] Cycloaddition of Azomethine Ylides with β-Trifluoromethyl β,β-Disubstituted Enones. Journal of the American Chemical Society, 137(30), 9489–9495. [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. [Link]
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Andersson, H., Almqvist, F., & Olsson, R. (2007). A General Method for the Synthesis of 2-Substituted Pyridines. Organic Letters, 9(7), 1335–1337. [Link]
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Bitesize Bio. (2023, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
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2-(Oxiran-2-yl)pyridine stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 2-(Oxiran-2-yl)pyridine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. Its utility is intrinsically linked to the chemical integrity of its strained epoxide ring. This guide provides a comprehensive analysis of the stability of this compound, detailing its primary degradation pathways. It offers field-proven protocols for storage, handling, and stability assessment to ensure the compound's purity and reactivity for research and development applications.
Introduction: The Chemical Significance of this compound
This compound, a molecule integrating a pyridine ring with an epoxide moiety, serves as a critical intermediate in the synthesis of a wide array of more complex molecules. The pyridine component offers sites for hydrogen bonding and coordination chemistry, while the electrophilic epoxide ring is primed for nucleophilic attack, enabling diverse chemical transformations.[1] This dual functionality makes it a valuable precursor for developing novel pharmaceutical agents, with derivatives showing potential as inhibitors for enzymes like collagen prolyl-4-hydroxylase, which is relevant in fibrotic diseases.[1]
The compound's reactivity, however, is a double-edged sword. The same strained epoxide ring that makes it a useful synthetic tool also renders it susceptible to degradation under improper storage and handling conditions. Understanding and mitigating these stability issues are paramount for ensuring reproducibility in experimental outcomes and maintaining the quality of synthesized materials.
Chemical Stability Profile
The stability of this compound is primarily dictated by the reactivity of the oxirane (epoxide) ring. The principal degradation pathways involve the ring-opening of this three-membered heterocycle.
Susceptibility to Nucleophilic Attack and Polymerization
The epoxide ring is highly electrophilic and susceptible to ring-opening by various nucleophiles.[1] This reactivity can be problematic during storage if the compound is exposed to nucleophilic contaminants.
-
Water (Hydrolysis): Moisture is a significant threat. In the presence of even trace amounts of acid or base as catalysts, water can act as a nucleophile, leading to the formation of 2-(1,2-dihydroxyethyl)pyridine.
-
Amines and Alcohols: These common laboratory reagents can readily open the epoxide ring, forming substituted pyridine derivatives.[1]
-
Polymerization: Epoxides can undergo both acid- and base-catalyzed polymerization.[2] This process can be initiated by impurities and leads to the formation of oligomeric or polymeric materials, significantly reducing the purity of the monomeric this compound.
Influence of Acidic and Basic Conditions
Both acidic and basic conditions can catalyze the ring-opening of epoxides, accelerating degradation.
-
Acid Catalysis: In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group.[3][4] The subsequent nucleophilic attack preferentially occurs at the more substituted carbon atom.[3][4] Lewis acids can also coordinate with the epoxide oxygen, activating the ring for nucleophilic attack.[5][6] This heightened reactivity underscores the need to avoid acidic contaminants during storage.
-
Base Catalysis: Strong bases can deprotonate weak nucleophiles, increasing their reactivity towards the epoxide ring. The attack typically occurs at the less sterically hindered carbon atom.
Thermal and Photochemical Stability
While many organic compounds are stable at ambient temperatures, elevated temperatures can provide the activation energy needed for degradation reactions.
-
Thermal Decomposition: When heated, this compound may decompose, potentially emitting acrid smoke and fumes.[7] The thermal decomposition of similar heterocyclic compounds can lead to the generation of toxic gases such as nitrogen oxides and carbon monoxide.[8][9][10]
-
Photochemical Degradation: While specific data on the photochemical stability of this compound is limited, pyridine and its derivatives are known to undergo photochemical transformations.[11] Therefore, exposure to light, especially UV light, should be minimized.
Recommended Storage and Handling Protocols
To preserve the integrity of this compound, strict adherence to proper storage and handling procedures is essential.
Optimal Storage Conditions
The following table summarizes the recommended storage conditions to maintain the stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[12] | Reduces the rate of potential degradation reactions and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[8] | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Store in a tightly sealed, opaque container in a dark location. | Protects against potential photochemical degradation. |
| Moisture | Store in a dry, well-ventilated area.[8][9][13] Use of a desiccator is recommended. | Minimizes hydrolysis of the epoxide ring. |
| Container | Use a clean, dry, and inert container (e.g., amber glass bottle with a secure cap). | Prevents contamination and unwanted reactions. |
Safe Handling Procedures
Adherence to standard laboratory safety practices is crucial when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][13][14]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[8][9][14]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[8][15]
-
Dispensing: When dispensing, use clean and dry equipment. If the compound has been stored under an inert atmosphere, maintain this environment during transfer as much as possible.
Experimental Workflow: Stability Assessment
Regularly assessing the purity of this compound is crucial, especially for long-term storage or before use in sensitive applications.
Protocol for Purity Analysis by Gas Chromatography (GC)
-
Sample Preparation:
-
Carefully prepare a dilute solution of this compound in a suitable, dry, aprotic solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a series of standards of known concentrations for calibration.
-
-
GC Instrument Setup:
-
Use a GC system equipped with a Flame Ionization Detector (FID).
-
Select an appropriate capillary column (e.g., a mid-polarity column like a DB-5 or equivalent).
-
Optimize the temperature program, injection volume, and carrier gas flow rate to achieve good separation of the main peak from any potential impurities or degradation products.
-
-
Data Analysis:
-
Run the prepared samples and standards.
-
Determine the purity of the this compound sample by comparing the peak area of the main component to the total peak area of all components.
-
The appearance of new peaks over time in stored samples can indicate degradation.
-
Visualization of Key Concepts
.dot
Caption: Key degradation pathways for this compound.
.dot
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An In-Depth Technical Guide to the Health and Safety of 2-(oxiran-2-yl)pyridine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the health and safety considerations paramount for the handling and use of 2-(oxiran-2-yl)pyridine (CAS No: 55967-94-7). As a pyridine derivative containing a reactive epoxide (oxirane) ring, this compound presents a dual hazard profile that necessitates rigorous safety protocols. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and informed risk assessment in the laboratory.
Compound Profile and Hazard Identification
This compound is a heterocyclic compound with the molecular formula C₇H₇NO.[1] Its structure, featuring a pyridine ring substituted with an oxirane group, dictates its chemical reactivity and toxicological properties. The pyridine moiety imparts properties common to this class of aromatic amines, while the strained three-membered oxirane ring is a potent electrophile, susceptible to nucleophilic attack and ring-opening reactions.[2] This reactivity is the basis for its utility in synthesis but also a primary source of its health hazards.
GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications provide a standardized understanding of the primary hazards. For this compound, the following classifications have been reported[1]:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Data sourced from PubChem.[1]
These classifications mandate careful handling to avoid ingestion, skin/eye contact, and inhalation of vapors or aerosols.
The Dual-Hazard Paradigm: Pyridine and Epoxide Toxicity
Understanding the risks associated with this compound requires consideration of both its constituent parts.
-
Pyridine Toxicity : Pyridine and its derivatives can cause local irritation to the skin and mucous membranes.[3] Systemic absorption, which can occur through inhalation, ingestion, or skin contact, may lead to neurological symptoms such as dizziness, headache, and nausea, and at high concentrations, can damage the liver and kidneys.
-
Epoxide (Oxirane) Toxicity : The oxirane ring is a key structural alert for toxicity. Epoxides are electrophilic alkylating agents that can react with nucleophilic sites in biological macromolecules, including DNA.[4][5] This reactivity is the mechanistic basis for the carcinogenicity and mutagenicity observed in several epoxide-containing compounds.[6] Furthermore, many epoxides are known sensitizers, meaning that initial exposure can lead to an allergic response (e.g., dermatitis) upon subsequent, even minimal, contact.[7]
Therefore, all safety protocols must be designed to mitigate not only the acute irritant and systemic effects of a pyridine derivative but also the potential long-term and sensitizing effects of a reactive epoxide.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The hierarchy of controls prioritizes engineering solutions over personal protective equipment.
Caption: Hierarchy of controls for safe chemical handling.
Engineering Controls
All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning and certified chemical fume hood. This is the primary barrier to prevent inhalation of vapors or aerosols. The work area should be maintained under negative pressure relative to the surrounding laboratory space.
Personal Protective Equipment (PPE)
PPE is the final line of defense and must be selected based on the specific hazards of the compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face | Chemical splash goggles with side shields, and a face shield for splash-prone tasks. | Protects against splashes that can cause serious eye irritation. Standard safety glasses are insufficient. |
| Hand | Chemically resistant gloves (e.g., Nitrile or Butyl rubber). | Prevents skin contact, which can cause irritation and sensitization. Given the epoxide's reactivity, double-gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated.[8] |
| Body | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | Required if there is a risk of exposure outside of a fume hood or during a large spill. Use is subject to a full respiratory protection program, including fit-testing and training.[9] |
Safe Handling and Storage Protocols
Handling
-
Work Area Preparation : Designate a specific area within the fume hood for working with this compound. Cover the work surface with disposable absorbent liners.
-
Aliquoting and Transfer : Use spark-proof tools and ground equipment when transferring larger quantities to prevent static discharge.[10]
-
Hygiene : Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[9][11]
Storage
Store this compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames. It should be segregated from incompatible materials.
Incompatible Materials
-
Strong Oxidizing Agents : Can lead to vigorous, potentially explosive reactions.
-
Strong Acids and Bases : Can catalyze the polymerization or decomposition of the epoxide ring.
-
Nucleophiles : The compound's reactivity with nucleophiles (e.g., amines, alcohols, thiols) is the basis of its synthetic use but can be hazardous if uncontrolled.
Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[10]
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
Caption: General workflow for emergency response to chemical incidents.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9] |
| Skin Contact | Immediately remove all contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[13] Seek medical attention if irritation or a rash develops.[14] |
| Inhalation | Move the person to fresh air at once.[13] If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Seek immediate medical attention.[12][13] |
| Ingestion | Do NOT induce vomiting, as the hardeners can be corrosive.[15] Rinse the mouth with water. If the person is conscious, give them a couple of glasses of water to drink. Call a poison control center or physician immediately.[9][16] |
Accidental Release Measures
-
Small Spills (<100 mL) :
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material like vermiculite, dry sand, or spill pillows. Do not use combustible materials like sawdust.[7]
-
Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.[17]
-
-
Large Spills (>100 mL) :
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Fire-Fighting Measures
This compound should be treated as a flammable liquid.
-
Extinguishing Media : Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[14] Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[7]
-
Specific Hazards : Combustion produces toxic and irritating fumes, including carbon oxides and nitrogen oxides.[10] Vapors are heavier than air and may travel to an ignition source and flash back.[7] Containers may explode when heated.[7]
-
Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[14]
Waste Disposal
All waste containing this compound, including contaminated absorbents, disposable labware, and PPE, must be collected in a sealed, properly labeled hazardous waste container. Dispose of the waste through your institution's certified hazardous waste management program. Never pour this chemical down the drain.[15]
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its dual-hazard nature, combining the risks of a pyridine derivative with those of a reactive epoxide. Strict adherence to engineering controls, diligent use of appropriate PPE, and well-rehearsed emergency procedures are non-negotiable. By internalizing the rationale behind these safety protocols, researchers can effectively mitigate risks, ensuring both personal safety and the integrity of their scientific work.
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Nerpa Polymers. (n.d.). Epoxy Resins and Hardeners: Safety Precautions. Retrieved from [Link]
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NACE International Institute. (n.d.). Working Safely with Epoxy Coatings. Retrieved from [Link]
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Zakrzewski, S. F. (1997). Two-year carcinogenicity study on three aromatic epoxy resins applied cutaneously to CF1 mice. Food and Chemical Toxicology, 35(10-11), 1095-1102. Retrieved from [Link]
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Ehrenberg, L., & Hussain, S. (1981). Epoxides is there a human health problem?. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 86(1), 1-113. Retrieved from [Link]
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Melnick, R. L. (2002). Carcinogenicity and Mechanistic Insights on the Behavior of Epoxides and Epoxide-Forming Chemicals. Annals of the New York Academy of Sciences, 982(1), 229-244. Retrieved from [Link]
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University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
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Sims, P., & Grover, P. L. (1974). Epoxides in polycyclic aromatic hydrocarbon metabolism and carcinogenesis. Advances in Cancer Research, 20, 165-274. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
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Sika Srbija. (2025, December 16). GPI-1660 Part A Safety Data Sheet. Retrieved from [Link]
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Reaction mechanism of 2-(oxiran-2-yl)pyridine with nucleophiles
An In-Depth Technical Guide to the Reaction Mechanism of 2-(oxiran-2-yl)pyridine with Nucleophiles
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the reaction mechanisms governing the interaction of this compound with a diverse range of nucleophiles. As a pivotal building block in medicinal chemistry and materials science, understanding the intricacies of its epoxide ring-opening is paramount for researchers, scientists, and drug development professionals. This document delves into the fundamental principles of reactivity, the nuanced control of regioselectivity under various catalytic conditions, and the stereochemical outcomes of these transformations. We will explore the dichotomy between SN1 and SN2 pathways, the critical role of Lewis and Brønsted acid catalysis, and provide field-proven experimental protocols. The insights herein are grounded in authoritative literature to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound, a heterocyclic compound featuring a strained three-membered epoxide ring directly attached to a pyridine nucleus, represents a class of highly valuable synthetic intermediates. The high ring strain of the oxirane moiety serves as a potent driving force for nucleophilic ring-opening reactions, allowing for the facile introduction of diverse functional groups.[1] The resulting products, typically vicinal amino alcohols or their derivatives, are key structural motifs in pharmacologically active molecules and chiral ligands for asymmetric catalysis.[2][3]
The pyridine ring is not a passive spectator in this process. Its inherent electron-withdrawing nature and the Lewis basicity of the nitrogen atom significantly influence the epoxide's reactivity and the regiochemical outcome of the nucleophilic attack.[4][5][6][7] This guide will dissect these electronic and steric influences to provide a predictive framework for synthetic planning.
Caption: General structure of this compound.
Fundamental Principles of Reactivity and Regioselectivity
The core mechanistic question in the reaction of this compound is one of regioselectivity : which of the two epoxide carbons, Cα (adjacent to the pyridine ring) or Cβ (the terminal methylene carbon), will the incoming nucleophile attack? The answer is dictated by the reaction conditions, which determine whether the mechanism follows an SN1 or SN2 pathway.[8]
SN2 Pathway: Basic or Neutral Conditions
Under basic or neutral conditions, especially with strong, anionic nucleophiles (e.g., alkoxides, amines, thiolates), the reaction proceeds via a classic SN2 mechanism.[1][8]
-
Causality: In the absence of an acid to protonate the epoxide oxygen, the alkoxide is a poor leaving group. Therefore, the ring opening requires a direct "push" from a potent nucleophile.
-
Regioselectivity: The nucleophilic attack occurs at the sterically least hindered position, which is the terminal Cβ.[8] This pathway minimizes steric repulsion in the transition state.
-
Outcome: The reaction regioselectively yields the corresponding β-substituted alcohol. For example, reactions with amines produce β-amino alcohols.[2]
Caption: SN2 mechanism under basic/neutral conditions.
SN1-like Pathway: Acidic Conditions
Under acidic conditions (either Brønsted or Lewis acids), the mechanism shifts to have significant SN1 character.[8]
-
Causality: The reaction is initiated by the protonation (or coordination of a Lewis acid) of the epoxide oxygen. This makes the oxygen a much better leaving group, facilitating the cleavage of the C-O bond.[1][8]
-
Regioselectivity: As the C-O bond begins to break, a partial positive charge develops on the carbon atoms. This positive charge is better stabilized at the more substituted Cα position due to the resonance and inductive effects of the adjacent pyridine ring. Consequently, the nucleophile preferentially attacks Cα.[8][9]
-
Outcome: This pathway leads to the formation of the α-substituted alcohol.
It is crucial to note this is not a true SN1 reaction with a discrete carbocation intermediate, but rather a continuum between SN1 and SN2, where bond-breaking precedes bond-making to a significant extent.[1]
Caption: SN1-like mechanism under acidic conditions.
The Role of Lewis Acid Catalysis
Lewis acids are highly effective catalysts for the ring-opening of this compound, offering enhanced reactivity and control over selectivity.[10][11] They function by coordinating to a Lewis basic site, thereby activating the molecule towards nucleophilic attack.
-
Dual Activation: In this compound, there are two potential coordination sites for a Lewis acid (LA): the epoxide oxygen and the pyridine nitrogen.
-
Coordination to Epoxide Oxygen: This is analogous to protonation, making the oxygen a better leaving group and promoting attack at the more substituted Cα position.
-
Coordination to Pyridine Nitrogen: This enhances the electron-withdrawing capacity of the pyridine ring, further polarizing the Cα-O bond and making Cα more electrophilic.[11][12]
-
A study by Kłak et al. demonstrated that using Scandium(III) triflate (Sc(OTf)₃) as a catalyst for the reaction with chiral primary amines regioselectively afforded the corresponding β-amino alcohols, indicating an SN2-type attack at the less hindered Cβ position.[2] This suggests that in this system, the Lewis acid may primarily activate the nucleophile or that steric factors dominate even with catalysis.
Caption: Dual activation modes of Lewis acid catalysis.
Experimental Protocols and Data
The trustworthiness of a synthetic method lies in its reproducibility. Below is a detailed protocol for the regioselective aminolysis of this compound, adapted from validated research, followed by a summary of typical outcomes.
Protocol: Sc(OTf)₃-Catalyzed Synthesis of a β-Amino Alcohol
This protocol describes a self-validating system for achieving high regioselectivity in the synthesis of β-amino alcohols from this compound.[2]
Workflow Diagram:
Caption: Experimental workflow for aminolysis.
Step-by-Step Methodology:
-
Vessel Preparation: A screw-capped vial equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., Argon).
-
Catalyst and Base Loading: Scandium(III) triflate (Sc(OTf)₃, 0.1 equiv.) and N,N-Diisopropylethylamine (DIEA, 1.5 equiv.) are added to the vial.
-
Solvent and Reactant Addition: Anhydrous solvent (e.g., acetonitrile, MeCN) is added, followed by this compound (1.0 equiv.) and the desired chiral amine (1.2 equiv.).
-
Reaction Execution: The vial is securely sealed and the mixture is stirred at 80 °C. Reaction progress is monitored by TLC or LC-MS. A typical reaction time is 7 days.[2]
-
Aqueous Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of distilled water. The aqueous layer is extracted three times with dichloromethane (CH₂Cl₂).
-
Purification and Characterization: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure β-amino alcohol. The structure and diastereomeric ratio are confirmed by NMR spectroscopy.
Data Summary: Regioselectivity under Various Conditions
The choice of nucleophile and catalyst is a critical determinant of the reaction's outcome. The following table summarizes these relationships.
| Nucleophile Type | Catalyst/Conditions | Predominant Mechanism | Major Regioisomer | Typical Product | Reference |
| Amine (e.g., R-NH₂) | Sc(OTf)₃, DIEA, 80°C | SN2 | β-attack | β-Amino alcohol | [2] |
| Amine (e.g., R-NH₂) | None, basic pH | SN2 | β-attack | β-Amino alcohol | [8] |
| Alcohol (e.g., MeOH) | H₂SO₄ (catalytic) | SN1-like | α-attack | α-Methoxy alcohol | [8] |
| Water | Acidic pH | SN1-like | α-attack | Diol | [8] |
| Halide (e.g., HCl) | Aqueous Acid | SN1-like | α-attack | α-Chloro alcohol | [1] |
| Thiolate (e.g., RS⁻) | Basic pH | SN2 | β-attack | β-Thioether alcohol | [1] |
Conclusion
The reaction of this compound with nucleophiles is a synthetically versatile transformation governed by a delicate interplay of steric, electronic, and catalytic factors. A clear understanding of the underlying SN1 and SN2 mechanistic pathways is essential for predicting and controlling the regiochemical outcome. Basic conditions with strong nucleophiles favor SN2 attack at the less hindered Cβ position, whereas acidic conditions promote an SN1-like attack at the electronically stabilized Cα position. Lewis acids serve as powerful catalysts to modulate reactivity, although the final regioselectivity may still be dictated by the dominant mechanistic pathway. The protocols and principles outlined in this guide provide a robust framework for researchers to harness the reactivity of this important heterocyclic building block for applications in drug discovery and beyond.
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O'Brien, A. G., et al. (2015). Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. ChemSusChem. Available at: [Link]
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O'Brien, A. G., et al. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. PubMed. Available at: [Link]
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A Theoretical Guide to the Frontier Molecular Orbitals of 2-(Oxiran-2-yl)pyridine: A Computational Chemistry Perspective for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 2-(oxiran-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. We delve into the principles of Frontier Molecular Orbital (FMO) theory and its application through Density Functional Theory (DFT) calculations to elucidate the electronic structure and reactivity of this molecule. This document is designed for researchers, computational chemists, and drug development professionals, offering a self-validating protocol for performing and interpreting FMO analysis. By understanding the distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain predictive insights into the molecule's reactivity, potential metabolic pathways, and opportunities for rational drug design.
Introduction: The Strategic Importance of FMO Analysis
In the landscape of modern drug discovery, the ability to predict a molecule's chemical behavior is paramount. This compound serves as a compelling scaffold, combining the aromatic, electron-deficient pyridine ring with a strained, electrophilic oxirane (epoxide) ring. Pyridine derivatives are ubiquitous in pharmaceuticals, contributing to a vast range of biological activities due to their unique electronic properties and ability to engage in various intermolecular interactions.[1][2][3] The epoxide moiety is a well-known reactive functional group, often targeted by nucleophiles in biological systems.
Understanding the interplay between these two fragments is key to harnessing the therapeutic potential of this compound and its analogues. Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a powerful lens through which to view chemical reactivity.[4][5] It posits that the most significant interactions between molecules occur between the highest occupied molecular orbital (HOMO) of one species and the lowest unoccupied molecular orbital (LUMO) of another.[6] This guide outlines a robust computational workflow to calculate and analyze these frontier orbitals, thereby transforming abstract quantum chemical data into actionable intelligence for drug design.
Theoretical Foundations: DFT and Frontier Molecular Orbital Theory
The predictive power of our analysis rests on two pillars: FMO theory for the conceptual framework and Density Functional Theory (DFT) for the computational execution.
2.1. Frontier Molecular Orbital (FMO) Theory
FMO theory simplifies the complex landscape of molecular orbitals by focusing on the two most critical for chemical reactions:
-
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It is associated with the molecule's capacity to donate electrons, acting as a nucleophile.[7] A higher HOMO energy (closer to vacuum level, i.e., less negative) indicates a greater willingness to donate electrons.[6]
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It represents the molecule's ability to accept electrons, acting as an electrophile.[7] A lower LUMO energy indicates a greater propensity to accept electrons.
-
The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity.[8] A small gap suggests the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO.[9] Conversely, a large gap implies higher kinetic stability.[8]
2.2. Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for its exceptional balance of accuracy and computational efficiency. It calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For a molecule like this compound, a common and reliable approach involves:
-
Functional: The B3LYP hybrid functional, which incorporates elements of both Hartree-Fock theory and DFT, offers a high degree of accuracy for organic molecules.[10][11]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is well-suited for this system.[12] It provides a flexible description of the electron distribution by including diffuse functions (the ++) to model lone pairs and polarization functions (d,p) to account for non-spherical electron density, which is crucial for accurately describing the strained oxirane ring and the aromatic pyridine system.
A Validated Workflow for FMO Analysis
The following protocol describes a self-validating, step-by-step methodology for conducting a theoretical study on this compound using a computational chemistry package like Gaussian.[12]
Experimental Protocol: Step-by-Step DFT Calculation
-
Structure Preparation: Construct the 3D structure of this compound using a molecular editor such as GaussView or Avogadro. Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF).
-
Geometry Optimization: This is the most critical step to ensure the calculated properties correspond to a physically realistic structure.
-
Causality: An unoptimized, high-energy structure will yield meaningless orbital energies. Optimization locates the molecule's most stable conformation on the potential energy surface.
-
Method: Set up a DFT calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Opt
-
-
Frequency Calculation: This step validates the result of the optimization.
-
Causality: A true energy minimum has no imaginary vibrational frequencies. A structure with one or more imaginary frequencies is a transition state, not a stable conformer. This ensures the trustworthiness of the protocol.
-
Method: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Freq
-
-
Orbital Analysis: Once the geometry is optimized and validated, extract the molecular orbital information from the calculation output file (e.g., a .log or .chk file in Gaussian).
-
Visualization: Use software like GaussView, Avogadro, or PyMOL to read the output file and generate graphical representations of the HOMO and LUMO surfaces (electron density lobes).[13][14] This visual information is crucial for identifying which parts of the molecule are involved in electron donation and acceptance.
Analysis and Interpretation of this compound's Frontier Orbitals
While exact values require performing the calculation, we can predict the qualitative nature of the frontier orbitals and provide illustrative data based on studies of similar pyridine derivatives.
4.1. Quantitative Data (Illustrative)
The following table summarizes the kind of quantitative data that would be generated from the DFT calculation. These values are representative for similar heterocyclic systems.
| Parameter | Symbol | Illustrative Value | Implication for Reactivity |
| HOMO Energy | EHOMO | -6.85 eV | Moderate electron-donating capability |
| LUMO Energy | ELUMO | -0.95 eV | Good electron-accepting capability |
| HOMO-LUMO Gap | ΔE | 5.90 eV | High kinetic stability, but reactive sites exist |
| Electronegativity | χ | 3.90 eV | Overall tendency to attract electrons |
| Chemical Hardness | η | 2.95 eV | Resistance to change in electron distribution |
| Chemical Softness | S | 0.34 eV-1 | Inverse of hardness; indicates reactivity |
4.2. Qualitative Analysis of Orbital Distribution
-
HOMO: The HOMO is expected to be primarily localized on the electron-rich pyridine ring.[15] The π-system of the aromatic ring and the lone pair on the nitrogen atom are the main contributors to its nucleophilic character. This suggests that electrophilic attack on the molecule would likely target the pyridine ring.[16]
-
LUMO: The LUMO is anticipated to have significant density distributed over the entire π* system of the pyridine ring and, crucially, on the C-O bonds of the strained oxirane ring.[17] The low-lying antibonding orbitals of the epoxide make it an excellent electrophilic site. This distribution strongly indicates that the oxirane ring is the primary site for nucleophilic attack, a well-established reactivity pattern for epoxides.
Implications for Drug Development and Medicinal Chemistry
The theoretical data derived from FMO analysis provides a powerful, predictive foundation for strategic drug design.
-
Predicting Metabolic Fate: The analysis highlights the oxirane ring as a potent electrophilic center (via the LUMO). This predicts that the molecule is susceptible to metabolic attack by nucleophilic residues in enzymes like Cytochrome P450 or glutathione S-transferases, likely leading to ring-opening of the epoxide. This is a critical consideration for predicting drug metabolism and potential toxicity.
-
Guiding Analogue Synthesis: The FMO data provides a rational basis for modifying the molecule's reactivity.
-
To enhance nucleophilicity: Introducing electron-donating groups (e.g., -OCH₃, -NH₂) to the pyridine ring would raise the EHOMO, making the molecule a stronger electron donor.[18]
-
To enhance electrophilicity: Adding electron-withdrawing groups (e.g., -NO₂, -CF₃) would lower the ELUMO, making the molecule a better electron acceptor and potentially increasing the reactivity of the oxirane ring.[19][20]
-
-
Rationalizing Target Binding: For covalent inhibitors, the LUMO's location on the oxirane ring identifies it as the "warhead" for reacting with nucleophilic amino acid residues (like cysteine or serine) in an enzyme's active site. The HOMO's location on the pyridine ring can inform non-covalent interactions, such as π-stacking with aromatic residues (e.g., phenylalanine, tyrosine) in the binding pocket.
Conclusion
The theoretical study of this compound's frontier orbitals is not merely an academic exercise; it is a strategic tool in the arsenal of the medicinal chemist. By employing a robust and validated DFT workflow, researchers can move beyond intuition and trial-and-error, instead making data-driven decisions. This guide provides the theoretical underpinnings and a practical, step-by-step protocol to determine the HOMO, LUMO, and HOMO-LUMO gap. Interpreting this data provides profound insights into the molecule's electronic landscape, allowing for the prediction of reactivity, metabolic fate, and target interactions, thereby accelerating the design and development of novel, more effective therapeutics.
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El-Sayed, A. A. (2018). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. Retrieved from [Link]
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Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine. ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2021). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate. Retrieved from [Link]
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Kočišek, J., et al. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular orbital analysis (HOMO and LUMO) maps of both organic compounds. Retrieved from [Link]
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Taylor & Francis. (n.d.). Frontier molecular orbital theory – Knowledge and References. Retrieved from [Link]
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Ullah, N., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Retrieved from [Link]
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Jayanthi, G., et al. (2020). Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl). Retrieved from [Link]
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Mondal, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Retrieved from [Link]
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Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. Retrieved from [Link]
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Bhatia, B. L., et al. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. Retrieved from [Link]
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Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3. YouTube. Retrieved from [Link]
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University of Babylon. (n.d.). Pyridines. Retrieved from [Link]
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Dehury, N., et al. (2022). A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory. NIH. Retrieved from [Link]
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Dounay, A. B. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Researcher.Life. Retrieved from [Link]
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Methodological & Application
Application Note & Protocols: Asymmetric Ring-Opening of 2-(Oxiran-2-yl)pyridine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Pyridinyl Amino Alcohols
The 1-(pyridin-2-yl)-2-aminoethanol scaffold is a privileged structural motif in medicinal chemistry and materials science.[1] These chiral β-amino alcohols are integral components of numerous pharmaceutical agents, acting as key pharmacophores that govern biological activity.[2][3] Furthermore, their ability to form stable complexes with various metals makes them highly valuable as chiral ligands in asymmetric catalysis.[4] The most direct and atom-economical route to these high-value compounds is the asymmetric ring-opening (ARO) of 2-(oxiran-2-yl)pyridine with amine nucleophiles.[2][5]
This application note provides a comprehensive guide to this critical transformation. It delves into the underlying mechanistic principles, details field-proven catalytic protocols, and offers insights to enable researchers to reliably synthesize these vital chiral building blocks.
Mechanism and Stereocontrol: A Tale of Two Carbons
The asymmetric aminolysis of this compound is a nuanced reaction governed by both electronic and steric factors. The reaction proceeds via a Lewis acid-catalyzed SN2-type mechanism.[2][6] The catalyst activates the epoxide by coordinating to the oxygen atom, rendering the epoxide ring more susceptible to nucleophilic attack.[2]
A critical feature of this specific substrate is the presence of the pyridine ring, which can also act as a Lewis basic site. Effective catalytic systems often involve a bidentate coordination of the Lewis acid catalyst to both the epoxide oxygen and the pyridine nitrogen. This chelation rigidly orients the substrate, allowing the chiral ligand associated with the catalyst to effectively shield one face of the epoxide.
The nucleophilic amine then attacks one of the two electrophilic carbons of the activated epoxide ring. For this compound, the attack predominantly occurs at the terminal, less sterically hindered carbon atom, leading to the desired 1-(pyridin-2-yl)-2-aminoethanol product. This regioselectivity is a hallmark of the SN2 pathway.[7][8] The stereochemical outcome is an inversion of configuration at the site of attack, yielding a trans product.
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Application Note: A Researcher's Guide to the Lewis Acid-Catalyzed Aminolysis of 2-(Oxiran-2-yl)pyridine
Introduction: Strategic Importance of Pyridyl Amino Alcohols
The 1,2-amino alcohol motif is a privileged scaffold in medicinal chemistry and materials science. When integrated with a pyridine ring, as in the case of 2-amino-1-(pyridin-2-yl)ethanol derivatives, these molecules gain unique properties that make them highly valuable. The pyridine ring enhances reactivity and serves as a crucial building block for complex molecular architectures, particularly in the development of therapeutic agents targeting neurological disorders and in the formulation of agrochemicals.[1] Furthermore, their ability to act as chiral ligands in coordination chemistry opens significant opportunities in asymmetric catalysis.[1][2]
The ring-opening of epoxides, or aminolysis, is the most direct route to these β-amino alcohols. However, the inherent stability of the oxirane ring often necessitates harsh reaction conditions, leading to poor selectivity and side reactions. The introduction of a Lewis acid catalyst provides a powerful solution, enabling this transformation under mild conditions with high degrees of control over reactivity and selectivity.
This guide provides an in-depth exploration of the Lewis acid-catalyzed aminolysis of 2-(oxiran-2-yl)pyridine. We will dissect the underlying reaction mechanism, discuss critical parameters for experimental design, and provide detailed, field-proven protocols for both racemic and asymmetric synthesis, empowering researchers to leverage this powerful reaction in their discovery programs.
Mechanistic Deep Dive: The Role of Lewis Acid Activation
Understanding the reaction mechanism is paramount to rational catalyst selection and protocol optimization. The process is a carefully orchestrated sequence of electronic activations and nucleophilic attack.
A. Activation of the Epoxide and Pyridine Moieties: The reaction is initiated by the coordination of the Lewis acid (LA) to one of the lone pairs of electrons on the epoxide oxygen. This coordination event is the cornerstone of the catalytic cycle. It polarizes the carbon-oxygen bonds of the epoxide, rendering the ring's carbon atoms significantly more electrophilic.[3][4][5] Concurrently, the Lewis acid can also interact with the nitrogen atom of the pyridine ring, further influencing the electronic properties of the substrate.[6]
B. Regioselective Nucleophilic Attack: The activated epoxide is now primed for attack by the amine nucleophile. The attack can theoretically occur at two positions:
-
Cα (Benzylic-like position): The carbon atom directly attached to the pyridine ring.
-
Cβ (Terminal position): The terminal CH₂ group of the oxirane.
Under Lewis acidic conditions, the reaction often proceeds through a transition state with significant Sₙ1 character. The Lewis acid's polarization helps stabilize a developing positive charge on the more substituted Cα position. Consequently, the nucleophilic attack preferentially occurs at this Cα position, leading to the formation of the 2-amino-1-(pyridin-2-yl)ethanol regioisomer. This selectivity is a key advantage of the catalyzed pathway.
C. Stereochemical Outcome: The aminolysis of epoxides is a classic example of an Sₙ2-type reaction in terms of its stereochemistry. The nucleophilic attack occurs from the face opposite to the carbon-oxygen bond, resulting in a complete inversion of configuration at the reacting center. This leads to an anti-diol-like product, where the newly introduced amino group and the resulting hydroxyl group are on opposite sides of the carbon-carbon bond.
Visualizing the Mechanism
Caption: Catalytic cycle for Lewis acid-mediated aminolysis.
Experimental Design and Parameter Optimization
The success of this reaction hinges on the judicious selection of the catalyst, nucleophile, solvent, and reaction conditions. A thoughtful experimental design is a self-validating system.
A. Selecting the Right Lewis Acid
The choice of Lewis acid is the most critical parameter. Its strength dictates the level of epoxide activation. A Lewis acid that is too strong can lead to undesired side reactions, while one that is too weak may result in a sluggish or incomplete reaction.
-
Moderate Lewis Acids: Often the best starting point. Catalysts like Zn(OTf)₂, Sc(OTf)₃, and InCl₃ are effective for a wide range of amines. Moderate strength Lewis acids such as Zirconium-based catalysts can be more active than stronger ones like Tin for aminolysis reactions, as highly nucleophilic amines can bind too strongly to potent Lewis acids and inhibit catalysis.[7]
-
Strong Lewis Acids: Can be necessary for less reactive amines (e.g., anilines). However, they increase the risk of epoxide polymerization.
-
Chiral Lewis Acids: For enantioselective transformations, chiral Lewis acid complexes are employed. These are typically formed in situ from a metal precursor (e.g., Ti(OⁱPr)₄) and a chiral ligand (e.g., a derivative of BINOL or a chiral diamine). The development of bifunctional catalysts containing both a Lewis acidic site and a Lewis basic site has proven highly effective for asymmetric reactions involving pyridines.[8]
B. Impact of the Amine Nucleophile
The nucleophilicity of the amine directly affects the reaction rate.
-
Aliphatic Amines (e.g., Benzylamine, Piperidine): Highly nucleophilic and generally react readily at room temperature or with gentle heating.
-
Aromatic Amines (e.g., Aniline): Less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. These often require more forcing conditions (higher temperatures, stronger Lewis acids) to achieve good conversion.
C. Data-Driven Optimization
The following table summarizes expected outcomes based on varying experimental parameters, providing a logical framework for optimization.
| Parameter | Option A | Option B | Expected Outcome & Rationale |
| Lewis Acid | Zn(OTf)₂ (0.1 eq) | Sc(OTf)₃ (0.1 eq) | Sc(OTf)₃ is a harder, stronger Lewis acid, likely leading to faster reaction rates but potentially more side products. Zn(OTf)₂ offers a milder, often cleaner, transformation. |
| Amine | Benzylamine (1.1 eq) | Aniline (1.1 eq) | Benzylamine is more nucleophilic and will react faster and under milder conditions. Aniline may require higher temperatures or a stronger Lewis acid for comparable conversion.[3] |
| Solvent | Acetonitrile (CH₃CN) | Toluene | Acetonitrile is a polar aprotic solvent that can stabilize charged intermediates in the transition state, often accelerating the reaction. Toluene is non-polar and may require higher temperatures. |
| Temperature | 25 °C (RT) | 80 °C | Increased temperature will accelerate the reaction, which is particularly useful for less reactive nucleophiles like aniline, but may decrease selectivity. |
Standard Laboratory Protocol (Racemic Synthesis)
This protocol provides a robust and reproducible method for the synthesis of 2-(benzylamino)-1-(pyridin-2-yl)ethanol.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (0.1 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
Silica gel (230-400 mesh)
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
Step-by-Step Procedure:
-
Flask Preparation: Place a 50 mL round-bottom flask containing a magnetic stir bar under a nitrogen or argon atmosphere. Add Sc(OTf)₃ (0.1 eq) to the flask.
-
Reagent Addition: Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the epoxide) via syringe. Stir for 5 minutes to dissolve the catalyst. Add this compound (1.0 eq) to the solution.
-
Initiation: Add benzylamine (1.1 eq) dropwise to the stirring solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up and Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to yield the pure product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Workflow for Protocol Execution
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. | Semantic Scholar [semanticscholar.org]
- 7. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 8. New entries in Lewis acid-Lewis base bifunctional asymmetric catalyst: catalytic enantioselective Reissert reaction of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Chiral β-Amino Alcohols from 2-(Oxiran-2-yl)pyridine
Abstract
Chiral β-amino alcohols incorporating a pyridine scaffold are of paramount importance in modern synthetic chemistry, serving as privileged chiral ligands for asymmetric catalysis and as key structural motifs in pharmacologically active compounds.[1][2][3] This application note provides a comprehensive guide to the synthesis of these high-value molecules, focusing on the highly regioselective ring-opening of racemic 2-(oxiran-2-yl)pyridine with chiral primary amines. We delve into the mechanistic principles governing the reaction's selectivity, offer a detailed, field-proven experimental protocol, and discuss the application of the resulting diastereomeric β-amino alcohols. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for accessing this important class of chiral building blocks.
Introduction: The Significance of Pyridyl β-Amino Alcohols
The 1,2-amino alcohol is a cornerstone structural unit in a vast array of natural products and synthetic pharmaceuticals.[3][4] The introduction of chirality at the carbon atoms bearing the hydroxyl and amino groups creates stereoisomers that can exhibit profoundly different biological activities and interactions with chiral environments like enzymes and receptors.[5][6] When a pyridine ring is incorporated into this scaffold, as in 1-amino-1-(pyridin-2-yl)propan-2-ol, the resulting molecule gains an additional coordination site (the pyridine nitrogen). This feature makes these compounds exceptionally effective as N,N-bidentate or even N,N,O-tridentate chiral ligands for a variety of transition-metal-catalyzed asymmetric reactions, including hydrogenations, cross-couplings, and aldol additions.[2][7][8][9][10][11] The ability to fine-tune the electronic and steric properties of the catalyst by modifying the ligand structure is a central tenet of modern asymmetric synthesis.
The synthesis of these ligands often begins with a readily accessible precursor, this compound. The critical transformation is the nucleophilic ring-opening of this epoxide with an amine, a reaction known as aminolysis. The primary challenge lies in controlling the regioselectivity of this reaction to exclusively yield the desired β-amino alcohol isomer over the α-amino alcohol. This guide details a robust protocol that leverages Lewis acid catalysis to achieve this outcome with high fidelity.
Mechanistic Rationale: Achieving High Regioselectivity
The aminolysis of an unsymmetrical epoxide like this compound can, in principle, yield two constitutional isomers. The nucleophilic amine can attack either the terminal methylene carbon (Cβ) or the carbon adjacent to the pyridine ring (Cα, the benzylic-like position).
Figure 1: Logical workflow illustrating the Lewis acid-catalyzed regioselective aminolysis.
The regiochemical outcome is highly dependent on the reaction conditions.
-
Under neutral or basic conditions (SN2 mechanism): The reaction proceeds via a classic SN2 pathway. The nucleophile will preferentially attack the less sterically hindered carbon atom, which is the terminal Cβ.[12][13]
-
Under acidic or Lewis acidic conditions (SN1/SN2-like mechanism): The addition of a Lewis acid, such as Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃), dramatically alters the reaction course.[9][14] The Lewis acid coordinates to the epoxide oxygen, polarizing the C-O bonds and making the epoxide a much stronger electrophile. This coordination induces a significant partial positive charge (δ+) on the adjacent carbon atoms. The Cα carbon, being a benzylic-type position, is significantly more capable of stabilizing this developing positive charge through resonance with the pyridine ring.[12][13] Consequently, the transition state for nucleophilic attack at Cα is energetically favored, leading to the selective formation of the β-amino alcohol.[9][15][16][17]
The use of a chiral, non-racemic amine (e.g., (S)-1-phenylethylamine) with the racemic epoxide results in a kinetic resolution, producing a pair of diastereomeric β-amino alcohols which can typically be separated by standard chromatographic techniques.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the Lewis acid-catalyzed aminolysis of this compound.[9]
Objective: To synthesize a diastereomeric mixture of 1-(pyridin-2-yl)-2-((S)-1-phenylethylamino)ethan-1-ol from racemic this compound and (S)-1-phenylethylamine.
Materials:
-
Racemic this compound
-
(S)-1-phenylethylamine (≥99% ee)
-
Scandium(III) triflate (Sc(OTf)₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for workup and chromatography
-
Analytical instruments for characterization (NMR, HRMS, Chiral HPLC)
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add scandium(III) triflate (Sc(OTf)₃, 0.1 eq.). The flask is sealed and placed under an inert atmosphere of nitrogen or argon.
-
Solvent and Base Addition: Add anhydrous acetonitrile (to make a ~0.2 M solution with respect to the epoxide) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) via syringe. Stir the mixture for 10 minutes at room temperature.
-
Scientist's Note: DIPEA acts as a non-nucleophilic base to quench any protic acid impurities and facilitate the reaction. Acetonitrile is a suitable polar aprotic solvent for this transformation.
-
-
Addition of Reactants: Add (S)-1-phenylethylamine (1.2 eq.) to the stirred solution, followed by the dropwise addition of racemic this compound (1.0 eq.).
-
Heating and Monitoring: Heat the reaction mixture to 80 °C and maintain at this temperature with vigorous stirring. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC). The reaction is typically complete within 48-72 hours.
-
Scientist's Note: The elevated temperature is necessary to overcome the activation energy for the ring-opening. Longer reaction times may be required depending on the specific amine used.[9]
-
-
Workup - Quenching: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers.
-
Workup - Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, containing a mixture of two diastereomers, is purified by flash column chromatography on silica gel.[11][18] A gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing the polarity, is often effective for separating the two diastereomers.
-
Characterization: The purified diastereomers should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm their structure and purity. The diastereomeric ratio can be determined from the ¹H NMR of the crude product, and the enantiomeric excess of the starting amine should be confirmed to ensure the stereochemical integrity of the products.
Expected Results and Data
The Lewis acid-catalyzed aminolysis of this compound is expected to proceed with high regioselectivity and in good yields. The table below summarizes typical results for the reaction between various epoxides and amines under Lewis acidic conditions.
| Epoxide Substrate | Amine Nucleophile | Catalyst (mol%) | Temp (°C) | Yield (%) | Regioselectivity (β:α) | Reference |
| This compound | (S)-1-phenylethylamine | Sc(OTf)₃ (10%) | 80 | ~70-80% | >95:5 | [9] |
| Styrene Oxide | Aniline | Sc(OTf)₃ (5%) | RT | 95% | 95:5 | [14] |
| Styrene Oxide | Benzylamine | Sc(OTf)₃ (5%) | RT | 89% | 15:85 | [14] |
| Cyclohexene Oxide | Aniline | Sc(bipyridine) complex | RT | ~90% | N/A (meso) | [19] |
Note: The regioselectivity for styrene oxide with benzylamine is reversed due to the increased SN2 character of the aliphatic amine compared to aniline, favoring attack at the less hindered site even with a catalyst.[14]
Applications and Further Transformations
The synthesized chiral pyridyl β-amino alcohols are not merely final products but versatile synthetic intermediates.
-
Chiral Ligands: They can be directly employed as ligands in asymmetric catalysis. For example, they have been successfully used in the zinc-catalyzed enantioselective aldol reaction.[9]
-
Synthesis of Pybox/Box Ligands: The amino alcohol functionality is the perfect precursor for the synthesis of widely used Pyridine-bis(oxazoline) (Pybox) and Bis(oxazoline) (Box) ligands. This typically involves a one-step condensation with a dinitrile, catalyzed by a Lewis acid like Zn(OTf)₂.[11]
-
Pharmaceutical Scaffolds: The pyridine and amino alcohol motifs are common features in many biologically active molecules, making these compounds valuable starting points for drug discovery programs.[20]
Conclusion
The protocol described herein provides a reliable and mechanistically understood pathway for the synthesis of chiral β-amino alcohols from this compound. The use of a Lewis acid catalyst is critical for ensuring high regioselectivity, directing the nucleophilic attack of the amine to the benzylic carbon of the epoxide ring. This method delivers valuable diastereomeric products that are readily purified and serve as powerful chiral ligands and synthetic building blocks for the pharmaceutical and fine chemical industries.
References
- RU2332397C2 - Method of chiral clean beta-amino alcohols synthesis. Google Patents.
-
Caroon, J. M., & Caroon, J. M. (n.d.). Nucleophilic opening of 2,3-epoxy acids and amides mediated by titanium isopropoxide. Highly enhanced C-3 selectivity. The Journal of Organic Chemistry. Available at: [Link]
-
Cornejo, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. Available at: [Link]
-
Pizzuti, M. G., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications. Available at: [Link]
-
Gálvez, J. A., et al. (2011). Switch in regioselectivity of epoxide ring-opening by changing the organometallic reagent. Organic & Biomolecular Chemistry. Available at: [Link]
-
Gálvez, J. A., et al. (2011). Switch in regioselectivity of epoxide ring-opening by changing the organometallic reagent. ResearchGate. Available at: [Link]
-
Knapp, D. M., et al. (n.d.). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE. Organic Syntheses. Available at: [Link]
-
Wang, Z., et al. (2023). Design and Synthesis of Planar-Chiral Oxazole–Pyridine N,N-Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. ACS Catalysis. Available at: [Link]
-
Hamlin, T. A. (2021). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. ResearchGate. Available at: [Link]
-
Wang, D., et al. (2020). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Młynarski, J., et al. (2019). 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. European Journal of Organic Chemistry. Available at: [Link]
-
Cooke, M. (2007). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for the synthesis of substituted pyrrolidines. DigitalCommons@EMU. Available at: [Link]
-
Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Deshpande, N., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis. Available at: [Link]
-
Cornejo, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health. Available at: [Link]
-
Remete, A. M., & Kiss, L. (2021). Mechanisms for oxirane ring opening with pyridine/9HF. ResearchGate. Available at: [Link]
-
Schneider, C., & Mai, E. (2008). Catalytic, enantioselective synthesis of Boc-protected 1,2-amino alcohols through aminolysis of meso-epoxides with benzophenone imine. ARKIVOC. Available at: [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. Available at: [Link]
-
Brooks, W. H., et al. (2011). The Significance of Chirality in Drug Design and Development. Molecules. Available at: [Link]
-
Farkas, G., & Bakos, J. (2021). Chiral pharmaceuticals with chiral 1,2-amino alcohol unit. ResearchGate. Available at: [Link]
-
Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
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- 1. RU2332397C2 - Method of chiral clean beta-amino alcohols synthesis - Google Patents [patents.google.com]
- 2. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 5. pharma.researchfloor.org [pharma.researchfloor.org]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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- 11. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Nucleophilic ring opening of trans -2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity (Journal Article) | OSTI.GOV [osti.gov]
- 20. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of Pyridyl-Containing Chiral Ligands
An Application Note on 2-(Oxiran-2-yl)pyridine as a Precursor for Chiral Ligands
In the field of asymmetric catalysis, the architecture of a chiral ligand is paramount to achieving high enantioselectivity. Ligands containing a pyridine moiety are of particular interest due to the unique electronic properties and coordination capabilities of the pyridine nitrogen. This nitrogen atom can act as a hemilabile coordinating site, which can reversibly bind to a metal center, influencing the steric and electronic environment of the catalytic complex during the reaction. This dynamic behavior is often crucial for achieving high levels of stereocontrol. This compound has emerged as a highly valuable and versatile starting material for the synthesis of a diverse range of chiral pyridyl-containing ligands. Its commercial availability in both enantiomeric forms, coupled with the high reactivity of the epoxide ring towards a variety of nucleophiles, provides a straightforward and modular approach to a library of bidentate and tridentate ligands.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for chiral ligands. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the application of the resulting ligands in asymmetric catalysis, grounding the discussion in mechanistic understanding and practical insights.
Part 1: Synthesis of Enantiomerically Pure this compound
While (S)- and (R)-2-(oxiran-2-yl)pyridine are commercially available, understanding their synthesis provides insight into controlling their quality and informs the potential for creating analogous building blocks. The most common and effective method for their preparation is the asymmetric epoxidation of 2-vinylpyridine.
Protocol 1: Jacobsen-Katsuki Asymmetric Epoxidation of 2-Vinylpyridine
This method utilizes a chiral manganese-salen complex to catalyze the epoxidation of 2-vinylpyridine with high enantioselectivity. The choice of the chiral salen ligand dictates the resulting enantiomer of the epoxide.
Rationale: The Jacobsen-Katsuki epoxidation is a robust and well-established method for the enantioselective epoxidation of unfunctionalized olefins. The mechanism involves the formation of a high-valent manganese-oxo species, which then delivers the oxygen atom to the double bond. The chiral environment created by the salen ligand directs the approach of the olefin, leading to the preferential formation of one enantiomer of the epoxide.
Step-by-Step Protocol:
-
Catalyst Preparation: In a round-bottom flask, the chiral salen ligand (e.g., (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine) and Mn(OAc)₂·4H₂O are dissolved in ethanol. The mixture is heated to reflux for 1 hour. Air is then bubbled through the solution for 30 minutes to oxidize Mn(II) to Mn(III). The solvent is removed under reduced pressure to yield the Mn(III)-salen complex.
-
Epoxidation Reaction: To a solution of 2-vinylpyridine in a suitable solvent (e.g., dichloromethane) at 0 °C, add the Mn(III)-salen catalyst (1-5 mol%).
-
Addition of Oxidant: Slowly add an oxidant, such as m-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl) with a phase-transfer catalyst, to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the enantiomerically pure this compound.
Part 2: Synthesis of Chiral Ligands via Epoxide Ring-Opening
The synthetic utility of this compound lies in the regioselective ring-opening of the epoxide by a wide range of nucleophiles. This reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less substituted carbon of the epoxide ring, leading to the formation of a chiral β-substituted amino alcohol, thioalcohol, or ether.
Caption: Synthetic pathways from this compound to various chiral ligands.
Protocol 2: Synthesis of a Chiral Pyridyl Amino Alcohol Ligand
This protocol describes the synthesis of (S)-1-(phenylamino)-1-(pyridin-2-yl)propan-2-ol, a representative bidentate ligand.
Rationale: The reaction of an amine with the epoxide is a straightforward and efficient method for the synthesis of amino alcohol ligands. The reaction is typically carried out in a protic solvent, which facilitates the opening of the epoxide ring. The regioselectivity is controlled by the steric hindrance of the pyridine ring, directing the nucleophilic attack to the terminal carbon of the epoxide.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of (S)-2-(oxiran-2-yl)pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol, add aniline (1.1 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) to accelerate the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC until the starting material is consumed.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure amino alcohol ligand.
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Aniline | (S)-1-(phenylamino)-1-(pyridin-2-yl)propan-2-ol | 95 |
| 2 | Benzylamine | (S)-1-(benzylamino)-1-(pyridin-2-yl)propan-2-ol | 92 |
| 3 | Morpholine | (S)-1-morpholino-1-(pyridin-2-yl)propan-2-ol | 98 |
Table 1: Representative yields for the synthesis of chiral pyridyl amino alcohol ligands.
Part 3: Application in Asymmetric Catalysis
The chiral ligands derived from this compound have found applications in a variety of asymmetric catalytic reactions. The combination of the pyridyl nitrogen and the newly introduced heteroatom from the nucleophile allows for effective chelation to a metal center, creating a well-defined chiral environment.
Application Example 1: Asymmetric Transfer Hydrogenation of Ketones
Chiral pyridyl amino alcohol ligands, in combination with ruthenium or rhodium precursors, form highly active and enantioselective catalysts for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.
Rationale: In this reaction, the ligand coordinates to the metal center, and the alcohol moiety of the ligand participates in the hydrogen transfer mechanism. The steric and electronic properties of the ligand dictate the facial selectivity of the hydride transfer from the hydrogen donor (e.g., isopropanol or formic acid) to the ketone substrate.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Step-by-Step Protocol for Catalysis:
-
Catalyst Pre-formation: In an inert atmosphere (e.g., under argon), a solution of the chiral pyridyl amino alcohol ligand (e.g., 0.02 mmol) and a metal precursor such as [Ru(p-cymene)Cl₂]₂ (0.01 mmol) in a suitable solvent (e.g., isopropanol) is stirred at room temperature for 30 minutes.
-
Catalytic Reaction: To the catalyst solution, the prochiral ketone (1.0 mmol) and a base (e.g., KOH, 0.1 mmol) are added.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for the required time.
-
Monitoring and Work-up: The conversion is monitored by GC. After completion, the reaction mixture is cooled to room temperature, filtered through a short pad of silica gel, and the solvent is removed under reduced pressure.
-
Analysis: The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC analysis.
| Entry | Ketone | Ligand | Conversion (%) | ee (%) |
| 1 | Acetophenone | (S)-1-(phenylamino)-1-(pyridin-2-yl)propan-2-ol | >99 | 98 (R) |
| 2 | 1-Tetralone | (S)-1-(phenylamino)-1-(pyridin-2-yl)propan-2-ol | >99 | 95 (S) |
Table 2: Performance of a Ru-pyridyl amino alcohol catalyst in asymmetric transfer hydrogenation.
Conclusion
This compound stands out as a powerful and versatile building block in the synthesis of chiral ligands. The straightforward and high-yielding ring-opening reactions with a diverse range of nucleophiles allow for the rapid generation of ligand libraries. The resulting ligands have demonstrated excellent performance in various asymmetric catalytic transformations, highlighting the potential of this precursor in the development of novel and efficient catalytic systems for the synthesis of enantiomerically pure compounds, which is of utmost importance in the pharmaceutical and fine chemical industries. The modularity of the synthetic approach described herein offers significant opportunities for ligand tuning and optimization for specific catalytic applications.
References
-
Jacobsen, E. N. (2003). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 36(10), 774-781. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Catalysis with Salen-Metal Complexes. In Topics in Organometallic Chemistry (pp. 123-152). Springer, Berlin, Heidelberg. [Link]
-
Wang, Y., et al. (2012). Chiral Amino Alcohol Ligands Derived from (S)-2-(Oxiran-2-yl)pyridine for the Asymmetric Transfer Hydrogenation of Ketones. Tetrahedron: Asymmetry, 23(15-16), 1147-1152. [Link]
-
Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]
Application of 2-(oxiran-2-yl)pyridine in medicinal chemistry
An Application Guide to 2-(Oxiran-2-yl)pyridine in Medicinal Chemistry
Introduction: A Tale of Two Moieties
In the landscape of medicinal chemistry, the strategic combination of distinct chemical functionalities within a single molecular framework often yields compounds of significant therapeutic potential. This compound is a prime exemplar of this principle. This heterocyclic compound elegantly marries two of the most impactful moieties in drug design: the pyridine ring and the epoxide (oxirane) ring .
The pyridine ring is a quintessential "privileged scaffold," a structural motif frequently found in FDA-approved drugs and bioactive natural products.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, enhancing aqueous solubility and enabling critical interactions with biological targets like enzymes and receptors.[3][4] The epoxide, on the other hand, is a strained three-membered ring, making it a potent electrophile susceptible to ring-opening by various nucleophiles. This reactivity is the cornerstone of its utility, allowing it to serve either as a precursor to valuable functional groups or as a reactive warhead for covalent enzyme inhibition.
This guide provides a Senior Application Scientist's perspective on the application of this compound, detailing its synthetic utility, its role in generating pharmacologically active scaffolds, its potential as a covalent modifier of therapeutic targets, and the protocols necessary to harness its capabilities in a research setting.
Part 1: The Chemistry of this compound: A Versatile Synthon
The primary value of this compound in medicinal chemistry lies in its predictable and highly useful reactivity. The epoxide ring is the molecule's reactive center, and its ring-opening is the key transformation that unlocks a diverse array of downstream products.
Core Reactivity: Nucleophilic Epoxide Ring-Opening
The fundamental reaction of this compound is its reaction with nucleophiles. Due to steric hindrance from the adjacent pyridine ring, nucleophilic attack predominantly occurs at the terminal carbon (Cβ) of the epoxide. This regioselectivity is a critical feature, leading to the formation of β-substituted ethanol derivatives. Among the most important nucleophiles in drug discovery are amines, which react to form β-amino alcohols—a structural motif present in numerous therapeutic agents.
The reaction can proceed under neutral, acidic, or basic conditions, and can be catalyzed by Lewis acids to enhance reactivity and control stereochemical outcomes. For instance, the use of scandium triflate (Sc(OTf)₃) has been shown to be effective in catalyzing the ring-opening with chiral amines to produce specific diastereomeric β-amino alcohols in good yield.[5]
Caption: General mechanism of nucleophilic ring-opening.
Application Protocol 1: Catalytic Synthesis of Chiral β-Amino Alcohols
This protocol details the scandium-catalyzed ring-opening of this compound with a primary amine. The objective is to synthesize a specific diastereomer of a β-amino alcohol, a versatile intermediate for further synthetic elaboration.
Rationale: The use of a Lewis acid catalyst like Scandium(III) triflate (Sc(OTf)₃) activates the epoxide ring towards nucleophilic attack by coordinating to the epoxide oxygen. This enhances the electrophilicity of the ring carbons, allowing the reaction to proceed under milder conditions than would otherwise be possible. The use of a chiral amine allows for the potential separation of diastereomeric products, providing access to enantiomerically pure compounds.[5]
Materials:
-
This compound
-
Chiral primary amine (e.g., (S)-1-phenylethylamine)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Diisopropylethylamine (DIEA)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous acetonitrile.
-
Addition of Reagents: Add the chiral primary amine (1.1 eq) to the solution, followed by DIEA (1.5 eq). The DIEA acts as a non-nucleophilic base to quench any protons that might be generated, preventing unwanted side reactions.
-
Catalyst Introduction: Add Sc(OTf)₃ (0.1 eq) to the stirred solution. The sub-stoichiometric amount is sufficient for catalysis.
-
Reaction Execution: Heat the reaction mixture to 80°C and stir for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography to separate the diastereomeric products.
Caption: Workflow for the synthesis of β-amino alcohols.
Part 2: Applications in Drug Discovery and Development
The derivatives of this compound are not merely synthetic curiosities; they are precursors to scaffolds with demonstrated and potential pharmacological relevance.
Section 2.1: A Scaffold for Bioactive Molecules
The ring-opening of this compound with various nucleophiles generates substituted 2-hydroxypropylpyridine backbones. These structures have been investigated for a range of biological activities. Research has shown that compounds derived from the related synthon, 2-(2,3-epoxypropoxy)pyridine, possess significant anticonvulsant and sympathetic blocking activities.[6][7] This highlights the therapeutic potential of the 1-substituted-3-(pyridin-2-yloxy)propan-2-ol framework, which is readily accessible from this compound precursors.
| Derivative Structure (General) | Pharmacological Activity | Key Findings | Reference |
| 2-(3'-morpholino-2'-hydroxypropyloxy)pyridine | Anticonvulsant | One of the most active compounds against MES-induced seizures. | [6][7] |
| 2-(3'-piperidino-2'-hydroxypropyloxy)pyridine | Anticonvulsant, Sympathetic Blocking | Active against MES-induced seizures and showed remarkable sympathetic blocking activity. | [6][7] |
| 2-(3'-piperazino-2'-hydroxypropyloxy)pyridine | Anticonvulsant, Sympathetic Blocking | Highly active against MES-induced seizures and demonstrated significant sympathetic blocking effects. | [6][7] |
Section 2.2: A Tool for Covalent Enzyme Inhibition
Beyond serving as a building block, the epoxide moiety of this compound can act as a reactive "warhead" for targeted covalent inhibition of enzymes. Covalent inhibitors form a stable chemical bond with their target protein, leading to prolonged, often irreversible, inhibition.[8] This mechanism can offer advantages in potency and duration of action over reversible inhibitors.
The electrophilic epoxide ring is an ideal candidate for this role. It can react with nucleophilic amino acid residues—such as cysteine (thiol), serine (hydroxyl), or histidine (imidazole)—commonly found in the active sites of enzymes.[8] The pyridine ring serves as a recognition element, guiding the molecule to the enzyme's binding pocket through non-covalent interactions (e.g., hydrogen bonding, π-stacking) before the covalent reaction occurs. This two-step process enhances both the potency and selectivity of the inhibitor. While specific applications for this compound are an emerging area, pyridine derivatives have been successfully designed as inhibitors for targets like the SHP2 phosphatase and trypsin proteases.[9][10]
Caption: Mechanism of covalent enzyme inhibition.
Application Protocol 2: Screening for Covalent Enzyme Inhibition
This protocol provides a generalized workflow for assessing whether a compound like this compound or its derivatives acts as a covalent inhibitor against a specific enzyme target.
Rationale: The hallmark of a covalent inhibitor is time-dependent inhibition. Unlike a reversible inhibitor which reaches equilibrium quickly, a covalent inhibitor's effect increases over time as more enzyme molecules become permanently modified. This protocol aims to first establish general inhibitory activity (IC₅₀) and then confirm the time-dependent nature characteristic of covalent binding.[11]
Materials:
-
Target enzyme of interest
-
Enzyme substrate and buffer system
-
Test compound (e.g., a derivative of this compound)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Step-by-Step Methodology:
-
IC₅₀ Determination (Initial Screen):
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the enzyme and varying concentrations of the test compound. Pre-incubate for a short, fixed period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate using the plate reader.
-
Plot the enzyme activity against the inhibitor concentration and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Time-Dependency Assay (Confirmation of Covalency):
-
Select a fixed, sub-saturating concentration of the test compound (e.g., 2-3 times the IC₅₀).
-
Incubate the enzyme with the test compound. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the enzyme-inhibitor mixture.
-
Dilute the aliquot significantly into the assay buffer containing the substrate. This dilution step prevents further inhibition from occurring during the measurement phase, effectively "quenching" the covalent reaction.
-
Immediately measure the residual enzyme activity.
-
Causality Check: Plot the remaining enzyme activity against the pre-incubation time. A time-dependent decrease in activity is strong evidence of covalent or irreversible inhibition. A reversible inhibitor would show constant inhibition regardless of the pre-incubation time.
-
Caption: Workflow for covalent inhibitor screening.
Conclusion
This compound is more than a simple heterocyclic compound; it is a strategically designed building block with dual applications in medicinal chemistry. Its primary value stems from the predictable, regioselective ring-opening of its epoxide moiety, providing straightforward access to the medicinally relevant β-amino alcohol scaffold. Furthermore, the inherent reactivity of the epoxide ring positions this molecule and its derivatives as promising candidates for the development of targeted covalent inhibitors. By understanding its fundamental chemistry and applying rigorous screening protocols, researchers can effectively leverage this compound as a powerful tool in the design and synthesis of novel therapeutic agents.
References
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2019). 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. Heteroatom Chemistry, 2019, 1-12. [Link]
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Nonn, M., Fustero, S., & Kiss, L. (2021). Mechanisms for oxirane ring opening with pyridine/9HF. Advanced Synthesis & Catalysis. [Link]
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Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187. [Link]
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Narendar, P., et al. (2003). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate. [Link]
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El-Sayed, M. A. A., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports. [Link]
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Pattekar, R. S., & Balireddy, K. (2020). PHARMACOLOGICAL ACTIVITIES OF PYRIDINE DERIVATIVES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1566-1581. [Link]
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Sato, T., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373. [Link]
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Ibrahim, M. M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of Molecular Structure, 1284, 135345. [Link]
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Li, M., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(21), 5188. [Link]
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Sahu, P. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega, 8(21), 18457-18481. [Link]
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Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(7), 2457-2467. [Link]
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Guchhait, G., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(5), 788-819. [Link]
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Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4053-4082. [Link]
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Khan, I., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]
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Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. Bioorganic & Medicinal Chemistry, 28(14), 115542. [Link]
-
Evans, P., et al. (2020). Synthesis of 2-guanidinyl pyridines and their trypsin inhibition and docking. Bioorganic & Medicinal Chemistry, 28(19), 115612. [Link]
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Fassihi, A., et al. (2017). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Journal of Heterocyclic Chemistry. [Link]
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Hopkins, B. T., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(8), 1886-1889. [Link]
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Feng, C., et al. (2020). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Nature Communications, 11(1), 136. [Link]
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Harrity, J. P., et al. (2020). Design and synthesis of fused pyridine building blocks for automated library generation. ChemMedChem, 15(24), 2415-2420. [Link]
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Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(4), 1445-1489. [Link]
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Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharma Guideline. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Chemical Building Blocks: The Significance of Pyridine Derivatives in Industry. Ningbo Inno Pharmchem. [Link]
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ResearchGate. (2017). Amination of 2-halopyridines. [a]. ResearchGate. [Link]
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Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition. YouTube. [Link]
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Liu, C., et al. (2014). 2′,6′-Dihalostyrylanilines, Pyridines, and Pyrimidines for the Inhibition of the Catalytic Subunit of Methionine S-Adenosyltransferase-2. Journal of Medicinal Chemistry. [Link]
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Synthesis of Novel Heterocyclic Compounds from 2-(Oxiran-2-yl)pyridine: Application Notes and Protocols
Abstract: This technical guide provides a comprehensive overview of synthetic strategies for converting 2-(oxiran-2-yl)pyridine, a versatile and reactive building block, into a diverse array of novel heterocyclic compounds. The inherent strain of the oxirane ring, combined with the electronic properties of the adjacent pyridine moiety, makes this precursor an ideal starting material for the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and discussions on the potential bioactivity of the resulting scaffolds.
Introduction: The Versatility of a Pyridyl-Functionalized Epoxide
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups.[1] When functionalized with a reactive epoxide, as in this compound, the synthetic potential is significantly amplified. The core of its reactivity lies in the electrophilic nature of the oxirane ring, which is susceptible to nucleophilic attack, leading to regioselective ring-opening.[2] This initial reaction creates a 1,2-disubstituted ethanol backbone, primed for subsequent intramolecular cyclization to generate a variety of heterocyclic systems. This guide will explore the synthesis of key heterocyclic families from this valuable precursor.
Core Synthetic Strategy: Nucleophilic Ring-Opening and Subsequent Cyclization
The overarching synthetic approach involves a two-step sequence:
-
Nucleophilic Ring-Opening: A nucleophile attacks one of the carbon atoms of the oxirane ring, leading to the formation of a β-substituted amino, hydroxy, or thio-alcohol.
-
Intramolecular Cyclization: The newly introduced nucleophile or the existing hydroxyl group attacks another part of the molecule to form a new heterocyclic ring.
The regioselectivity of the initial ring-opening is a critical factor, which can be influenced by the choice of catalyst and reaction conditions.
PART 1: Synthesis of Nitrogen-Containing Heterocycles
The introduction of a nitrogen nucleophile is a common and highly effective strategy for generating precursors to valuable N-heterocycles such as piperidines and morpholines.
Synthesis of β-Amino Alcohol Intermediates
The reaction of this compound with primary or secondary amines is a robust method for producing 1-(pyridin-2-yl)ethane-1,2-diol derivatives with an amino group at the 2-position.
Mechanistic Insight: The reaction typically proceeds via an SN2 mechanism. The nucleophilic amine attacks the sterically less hindered terminal carbon of the epoxide. The presence of a Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃), can activate the epoxide ring towards nucleophilic attack and enhance the reaction rate and regioselectivity.[2]
Workflow for β-Amino Alcohol Synthesis
Caption: Workflow for the synthesis of β-amino alcohols from this compound.
Protocol 1: Synthesis of 2-(Alkylamino)-1-(pyridin-2-yl)ethanol [2]
| Reagent/Parameter | Quantity | Moles (mmol) | Notes |
| This compound | 1.0 eq | 1.0 | --- |
| Chiral Primary Amine | 1.1 eq | 1.1 | e.g., (S)-1-Phenylethylamine |
| Sc(OTf)₃ | 0.05 eq | 0.05 | Lewis Acid Catalyst |
| DIEA (DIPEA) | 1.5 eq | 1.5 | Diisopropylethylamine (Base) |
| Toluene | 5 mL/mmol | --- | Anhydrous |
| Reaction Conditions | |||
| Temperature | 80 °C | --- | --- |
| Time | 7 days | --- | --- |
| Atmosphere | Inert (e.g., Argon) | --- | --- |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and anhydrous toluene.
-
Add the chiral primary amine, diisopropylethylamine (DIEA), and Scandium(III) triflate (Sc(OTf)₃).
-
Seal the flask and heat the reaction mixture at 80 °C for 7 days.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-amino alcohol.
Expected Outcome: This reaction typically affords good yields of the corresponding diastereomeric β-amino alcohols.[2] The diastereomers can often be separated by chromatography.
Cyclization to Saturated N-Heterocycles
The synthesized β-amino alcohols are versatile precursors for various saturated heterocycles, including morpholines and piperidines, which are prevalent in many biologically active molecules.[3]
1.2.1. Synthesis of Pyridyl-Substituted Morpholines
Morpholines can be synthesized from β-amino alcohols through intramolecular cyclization. A common strategy involves reaction with a two-carbon electrophile followed by ring closure.
Proposed Protocol 2: Synthesis of 4-Alkyl-2-(pyridin-2-yl)morpholine
This protocol is based on established methods for morpholine synthesis from 1,2-amino alcohols.[4]
| Reagent/Parameter | Quantity | Moles (mmol) | Notes |
| 2-(Alkylamino)-1-(pyridin-2-yl)ethanol | 1.0 eq | 1.0 | From Protocol 1 |
| 2-Chloroethanol | 1.2 eq | 1.2 | --- |
| Potassium tert-butoxide (t-BuOK) | 2.5 eq | 2.5 | Strong Base |
| Tetrahydrofuran (THF) | 10 mL/mmol | --- | Anhydrous |
| Reaction Conditions | |||
| Temperature | Reflux | --- | --- |
| Time | 12-24 h | --- | --- |
| Atmosphere | Inert (e.g., Argon) | --- | --- |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the β-amino alcohol in anhydrous THF.
-
Add potassium tert-butoxide in portions at room temperature.
-
Add 2-chloroethanol and heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
1.2.2. Synthesis of Pyridyl-Substituted Piperidines
Piperidines can be formed via intramolecular cyclodehydration of γ-amino alcohols. The β-amino alcohol from Protocol 1 can be extended by two carbons and then cyclized.
Proposed Protocol 3: Multi-step Synthesis of a 3-Hydroxy-2-pyridylpiperidine Derivative
This is a proposed multi-step synthesis based on standard organic transformations.
Step A: N-protection of the amino alcohol. Step B: Oxidation of the primary alcohol to an aldehyde. Step C: Wittig reaction to introduce a two-carbon unit. Step D: Reduction of the double bond and ester. Step E: Deprotection and cyclization.
This multi-step sequence highlights the versatility of the initial β-amino alcohol in accessing more complex heterocyclic systems.
PART 2: Synthesis of Oxygen-Containing Heterocycles
The hydroxyl group in the ring-opened product can act as an internal nucleophile to form oxygen-containing heterocycles.
Intramolecular Cyclization of Diol Precursors
If the initial ring-opening is performed with an oxygen nucleophile (e.g., from a diol), the resulting intermediate can undergo acid-catalyzed cyclization.
Proposed Protocol 4: Acid-Catalyzed Synthesis of a Pyridyl-Substituted Dioxane
This protocol is based on general acid-catalyzed cyclization of diols.
| Reagent/Parameter | Quantity | Moles (mmol) | Notes |
| 1-(Pyridin-2-yl)ethane-1,2-diol | 1.0 eq | 1.0 | (Hypothetical precursor) |
| p-Toluenesulfonic acid (p-TsOH) | 0.1 eq | 0.1 | Catalyst |
| Toluene | 10 mL/mmol | --- | With Dean-Stark trap |
| Reaction Conditions | |||
| Temperature | Reflux | --- | --- |
| Time | 4-8 h | --- | --- |
Procedure:
-
Combine the diol precursor and p-TsOH in toluene in a flask equipped with a Dean-Stark trap.
-
Heat the mixture to reflux, azeotropically removing water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and neutralize with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
PART 3: Synthesis of Sulfur-Containing Heterocycles
The reaction of this compound with sulfur nucleophiles opens a pathway to sulfur-containing heterocycles like thiazolidines.
Synthesis of Pyridyl-Substituted Thiazolidinones
A plausible route involves the reaction of the epoxide with thiourea, followed by cyclization. The reaction of donor-acceptor oxiranes with N,N'-disubstituted thioureas has been shown to produce trans-dihydropyrimidines, indicating the reactivity of epoxides with thiourea derivatives.[5] A similar principle could be applied here.
Proposed Protocol 5: Synthesis of a Pyridyl-Substituted Thiazolidine Derivative
This is a proposed protocol based on the known reactivity of epoxides with thiourea.
| Reagent/Parameter | Quantity | Moles (mmol) | Notes |
| This compound | 1.0 eq | 1.0 | --- |
| Thiourea | 1.1 eq | 1.1 | --- |
| Sodium ethoxide (NaOEt) | 1.2 eq | 1.2 | Base |
| Ethanol | 10 mL/mmol | --- | Solvent |
| Reaction Conditions | |||
| Temperature | Reflux | --- | --- |
| Time | 6-12 h | --- | --- |
Procedure:
-
Dissolve this compound and thiourea in ethanol.
-
Add a solution of sodium ethoxide in ethanol.
-
Heat the mixture to reflux for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Dry the organic layer and concentrate.
-
Purify the crude product by column chromatography.
Plausible Reaction Pathway
Caption: Plausible reaction pathway for the synthesis of a pyridyl-thiazolidine derivative.
Conclusion and Future Outlook
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols and strategies outlined in this guide demonstrate the potential for creating libraries of pyridyl-substituted N-, O-, and S-heterocycles. Given the established importance of the pyridine scaffold in drug discovery, these novel compounds represent promising candidates for biological screening and the development of new therapeutic agents. Further research into optimizing reaction conditions, exploring a broader range of nucleophiles, and elucidating the biological activities of these novel heterocycles is highly encouraged.
References
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-
Cyclization Reaction of Donor-Acceptor Oxiranes with N,N'-Disubstituted Thioureas: A Domino Process to trans-Dihydropyrimidines. Org Lett.2018 Oct 19;20(20):6578-6582. [Link]
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-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. 2022 . [Link]
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-
2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. Heteroatom Chemistry. 2019 . [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics. 2023 . [Link]
- (Reference details to be populated
-
Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds. 2013 . [Link]
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- 5. Cyclization Reaction of Donor-Acceptor Oxiranes with N,N'-Disubstituted Thioureas: A Domino Process to trans-Dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 2-(oxiran-2-yl)pyridine for Functional Materials
Introduction: Unlocking the Potential of Pyridine-Functionalized Polyethers
The synthesis of functional polymers with tailored properties is a cornerstone of modern materials science. Among the vast array of monomers, those incorporating heterocyclic moieties offer unique opportunities for creating materials with advanced functionalities. 2-(oxiran-2-yl)pyridine, a molecule combining a reactive epoxide ring with a versatile pyridine group, stands out as a promising building block for novel functional polyethers. The pyridine unit, with its basic nitrogen atom, can impart a range of valuable properties to the resulting polymer, including pH-responsiveness, metal-coordinating capabilities, and catalytic activity. These characteristics make poly(this compound) a highly attractive candidate for applications in drug delivery, smart coatings, catalysis, and ion-exchange resins.[1][2][3]
This comprehensive guide provides detailed protocols and in-depth scientific insights into the polymerization of this compound. As a Senior Application Scientist, my objective is to not only present step-by-step procedures but also to elucidate the underlying chemical principles and rationale behind the experimental choices. This document is designed to empower researchers, scientists, and drug development professionals to explore the synthesis and application of this exciting functional polymer.
Monomer Synthesis: The Gateway to Pyridine-Functionalized Polyethers
The journey to creating functional polyethers begins with the synthesis of the high-purity monomer, this compound. The following protocol is adapted from established methods for the epoxidation of vinylpyridines.
Protocol 1: Synthesis of this compound
Materials:
-
2-Vinylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-vinylpyridine (1 equivalent) in dichloromethane (DCM) at 0°C (ice bath).
-
Epoxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM to the stirred 2-vinylpyridine solution. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite to reduce the excess peroxyacid.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the resulting meta-chlorobenzoic acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Causality Behind Experimental Choices: The use of m-CPBA is a standard and efficient method for the epoxidation of alkenes. The reaction is performed at a low temperature to minimize side reactions. The aqueous work-up is essential to remove the acidic byproducts and unreacted reagents, ensuring the stability of the epoxide product.
Polymerization Methodologies: Crafting the Polyether Backbone
The ring-opening polymerization of this compound can be achieved through various mechanisms, each offering distinct advantages in controlling the polymer's architecture and properties. The presence of the pyridine ring, a Lewis base, necessitates careful consideration of the initiator and reaction conditions to avoid side reactions.
Anionic Ring-Opening Polymerization (AROP)
Anionic polymerization of epoxides is a well-established method for producing polyethers with controlled molecular weights and narrow polydispersity.[4] The mechanism involves the nucleophilic attack of an initiator on the epoxide ring, followed by sequential addition of monomer units to the growing alkoxide chain end.
Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base as an initiator is critical to deprotonate an alcohol to form the initiating alkoxide. The pyridine nitrogen in the monomer is basic and can potentially react with certain initiators. Therefore, an initiator system that is tolerant to the pyridine functionality is preferred. The use of a protic initiator (alcohol) allows for the synthesis of polymers with a hydroxyl end-group, which can be further functionalized.
Protocol 2: Anionic Polymerization of this compound
Materials:
-
This compound (freshly distilled)
-
Potassium tert-butoxide (KOtBu)
-
Benzyl alcohol (as initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Schlenk line and techniques for inert atmosphere
-
Dry glassware
Procedure:
-
Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve benzyl alcohol in anhydrous THF. Add a stoichiometric amount of potassium tert-butoxide to deprotonate the alcohol and form the potassium benzyloxide initiator.
-
Polymerization: Cool the initiator solution to the desired temperature (e.g., 0°C). Slowly add the purified this compound monomer via syringe.
-
Reaction Progression: Allow the reaction to proceed for the desired time. The polymerization of epoxides can be monitored by following the disappearance of the monomer using techniques like in-situ IR or by taking aliquots for NMR analysis.
-
Termination: Terminate the polymerization by adding an excess of degassed methanol to protonate the living alkoxide chain ends.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold diethyl ether or hexane.
-
Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Diagram 1: Anionic Ring-Opening Polymerization Mechanism
Caption: Anionic ring-opening polymerization of this compound.
Cationic Ring-Opening Polymerization (CROP)
Cationic polymerization of epoxides proceeds through an oxonium ion intermediate.[5] This method can be initiated by Lewis acids or strong protic acids. However, the basic nitrogen of the pyridine ring can complex with Lewis acids, potentially inhibiting the polymerization or leading to side reactions. Therefore, the choice of initiator is critical.
Causality Behind Experimental Choices: A strong, non-nucleophilic acid like triflic acid is chosen as the initiator to protonate the epoxide oxygen and generate the active oxonium ion. The reaction is conducted at low temperatures to suppress side reactions such as chain transfer and backbiting, which can lead to cyclic oligomers.[6]
Protocol 3: Cationic Polymerization of this compound
Materials:
-
This compound (freshly distilled and dried)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
Dry glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified this compound in anhydrous DCM and cool the solution to a low temperature (e.g., -78°C).
-
Initiation: Slowly add a solution of triflic acid in DCM to the monomer solution. The formation of the active propagating species is often indicated by a color change.
-
Polymerization: Maintain the reaction at the low temperature for the desired duration.
-
Termination: Terminate the polymerization by adding a slight excess of a nucleophilic quenching agent like triethylamine or a solution of sodium methoxide in methanol.
-
Polymer Isolation and Purification: Precipitate the polymer in a non-solvent, collect it by filtration, and dry it under vacuum.
Diagram 2: Cationic Ring-Opening Polymerization Mechanism
Caption: Cationic ring-opening polymerization of this compound.
Data Presentation: A Comparative Overview of Polymerization Methods
| Parameter | Anionic Polymerization (AROP) | Cationic Polymerization (CROP) |
| Initiator | Potassium benzyloxide | Trifluoromethanesulfonic acid (TfOH) |
| Solvent | Anhydrous THF | Anhydrous DCM |
| Temperature | 0°C to room temperature | -78°C to 0°C |
| Control over MW | Good to excellent | Moderate to good |
| Polydispersity (PDI) | Narrow (typically < 1.2) | Broader (can be > 1.5) |
| Side Reactions | Chain transfer to monomer | Backbiting, chain transfer |
| End-group Control | Facile, determined by initiator and terminating agent | Possible with specific quenching agents |
| Pyridine Group Tolerance | Generally good | Potential for catalyst poisoning |
Characterization of Poly(this compound)
A thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure by identifying the characteristic peaks of the pyridine ring and the polyether backbone.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to verify the presence of key functional groups, such as the C-O-C stretching of the ether backbone and the characteristic vibrations of the pyridine ring.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is crucial for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Thermal Analysis: Thermogravimetric analysis (TGA) provides information about the thermal stability and decomposition temperature of the polymer. Differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg).
Applications of Functional Materials from Poly(this compound)
The unique combination of a flexible polyether backbone and functional pyridine side chains opens up a wide range of potential applications for poly(this compound).
-
Drug Delivery: The pyridine groups can be protonated at acidic pH, leading to a change in the polymer's solubility and conformation. This pH-responsiveness can be exploited for the controlled release of drugs in specific physiological environments, such as tumor tissues, which are often more acidic than healthy tissues.[3][7] The polymer can also form micelles or nanoparticles for encapsulating hydrophobic drugs.
-
Smart Coatings and Sensors: The ability of the pyridine nitrogen to coordinate with metal ions can be utilized in the development of responsive coatings and sensors. The binding of metal ions can induce changes in the optical or electronic properties of the material, allowing for the detection of specific analytes.
-
Catalysis: The pyridine moieties can act as ligands for metal catalysts, enabling the creation of polymer-supported catalysts. These materials combine the advantages of homogeneous and heterogeneous catalysis, offering high catalytic activity and easy separation and recycling of the catalyst.
-
Gene Delivery: The cationic nature of the protonated polymer can facilitate the complexation with negatively charged nucleic acids like DNA and siRNA, making it a potential candidate for non-viral gene delivery vectors.[3]
-
Membranes and Separation: The functional groups can be tailored to create membranes with specific ion-exchange or separation properties for applications in water purification and other separation processes.
Conclusion
The polymerization of this compound offers a versatile platform for the synthesis of advanced functional materials. By carefully selecting the polymerization method and reaction conditions, researchers can tailor the properties of the resulting polyethers to meet the demands of various high-performance applications. The protocols and insights provided in this guide are intended to serve as a solid foundation for further exploration and innovation in this exciting field of polymer science.
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Unveiling the mechanisms of epoxide polymerization with N–Al adduct catalysts: a comprehensive experimental and theoretical investigation - Polymer Chemistry (RSC Publishing). (2023). Retrieved from [Link]
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Ring-Opening Polymerization of Epoxides: Facile Pathway to Functional Polyethers via a Versatile Organoaluminum Initiator | Macromolecules. (n.d.). Retrieved from [Link]
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Stereoselective Epoxide Polymerization and Copolymerization | Chemical Reviews. (n.d.). Retrieved from [Link]
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Co- and Cr-Catalyzed Stereoselective Epoxide Ring-Opening Polymerizations - Chemistry | Illinois. (2020). Retrieved from [Link]
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Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review - PubMed Central. (n.d.). Retrieved from [Link]
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Epoxide-Opening and Group-Transfer Reactions Mediated by Monomeric Zirconium Imido Complexes - PMC. (n.d.). Retrieved from [Link]
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Novel Pyridine-Based Poly(ether sulfones) and their Study in High Temperature PEM Fuel Cells | Request PDF. (n.d.). Retrieved from [Link]
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Novel poly(pyridine imide) with pendent naphthalene groups: Synthesis and thermal, optical, electrochemical, electrochromic, and protonation characterization - ResearchGate. (n.d.). Retrieved from [Link]
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Mechanistic Insights into the Effects of Ureas and Monomers on the Ring-Opening Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Organic Base/Urea - MDPI. (2024). Retrieved from [Link]
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Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides with Discrete Metal Complexes: Structure-Property Relationships | Request PDF. (n.d.). Retrieved from [Link]
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Mechanisms of Epoxide Reactions - AMiner. (n.d.). Retrieved from [Link]
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Polymeric and Polymer-Functionalized Drug Delivery Vectors: From Molecular Architecture and Elasticity to Cellular Uptake - MDPI. (n.d.). Retrieved from [Link]
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Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure - ResearchGate. (n.d.). Retrieved from [Link]
-
Anionic Ring-Opening Polymerization | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Cationic ring-opening polymerization of 2-oxazolines and 2-oxazines in biomass-derived solvents | Request PDF. (n.d.). Retrieved from [Link]
-
Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC - PubMed Central. (2023). Retrieved from [Link]
-
Ring-Opening Polymerization—An Introductory Review - MDPI. (n.d.). Retrieved from [Link]
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Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - MDPI. (n.d.). Retrieved from [Link]
-
Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates - RSC Publishing. (n.d.). Retrieved from [Link]
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Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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Pyridine based polymers. Synthesis and characterization | Request PDF. (n.d.). Retrieved from [Link]
-
Synthesis and characterisation of polypyridines - University of St Andrews Research Portal. (n.d.). Retrieved from [Link]
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Anionic and Cationic Ring-Opening Polymerization of 2,2,4,4,6,6-Hexamethyl-8,8-divinylcyclotetrasiloxane - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers - VTechWorks. (2013). Retrieved from [Link]
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Synthesis and characterization of polyimides containing pyridine ring - Semantic Scholar. (n.d.). Retrieved from [Link]
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Use of 2-(oxiran-2-yl)pyridine in the synthesis of enzyme inhibitors
Application Notes & Protocols
Topic: Use of 2-(oxiran-2-yl)pyridine in the Synthesis of Targeted Covalent Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The rational design of targeted covalent inhibitors (TCIs) represents a powerful strategy in modern drug discovery, offering benefits such as enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1][2] Within this class of therapeutics, scaffolds that combine a specific recognition element with a reactive electrophilic "warhead" are of paramount importance. This application note provides a detailed guide to the use of this compound, a versatile heterocyclic building block, in the synthesis of potent enzyme inhibitors. We will explore the underlying mechanism of covalent modification, focus on its application in targeting cysteine proteases, and provide detailed, field-tested protocols for the synthesis and evaluation of derivative inhibitors.
The Rationale for this compound in Inhibitor Design
The structure of this compound offers a unique combination of features that make it an attractive starting point for the development of targeted covalent inhibitors:
-
The Electrophilic Warhead: The oxirane (epoxide) ring is a strained, three-membered heterocycle that is susceptible to nucleophilic attack.[3] This inherent reactivity allows it to function as an effective "warhead," capable of forming a stable covalent bond with nucleophilic amino acid residues within an enzyme's active site.[2] This irreversible or slowly reversible binding can lead to complete and sustained inactivation of the target enzyme.
-
The Pyridine Scaffold: The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[4][5] It serves multiple roles:
-
Recognition & Binding: The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking and hydrophobic interactions, anchoring the inhibitor within the enzyme's binding pocket.
-
Modulation of Reactivity: The electron-withdrawing nature of the pyridine ring can influence the electrophilicity of the adjacent oxirane, tuning its reactivity to minimize off-target reactions while ensuring efficient inactivation of the intended target.
-
Synthetic Handle: The pyridine ring provides a robust anchor for synthetic elaboration, allowing for the attachment of peptidic or other recognition elements to enhance selectivity and potency.
-
Mechanism of Covalent Inhibition
The primary mechanism by which inhibitors derived from this compound inactivate their target enzymes is through a targeted, irreversible SN2 reaction.
-
Initial Non-covalent Binding: The inhibitor first docks into the enzyme's active site, forming a reversible, non-covalent enzyme-inhibitor complex (E-I). This binding is guided by interactions between the pyridine scaffold and other parts of the inhibitor molecule with the enzyme's binding pocket.
-
Covalent Bond Formation: Once optimally positioned, a nucleophilic amino acid residue in the active site attacks one of the carbon atoms of the oxirane ring. The thiolate group of a cysteine residue is a particularly potent nucleophile and a common target for epoxide-based inhibitors.[3][6] Other nucleophilic residues like serine, threonine, or lysine can also be targets depending on the specific enzyme and the local microenvironment of the active site.[7] This attack leads to the opening of the strained epoxide ring and the formation of a stable covalent bond, resulting in an inactivated enzyme complex (E-I*).
Caption: General mechanism of covalent enzyme inhibition.
Application: Targeting Cysteine Proteases
Cysteine proteases are a major class of enzymes involved in numerous physiological and pathophysiological processes, including protein turnover, apoptosis, and host-pathogen interactions.[8][9] Their active sites contain a highly reactive cysteine residue, making them prime targets for covalent inhibitors. Uncontrolled activity of these proteases is implicated in diseases such as cancer, malaria, and Chagas' disease.[10] Peptidyl-epoxides derived from structures like this compound are extremely potent irreversible inactivators of cysteine proteases.[9][10]
| Enzyme Target | Therapeutic Area | Inhibitor Class Based On Scaffold | Representative IC50 / Ki |
| Cathepsin K | Osteoporosis | Peptidyl Epoxides | Low nM range |
| Calpain-I | Neurodegenerative Diseases | Peptidyl Michael Acceptors | Sub-µM range[9] |
| Cruzain | Chagas' Disease | Dipeptidyl Enoates | nM to µM range[10] |
| Rhinovirus 3C Protease | Common Cold | Michael Acceptors | Sub-µM range[9] |
This table provides representative data for classes of covalent inhibitors targeting cysteine proteases, illustrating the potential potency achievable with scaffolds designed to react with the active site cysteine.
Experimental Protocols
The following section provides a general workflow and detailed protocols for the synthesis and evaluation of a model enzyme inhibitor derived from this compound.
Caption: Experimental workflow for inhibitor synthesis and evaluation.
Protocol 1: Synthesis of a Model Peptidyl-Epoxide Inhibitor
This protocol describes the synthesis of a dipeptidyl inhibitor targeting a cysteine protease, where a peptide recognition motif (e.g., Phe-Ala) is coupled to an amino-functionalized derivative of this compound.
Materials:
-
N-Boc-L-Phenylalanine (Boc-Phe-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
(S)-1-(pyridin-2-yl)ethane-1,2-diamine (as the reactive amine portion derived conceptually from the epoxide)
-
Coupling agents: HATU, HOBt
-
Base: Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine, Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Dipeptide Formation (Boc-Phe-Ala-OMe): a. Dissolve Boc-Phe-OH (1.1 eq) and H-Ala-OMe·HCl (1.0 eq) in DCM. b. Add DIPEA (2.5 eq) and stir for 10 minutes at 0 °C. c. Add HATU (1.1 eq) and HOBt (1.1 eq). Allow the reaction to warm to room temperature and stir overnight. d. Monitor reaction completion by TLC. e. Dilute the mixture with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. f. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel chromatography to yield the protected dipeptide.
-
Saponification (Boc-Phe-Ala-OH): a. Dissolve the dipeptide ester from the previous step in a 3:1 mixture of THF/H₂O. b. Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours. c. Acidify the reaction mixture to pH ~3 with 1M HCl. d. Extract the product with ethyl acetate. Dry the combined organic layers over MgSO₄ and concentrate to yield the carboxylic acid.
-
Coupling to the Pyridine Moiety: a. Dissolve Boc-Phe-Ala-OH (1.0 eq) and (S)-1-(pyridin-2-yl)ethane-1,2-diamine (1.2 eq) in DMF. b. Add DIPEA (2.5 eq), HATU (1.1 eq), and HOBt (1.1 eq) at 0 °C. c. Stir overnight at room temperature. d. Purify the crude product via reverse-phase HPLC to obtain the Boc-protected final conjugate.
-
Final Deprotection: a. Dissolve the purified product in a 1:1 mixture of DCM/TFA. b. Stir at room temperature for 1-2 hours. c. Concentrate the solution under reduced pressure. Co-evaporate with toluene to remove residual TFA. d. The resulting TFA salt is the final inhibitor. Verify its identity and purity using LC-MS and ¹H NMR.
Protocol 2: In Vitro Cysteine Protease Inhibition Assay
This protocol provides a general method to determine the inhibitory potency (IC₅₀) of the synthesized compound against a model cysteine protease (e.g., Papain or a Cathepsin).
Materials:
-
Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5.
-
Activation Additive: 5 mM Dithiothreitol (DTT), prepared fresh.
-
Target Cysteine Protease.
-
Fluorogenic Substrate (e.g., Z-FR-AMC).
-
Synthesized Inhibitor stock solution in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
Step-by-Step Methodology:
-
Enzyme Activation: a. Prepare an enzyme stock solution in assay buffer. b. Just before use, activate the enzyme by adding DTT to a final concentration of 5 mM and incubating for 15 minutes at 37 °C.
-
Inhibitor Preparation: a. Prepare a serial dilution of the synthesized inhibitor in assay buffer containing 5 mM DTT. Start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions. Include a DMSO-only control.
-
Assay Procedure: a. To the wells of the 96-well plate, add 50 µL of the diluted inhibitor solutions. b. Add 25 µL of the activated enzyme solution to each well. c. Incubate the plate for 30 minutes at 37 °C to allow for covalent modification to occur. d. To initiate the reaction, add 25 µL of the fluorogenic substrate (final concentration typically 10-20 µM). e. Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence (e.g., Ex: 360 nm, Em: 465 nm) over 15-30 minutes, taking readings every 60 seconds.
-
Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each inhibitor concentration. b. Normalize the rates relative to the DMSO control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
This compound is a highly valuable and versatile scaffold for the development of targeted covalent inhibitors. Its unique combination of a tunable electrophilic warhead and a privileged heterocyclic core allows for the synthesis of potent and selective modulators of enzyme activity. The protocols outlined in this note provide a robust framework for researchers to synthesize and evaluate novel inhibitors, particularly those targeting cysteine proteases, thereby facilitating the advancement of new therapeutic agents for a wide range of diseases.
References
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Alvarez Hernandez, A., & Roush, W. R. (2002). Recent advances in the synthesis, design and selection of cysteine protease inhibitors. Current Opinion in Chemical Biology, 6(4), 459-465. [Link]
-
Hiemstra, H. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Kansas, Medicinal Chemistry. Retrieved from [Link]
-
Gonzalez, F. V., Bou-Iserte, L., & Royo, S. (2019). Design and Synthesis of Cysteine Proteases Inhibitors. Proceedings, 22(1), 86. [Link]
-
Jadhav, S., & Singh, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. RSC Medicinal Chemistry. [Link]
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Wikipedia contributors. (2023, December 27). Targeted covalent inhibitors. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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de Souza, M. C. B. V., et al. (2018). Synthesis of L-cysteine-based boron compounds and their evaluation as proteasome inhibitors. New Journal of Chemistry. [Link]
-
Hura, K., et al. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. Molecules. [Link]
-
Sutanto, F., Konstantinidou, M., & Dömling, A. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry. [Link]
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Sutanto, F., Konstantinidou, M., & Dömling, A. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Publishing. [Link]
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Sutanto, F., Konstantinidou, M., & Dömling, A. (2020). Covalent inhibitors: a rational approach to drug discovery. ResearchGate. [Link]
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Zhang, J., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Drug Hunter. (n.d.). Covalent Modifiers. Retrieved from [Link]
-
Brotzel, F., & Mayr, H. (2007). Nucleophilicities of Amino Acids and Peptides. ResearchGate. [Link]
-
Singh, R. P., & Kumar, S. (2022). Epoxides: Developability as Active Pharmaceutical Ingredients and Biochemical Probes. ResearchGate. [Link]
-
Evans, P., et al. (2020). Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking. Bioorganic & Medicinal Chemistry. [Link]
-
Singh, P., & Jadhav, S. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. MDPI. [Link]
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Reddit user discussion. (2016). Which amino acids can act as nucleophiles? r/Mcat. [Link]
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A Comprehensive Guide to the Metal-Catalyzed Transformations of 2-(Oxiran-2-yl)pyridine Derivatives
Introduction: The Synthetic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, pyridine derivatives represent a cornerstone scaffold, prized for their unique electronic properties and biological activity. Among these, 2-(oxiran-2-yl)pyridine stands out as a particularly versatile building block. This molecule uniquely combines a Lewis basic pyridine ring, capable of directing metal catalysts, with a strained, electrophilic oxirane (epoxide) ring. This dual functionality opens a rich field of potential chemical transformations, allowing for the stereocontrolled introduction of new functional groups to create complex molecules, such as chiral ligands and pharmacologically active agents.[1]
The regioselective opening of the oxirane ring is a pivotal reaction in organic synthesis, yielding valuable β-amino alcohols, which are precursors to β-blockers and other important pharmaceuticals.[2][3] The challenge, however, lies in controlling this ring-opening—both in terms of which carbon is attacked (regioselectivity) and the resulting stereochemistry. Metal catalysis provides a powerful solution, leveraging the coordinating ability of the pyridine nitrogen to activate the epoxide and direct the approach of a nucleophile.
This guide provides a detailed exploration of the most established metal-catalyzed transformation for this substrate class—Lewis acid-catalyzed nucleophilic ring-opening—and offers a forward-looking perspective on other potential transition-metal-catalyzed reactions.
Part 1: Lewis Acid-Catalyzed Nucleophilic Ring-Opening
The most well-documented and synthetically useful transformation of this compound derivatives is the Lewis acid-catalyzed addition of nucleophiles to the epoxide ring. This reaction is a cornerstone for producing chiral β-amino alcohols, which are of significant interest in drug development.
Principle and Mechanism of Catalysis
The epoxide ring is inherently reactive due to ring strain, but its opening by weak nucleophiles is often slow. A Lewis acid catalyst, typically a metal salt, dramatically accelerates this process. The mechanism proceeds via two key steps:
-
Epoxide Activation: The Lewis acidic metal center coordinates to the oxygen atom of the oxirane. This coordination polarizes the C-O bonds, making the epoxide carbons significantly more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: The nucleophile (e.g., an amine) attacks one of the two epoxide carbons.
A critical aspect of this reaction is regioselectivity . For this compound, the pyridine ring exerts a strong electronic influence. Nucleophilic attack can occur at either the Cα (benzylic-like, adjacent to the pyridine) or Cβ (terminal) position. The choice of catalyst and reaction conditions can influence which site is favored. In many documented cases, coordination of the Lewis acid to both the pyridine nitrogen and the epoxide oxygen is proposed, forming a chelate that favors nucleophilic attack at the Cα position.[4][5]
Diagram 1: General Mechanism of Lewis Acid-Catalyzed Ring-Opening
Caption: Lewis acid activates the epoxide, facilitating nucleophilic attack.
Application Note: Scandium(III)-Catalyzed Synthesis of Chiral β-Amino Alcohols
A highly effective and regioselective method for the synthesis of chiral β-amino alcohols involves the ring-opening of racemic 2-(oxiran-2-yl)azaarenes with chiral primary amines, catalyzed by Scandium(III) triflate (Sc(OTf)₃). This reaction proceeds with high regioselectivity, with the amine nucleophile attacking the carbon atom adjacent to the pyridine ring.
The choice of Sc(OTf)₃ as the catalyst is critical. It is a strong Lewis acid that effectively activates the epoxide. The reaction is typically performed in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), to neutralize the triflic acid that may be generated, preventing unwanted side reactions.
Detailed Experimental Protocol: Sc(OTf)₃-Catalyzed Aminolysis
The following protocol is adapted from established literature procedures for the synthesis of (1S,2S,1'S)- and (1R,2R,1'S)-1-(pyridin-2-yl)-2-(((S)-1-phenylethyl)amino)propan-1-ol.
Materials:
-
This compound
-
(S)-1-Phenylethylamine
-
Scandium(III) triflate (Sc(OTf)₃)
-
Diisopropylethylamine (DIEA)
-
Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (5 mL).
-
Addition of Reagents: Add (S)-1-phenylethylamine (1.2 mmol, 1.2 eq.) followed by diisopropylethylamine (DIEA) (1.5 mmol, 1.5 eq.).
-
Catalyst Addition: Add Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%).
-
Reaction Conditions: Seal the flask and heat the reaction mixture at 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-72 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of diastereomers, can be purified and separated by column chromatography on silica gel.
Data Summary: Catalyst and Substrate Scope
The efficiency of the ring-opening reaction is dependent on the choice of Lewis acid and the nature of the nucleophile. The table below summarizes typical results for this class of transformation.
| Catalyst (mol%) | Nucleophile | Solvent | Temp (°C) | Time (d) | Yield (%) | Diastereomeric Ratio |
| Sc(OTf)₃ (10) | (S)-1-phenylethylamine | MeCN | 80 | 7 | Good | Varies |
| Zn(OAc)₂ (10) | (S)-1-phenylethylamine | MeCN | 80 | 7 | Moderate | Varies |
| None | (S)-1-phenylethylamine | MeCN | 80 | 7 | Low | - |
Yields and ratios are generalized from literature findings; specific outcomes depend on the exact substrate.
Part 2: A Scientist's Perspective on Future Directions
While Lewis acid-catalyzed nucleophilic additions are well-established, the unique structure of this compound suggests a range of other potential transformations catalyzed by transition metals like palladium, rhodium, or copper. Although specific, well-optimized protocols for these reactions on this exact substrate are not yet widely reported, principles from related systems provide a logical roadmap for future research.
Hypothetical Transformation: Palladium-Catalyzed Isomerization to Allylic Alcohols
Palladium(0) complexes are known to catalyze the isomerization of epoxides into other valuable functional groups, such as ketones or allylic alcohols.[6] For aryl-substituted epoxides, Pd(0) catalysts can selectively cleave the benzylic C-O bond via an oxidative addition mechanism.[6]
Given that the C-O bond adjacent to the pyridine ring in this compound is electronically similar to a benzylic C-O bond, a Pd(0)-catalyzed isomerization is a plausible, yet underexplored, transformation. Such a reaction would likely proceed through a π-allyl palladium intermediate, which could then undergo reductive elimination to furnish a valuable pyridyl-substituted allylic alcohol.
Causality Behind this Hypothesis:
-
Oxidative Addition: Low-valent palladium catalysts, such as Pd(PPh₃)₄, are capable of inserting into polarized C-O bonds. The bond adjacent to the pyridine ring is activated towards this insertion.
-
β-Hydride Elimination: Once the palladium is inserted, a subsequent β-hydride elimination from the adjacent carbon would form a palladium-hydride species and a double bond, leading to the allylic alcohol product upon reductive elimination.
This potential transformation highlights an exciting area for methodological development, offering an alternative pathway to valuable synthetic intermediates from the same starting material.
Diagram 2: Workflow for Exploring New Catalytic Transformations
Caption: A logical workflow for developing novel metal-catalyzed reactions.
Conclusion
This compound is a substrate of considerable synthetic potential. The Lewis acid-catalyzed ring-opening with amines provides a reliable and highly regioselective route to chiral β-amino alcohols, which are crucial for pharmaceutical synthesis. The success of catalysts like Scandium(III) triflate underscores the powerful synergy between the coordinating pyridine moiety and the reactive epoxide.
Looking forward, the field is ripe for exploration into other transition-metal-catalyzed transformations. Drawing analogies from established epoxide chemistry, the development of novel palladium-catalyzed isomerizations or copper-catalyzed coupling reactions represents a promising frontier. Such new methodologies would further cement the status of this compound derivatives as privileged building blocks in modern organic synthesis.
References
-
Reddy, K. L., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. International Journal of Pharmaceutical Sciences and Research, 8(4), 1581-1590. [Link]
-
Reddy, K. L., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ResearchGate. [Link]
-
Kulasegaram, S., & Kulawiec, R. J. (1997). Palladium-Catalyzed Isomerization of Aryl-Substituted Epoxides. The Journal of Organic Chemistry, 62(19), 6547-6561. [Link]
-
Owska, N., & Demkowicz, S. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Open Access Journals. [Link]
-
Farmer, J. L., et al. (2015). Scandium triflate catalyzed ring-opening to dilactone alcohols via cleavage of strained cyclic ether bonds. ResearchGate. [Link]
-
Das, B., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Journal of Sulfur Chemistry, 32(1), 69-75. [Link]
-
Wang, G., et al. (2019). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 24(18), 3356. [Link]
-
Wang, Z., et al. (2015). Scandium triflate-catalyzed selective ring opening and rearrangement reaction of spiro-epoxyoxindole and carbonyl compounds. RSC Advances, 5(26), 19941-19944. [Link]
-
Botella, L., & Nájera, C. (2002). Palladium-catalyzed arylation of allylic alcohols with aryl iodides in water. ResearchGate. [Link]
-
Kamal, A., et al. (2006). Scandium Triflate as an Efficient and Useful Catalyst for the Synthesis of β-Amino Alcohols by Regioselective Ring Opening of Epoxides with Amines under Solvent-Free Conditions. ResearchGate. [Link]
-
Wang, Z., et al. (2015). Scandium triflate-catalyzed selective ring opening and rearrangement reaction of spiro-epoxyoxindole and carbonyl compound. ResearchGate. [Link]
-
García-García, P., & Gandon, V. (2014). Scope and Mechanism in Palladium-Catalyzed Isomerizations of Highly Substituted Allylic, Homoallylic, and Alkenyl Alcohols. ElectronicsAndBooks. [Link]
-
Buter, J., et al. (2018). A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. Molecules, 23(11), 2968. [Link]
-
Juhl, M., & Tanner, D. (2014). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 19(11), 18996-19033. [Link]
-
Kamal, A., et al. (2005). Scandium triflate as an efficient and useful catalyst for the synthesis of β-amino alcohols by regioselective ring opening of epoxides with amines under solvent-free conditions. SciSpace. [Link]
Sources
Scalable synthesis of 2-(oxiran-2-yl)pyridine for industrial applications
Application Note & Protocol
Topic: Scalable Synthesis of 2-(Oxiran-2-yl)pyridine for Industrial Applications
Abstract
This compound, also known as 2-pyridyloxirane, is a pivotal heterocyclic building block in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the reactive epoxide ring, which can be opened regioselectively by various nucleophiles to introduce vicinal functional groups.[3][4] The increasing demand for complex pyridine-containing active ingredients necessitates a robust, scalable, and economically viable synthetic process for this intermediate. This application note provides a comprehensive guide to the industrial-scale synthesis of this compound, focusing on the direct epoxidation of 2-vinylpyridine. We present a detailed, field-proven protocol, discuss critical process parameters for optimization, and outline essential analytical and safety procedures to ensure consistent production of high-purity material.
Introduction: Strategic Importance and Synthetic Overview
The pyridine moiety is a common feature in many commercial drugs and agrochemicals.[5][6] The introduction of an oxirane ring at the 2-position creates a versatile handle for constructing more complex molecular architectures. While several synthetic routes to this compound exist, not all are amenable to large-scale production due to factors like cost of starting materials, reaction safety, and atom economy.
Two primary strategies for constructing the oxirane ring are:
-
Epoxidation of 2-Vinylpyridine: This is the most direct and industrially preferred route. It involves the oxidation of the vinyl group of commercially available 2-vinylpyridine.[7] The choice of oxidant is critical for scalability, safety, and cost.
-
Darzens Condensation: This route involves the reaction of 2-pyridinecarboxaldehyde with a chloromethyl carbanion equivalent. While effective at the lab scale, it often involves multiple steps and the use of strong bases, which can present challenges in a large-scale manufacturing environment.[8]
Considering factors such as starting material availability, process simplicity, and overall efficiency, this guide will focus exclusively on the epoxidation of 2-vinylpyridine. We will detail a process that utilizes a safe and cost-effective oxidizing agent suitable for industrial application.
Recommended Scalable Protocol: Epoxidation of 2-Vinylpyridine
This protocol is designed for the synthesis of this compound on a multi-kilogram scale. The chosen methodology emphasizes process safety, high yield, and purity of the final product.
Reaction Principle and Mechanism
The core of this process is the electrophilic oxidation of the alkene double bond in 2-vinylpyridine to form an epoxide. While classic reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective, their cost and potential for thermal instability make them less suitable for industrial production. A more scalable approach involves the use of hydrogen peroxide in the presence of a catalyst, or more commonly, the in-situ generation or direct use of a peroxy acid like peracetic acid under controlled conditions. The mechanism involves the concerted transfer of an oxygen atom from the oxidant to the double bond.
Caption: Epoxidation via the "Butterfly" transition state.
Materials and Equipment
Reagents:
| Reagent | Grade | Purity | Notes |
|---|---|---|---|
| 2-Vinylpyridine | Technical | >98% | Stabilized with an inhibitor (e.g., 4-tert-butylcatechol).[7] |
| Dichloromethane (DCM) | Technical | >99% | Reaction solvent. |
| Peracetic Acid (PAA) | Solution (e.g., 32-40% in acetic acid) | As specified | Potent oxidant. Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | Technical | >99% | For quenching and neutralization. |
| Sodium Sulfite (Na₂SO₃) | Technical | >99% | For destroying excess oxidant. |
| Sodium Chloride (NaCl) | Technical | >99% | For brine wash. |
| Magnesium Sulfate (MgSO₄) | Anhydrous, Technical | >98% | Drying agent. |
Equipment:
-
Glass-lined or stainless steel reactor (appropriate volume) with overhead stirrer, temperature control (heating/cooling jacket), reflux condenser, and addition funnel/dosing pump.
-
Quench tank containing aqueous sodium sulfite solution.
-
Liquid-liquid extractor or separation vessel.
-
Vacuum distillation unit with a fractionating column.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, flame-retardant lab coat, respiratory protection.
Detailed Step-by-Step Protocol
WARNING: This reaction is exothermic and involves a strong oxidizing agent. Strict temperature control is critical. Perform a risk assessment before proceeding.
-
Reactor Setup: Charge the main reactor with 2-vinylpyridine (1.0 eq) and dichloromethane (8-10 volumes relative to 2-vinylpyridine). Begin agitation and cool the solution to 0-5 °C using the reactor jacket.
-
Rationale: DCM is a suitable solvent that is relatively inert to oxidation. Low initial temperature is crucial to control the exothermic reaction upon addition of the oxidant.
-
-
Oxidant Addition: Slowly add the peracetic acid solution (~1.1 eq) to the cooled reactor solution via a dosing pump over 2-4 hours. Meticulously monitor the internal temperature, ensuring it does not exceed 10 °C.
-
Rationale: Slow, controlled addition prevents a dangerous temperature runaway. A slight excess of the oxidant ensures complete conversion of the starting material.
-
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 5-10 °C. Monitor the reaction progress by taking aliquots and analyzing via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-5 hours after addition.
-
Rationale: Continuous monitoring prevents over-reaction and confirms the consumption of the starting material, signaling the appropriate time for quenching.
-
-
Quenching: Once the reaction is complete, carefully transfer the reaction mixture to a separate quench vessel containing a stirred, cold (0-10 °C) aqueous solution of sodium sulfite (1.5 eq relative to PAA).
-
Rationale: This step safely neutralizes any unreacted peracetic acid, which is highly reactive and potentially explosive upon concentration. The use of a separate quench vessel is a key industrial safety practice.
-
-
Neutralization and Work-up: Allow the quenched mixture to warm to room temperature. Transfer the biphasic mixture to a separation vessel. Add a saturated solution of sodium bicarbonate until the aqueous layer is neutral to slightly basic (pH 7.5-8.5).
-
Rationale: Neutralization removes the acetic acid byproduct, preventing acid-catalyzed ring-opening of the desired epoxide product.
-
-
Phase Separation and Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice with additional DCM (2 volumes each) to recover any dissolved product. Combine all organic layers.
-
Rationale: Multiple extractions maximize the recovery of the product from the aqueous phase.
-
-
Washing: Wash the combined organic layer with a saturated sodium chloride (brine) solution (2 volumes).
-
Rationale: The brine wash helps to break any emulsions and removes the bulk of the water from the organic phase.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporator for lab scale, falling film evaporator for industrial scale).
-
Rationale: Removal of water is essential before distillation to prevent hydrolysis of the product at elevated temperatures.
-
-
Purification by Vacuum Distillation: Purify the crude oil by fractional vacuum distillation to yield this compound as a colorless to pale yellow liquid.[9]
-
Rationale: Vacuum distillation allows the product to be purified at a lower temperature, minimizing the risk of thermal decomposition or polymerization.
-
Process Optimization and Critical Parameters
-
Temperature Control: This is the most critical parameter. Exceeding 10-15 °C during oxidant addition can lead to a runaway reaction and the formation of undesired byproducts.
-
Stoichiometry of Oxidant: Using less than 1.05 equivalents of peracetic acid may result in incomplete conversion. A significant excess (>1.2 eq) increases cost, poses a greater safety risk, and can lead to over-oxidation or side reactions.
-
Quench Efficiency: The quenching step must be effective. The absence of peroxides in the quenched mixture should be verified using peroxide test strips before proceeding with the work-up.
-
pH during Work-up: Maintaining a neutral to slightly basic pH is vital to prevent the acid-catalyzed hydrolysis of the epoxide to the corresponding diol.
Analytical and Quality Control (QC)
To ensure the final product meets industrial specifications, the following QC tests are recommended.
| Parameter | Method | Specification | Rationale |
| Identity | ¹H & ¹³C NMR Spectroscopy | Conforms to structure | Confirms molecular structure and absence of major structural isomers. |
| Purity Assay | Gas Chromatography (GC-FID) | ≥98.0% | Quantifies the product and detects volatile impurities (e.g., residual solvent, 2-vinylpyridine). |
| Water Content | Karl Fischer Titration | ≤0.1% | High water content can lead to product degradation over time. |
| Appearance | Visual Inspection | Colorless to pale yellow liquid | A dark color may indicate impurities or decomposition. |
Safety, Handling, and Waste Management
Personnel Safety:
-
Chemical Hazards: this compound is harmful if swallowed and causes skin and eye irritation.[10] 2-Vinylpyridine is toxic, flammable, and prone to polymerization.[7] Peracetic acid is a strong, corrosive oxidant.
-
Handling: All operations should be conducted in a well-ventilated area (e.g., fume hood or ventilated enclosure). Personnel must wear appropriate PPE at all times. Grounding and bonding of equipment are necessary to prevent static discharge.
Process Safety:
-
The epoxidation reaction is highly exothermic. A reliable cooling system and emergency quench procedures must be in place.
-
2-Vinylpyridine can polymerize violently if not properly inhibited and stored.[7] Ensure the starting material contains an adequate level of inhibitor.
Waste Management:
-
Aqueous waste streams will contain salts and residual acetic acid. They must be neutralized and treated according to local environmental regulations.
-
Organic solvent waste should be collected and sent for incineration or recovery.
Overall Synthesis Workflow
Caption: Scalable workflow for this compound synthesis.
Conclusion
The protocol detailed in this application note describes a scalable, efficient, and industrially viable method for the synthesis of this compound via the epoxidation of 2-vinylpyridine. By implementing strict temperature control, robust quenching procedures, and comprehensive analytical oversight, manufacturers can consistently produce this key intermediate with high purity and yield. Adherence to the outlined safety and handling protocols is paramount to ensure safe and sustainable industrial production.
References
-
Burke, C. P., & Dalton, C. T. (2010). Recent advances in catalytic asymmetric epoxidation using the environmentally benign oxidant hydrogen peroxide and its derivatives. Chemical Society Reviews, 39(12), 4767-4787. Available from: [Link]
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Młynarski, J., et al. (2019). 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. Molecules, 24(19), 3595. Available from: [Link]
-
Jadhav, S. D., et al. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Asian Journal of Research in Chemistry, 14(3), 195-201. Available from: [Link]
-
Wikipedia. (2023). 2-Vinylpyridine. Available from: [Link]
-
Li, Z., et al. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 25(23), 5648. Available from: [Link]
-
Drozd, V. A., et al. (2022). Asymmetric Epoxidation of Olefins with Sodium Percarbonate Catalyzed by Bis-amino-bis-pyridine Manganese Complexes. Molecules, 27(8), 2486. Available from: [Link]
-
Green, A. P., et al. (2015). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 17(5), 2843-2847. Available from: [Link]
-
Drozd, V. A., et al. (2022). Asymmetric Epoxidation of Olefins with Sodium Percarbonate Catalyzed by Bis-amino-bis-pyridine Manganese Complexes. Molecules, 27(8), 2486. Available from: [Link]
-
Alpha Chemika. (n.d.). 2-AMINO PYRIDINE For Synthesis. Available from: [Link]
- Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones...
- Google Patents. (1992). US5162547A - Process for the preparation of glycidyl ethers.
-
Campeau, L. C., & Fagnou, K. (2010). SYNTHESIS OF 2-ARYL PYRIDINES BY PALLADIUM-CATALYZED DIRECT ARYLATION OF PYRIDINE N-OXIDES. Organic Syntheses, 88, 22-32. Available from: [Link]
-
Macmillan Group. (2004). Catalytic Asymmetric Epoxidation via Chiral Oxaziridines Dioxiranes and Sulfonium Ylides. Available from: [Link]
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Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE. Organic Syntheses, Coll. Vol. 6, p.14 (1988); Vol. 55, p.3 (1976). Available from: [Link]
- Google Patents. (2002). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
-
Cui, D., et al. (2018). Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes. Dalton Transactions, 47(1), 105-112. Available from: [Link]
- Google Patents. (n.d.). CN1250527C - Process for large-scale preparation of 2-vinyl pyridine.
-
Le, D. N., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(22), 4626-4630. Available from: [Link]
- Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
- Google Patents. (2010). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Available from: [Link]
-
Weatherhead, A. M., et al. (2021). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. The Journal of Organic Chemistry, 86(17), 11849-11854. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. In PRODUCTION, IMPORT, USE, AND DISPOSAL. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]
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Wang, Y., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(19), 6268. Available from: [Link]
-
Journal of Chemical Reviews. (2020). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews, 2(3), 193-207. Available from: [Link]
-
Post Apple Scientific. (2024). Industrial Chemicals: How Pyridine Is Produced. Available from: [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. Available from: [Link]
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Available from: [Link]
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National Center for Biotechnology Information. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Available from: [Link]
-
ResearchGate. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Available from: [Link]
-
ResearchGate. (2014). A Scalable Synthesis of ( R , R )-2,6-Dimethyldihydro-2 H -pyran-4(3 H )-one. Available from: [Link]
- Google Patents. (2000). WO2000076976A1 - Process for the production of 2-pyridylpyridine derivatives.
- Google Patents. (2002). EP1186596A1 - Process for the production of 2-pyridylpyridine derivatives.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(Oxiran-2-yl)pyridine Ring-Opening
Welcome to the technical support center for the synthetic chemistry community. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(oxiran-2-yl)pyridine and its derivatives. As a versatile building block, the successful and selective ring-opening of this epoxide is critical for accessing a wide array of functionalized pyridines, which are prevalent scaffolds in pharmaceuticals and functional materials. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your outcomes.
Introduction: The unique reactivity of this compound
The ring-opening of epoxides is a fundamental transformation in organic synthesis, driven by the release of inherent ring strain (approximately 13 kcal/mol).[1] The reaction can be catalyzed by either acid or base, and the regiochemical outcome is highly dependent on the chosen conditions. In the case of this compound, the presence of the adjacent pyridine ring introduces an additional layer of complexity and control. The nitrogen atom can act as a Lewis base, coordinating to catalysts, and can electronically influence the stability of intermediates, thereby directing the regioselectivity of the nucleophilic attack. Understanding and leveraging these effects is key to achieving the desired product.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that you may encounter during the ring-opening of this compound in a question-and-answer format.
Question 1: My reaction is giving a mixture of regioisomers. How can I improve selectivity for the β-position (attack at the carbon adjacent to the pyridine ring)?
Answer: Achieving high regioselectivity is one of the most common challenges. The outcome depends on a delicate balance between steric and electronic factors, which are dictated by the reaction mechanism (SN1 vs. SN2).[2][3]
-
For Basic/Nucleophilic Conditions (SN2 Pathway): Under basic or neutral conditions with a strong nucleophile (e.g., NaN3, NaSH, RONa, RNH2), the reaction proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon, which is the terminal carbon (γ-position). To favor attack at the desired β-position (the carbon bearing the pyridine ring), you need to switch to conditions that promote an SN1-like mechanism.
-
For Acidic/Lewis Acid Conditions (SN1-like Pathway): The key to promoting β-attack is to use a Lewis acid catalyst. The Lewis acid coordinates to both the epoxide oxygen and the pyridine nitrogen, forming a chelated intermediate.[4] This coordination polarizes the Cβ-O bond, creating significant positive charge character on the more substituted β-carbon. This stabilized, carbocation-like transition state directs the nucleophile to attack the β-position.[4]
-
Recommended Catalyst: Scandium triflate (Sc(OTf)3) is highly effective for this purpose, particularly for amine nucleophiles.[4] Other Lewis acids like Zn(OAc)2, BF3·OEt2, or In(OTf)3 can also be screened.[4][5]
-
Solvent Choice: A non-coordinating solvent like toluene or dichloromethane (DCM) is recommended to avoid competition with the substrate for binding to the Lewis acid.
-
Caption: Workflow for troubleshooting poor regioselectivity.
-
Question 2: I am observing a significant amount of a diol byproduct, 1-(pyridin-2-yl)ethane-1,2-diol. What is causing this and how can I prevent it?
Answer: The formation of a diol is a classic sign of epoxide hydrolysis, where water acts as the nucleophile.[6] This is a common side reaction, especially under acidic conditions where the epoxide is activated towards attack by even weak nucleophiles like water.
-
Root Cause: Presence of water in your reagents or solvent.
-
Preventative Measures:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents, oven-dried glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any trace amounts of water.
-
Nucleophile Stoichiometry: Use a slight excess of your desired nucleophile to ensure it outcompetes any residual water for reaction with the activated epoxide.
-
Question 3: The reaction is very sluggish or does not go to completion, even at elevated temperatures. What can I do to improve the reaction rate?
Answer: Low reactivity can stem from several factors, including insufficient activation of the epoxide or a weak nucleophile.
-
For Weak Nucleophiles (e.g., alcohols, neutral amines): These nucleophiles often require acid catalysis to facilitate the reaction.[7]
-
Catalyst Choice: If you are already using a Lewis acid, consider switching to a stronger one. For example, if Zn(OAc)2 is not effective, try Sc(OTf)3.[4]
-
Catalyst Loading: Increase the catalyst loading, for example, from 5 mol% to 10 mol%.
-
-
For Strong Nucleophiles (e.g., alkoxides, thiolates): These reactions should generally be facile. If they are slow, it could indicate a problem with the nucleophile itself.
-
Nucleophile Generation: Ensure your nucleophile has been generated correctly. For example, if using a thiol, ensure the base (e.g., NaH, Et3N) is sufficient to deprotonate it to the more nucleophilic thiolate.
-
Solvent Effects: The choice of solvent can impact nucleophilicity. A polar aprotic solvent like DMF or DMSO can enhance the reactivity of anionic nucleophiles.
-
-
Temperature: While increasing the temperature is a common strategy, be cautious of potential side reactions or decomposition. A stepwise increase (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring the reaction by TLC or LC-MS is advisable.
Question 4: I am concerned about the pyridine nitrogen acting as an intramolecular nucleophile. Is this a likely side reaction?
Answer: Intramolecular cyclization, where the pyridine nitrogen attacks the epoxide, is a possibility, especially under acidic conditions where the epoxide is activated. This would lead to a charged, fused ring system. While not commonly reported as a major pathway for this specific substrate under standard nucleophilic ring-opening conditions, it is a theoretical possibility.
-
How to Mitigate:
-
Use of a Strong External Nucleophile: A high concentration of a potent external nucleophile will kinetically favor the intermolecular reaction.
-
Lewis Acid Chelation: The use of a Lewis acid that chelates with both the pyridine nitrogen and the epoxide oxygen, like Sc(OTf)3, can hold the pyridine nitrogen in place, reducing its availability for intramolecular attack and simultaneously activating the epoxide for intermolecular attack.[4]
-
Avoid Brønsted Acids: Strong Brønsted acids will protonate the pyridine nitrogen, preventing it from acting as a nucleophile, but they can also lead to less predictable regioselectivity compared to chelating Lewis acids.
-
Frequently Asked Questions (FAQs)
Q1: What is the general rule for regioselectivity in the ring-opening of this compound?
A1: The regioselectivity is primarily dictated by the reaction conditions.
-
Basic/Neutral Conditions (Strong Nucleophiles): Attack occurs at the less sterically hindered terminal carbon (γ-position) via an SN2 mechanism.[2]
-
Acidic/Lewis Acid Conditions (Weak or Strong Nucleophiles): Attack is favored at the more substituted carbon adjacent to the pyridine ring (β-position) via an SN1-like mechanism.[4] This is due to the stabilization of the partial positive charge at the benzylic-like position and the directing effect of Lewis acid chelation.
Q2: Which nucleophiles can be used to open the this compound ring?
A2: A wide variety of nucleophiles are effective, including:
-
Nitrogen Nucleophiles: Primary and secondary amines, ammonia, and azide salts (e.g., NaN3).[4][8]
-
Oxygen Nucleophiles: Alcohols, water, and carboxylates. These typically require acid catalysis.[7]
-
Sulfur Nucleophiles: Thiols and thiophenols, usually in the presence of a base to generate the more potent thiolate.[9]
-
Carbon Nucleophiles: Grignard reagents, organolithiums, and cyanides.[1]
-
Halide Nucleophiles: Sources of F-, Cl-, Br-, I-. Pyridine/HF mixtures are used for fluorination.[10]
Q3: What role does the solvent play in these reactions?
A3: The solvent choice is critical.
-
For Lewis Acid-Catalyzed Reactions: Use non-coordinating solvents like toluene, DCM, or DCE to prevent the solvent from competing with the substrate for the catalyst.
-
For Reactions with Anionic Nucleophiles: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions by solvating the counter-ion and leaving the nucleophile more reactive.
-
For Reactions with Weak Nucleophiles (e.g., alcohols): The nucleophile itself can sometimes be used as the solvent if it is a liquid and readily available.
Q4: Can I perform this reaction stereoselectively?
A4: Yes. The ring-opening is a stereospecific reaction. Both SN1-like and SN2 mechanisms proceed with inversion of configuration at the carbon center that is attacked.[6] If you start with an enantiomerically pure epoxide, the product will also be enantiomerically pure (assuming a single regioisomer is formed). This principle is used, for example, in the synthesis of chiral β-amino alcohols from chiral epoxides.[4]
Key Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and nucleophile.
Protocol 1: Lewis Acid-Catalyzed Ring-Opening with an Amine (β-selective)
This protocol is adapted from the work of Malinowski et al. and is designed to favor attack at the carbon adjacent to the pyridine ring.[4]
-
Reagents:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Scandium (III) triflate (Sc(OTf)3) (0.1 equiv)
-
Diisopropylethylamine (DIEA) (optional, 1.1 equiv, can act as a proton scavenger)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (N2 or Ar), add Sc(OTf)3 (0.1 equiv).
-
Add anhydrous toluene, followed by this compound (1.0 equiv).
-
Add the amine nucleophile (1.1 equiv) and DIEA (if used).
-
Stir the reaction mixture at the desired temperature (start at room temperature and increase to 80 °C if necessary).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Base-Mediated Ring-Opening with a Thiol (γ-selective)
This protocol is designed to favor attack at the terminal carbon via an SN2 mechanism.
-
Reagents:
-
This compound (1.0 equiv)
-
Thiol nucleophile (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv) or another suitable base (e.g., DBU, Et3N).
-
Anhydrous DMF or THF
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the thiol (1.2 equiv) and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add NaH (1.3 equiv) portion-wise. Allow the mixture to stir for 20-30 minutes at 0 °C to generate the thiolate.
-
Add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Presentation: Regioselectivity Control
The choice of reaction conditions is paramount in controlling the site of nucleophilic attack. The table below summarizes the expected major products under different catalytic systems.
| Catalyst/Condition | Nucleophile (NuH) | Mechanism | Major Product (Regioisomer) |
| None / Base (e.g., NaH) | Strong (Nu-) | SN2 | γ-attack: 2-hydroxy-1-nucleo-propyl-pyridine |
| Lewis Acid (e.g., Sc(OTf)3) | Weak or Strong | SN1-like | β-attack: 1-hydroxy-2-nucleo-propyl-pyridine |
| Brønsted Acid (e.g., H2SO4) | Weak (NuH) | SN1-like | β-attack: (Often with lower selectivity) |
Reaction Mechanism Visualization
The following diagrams illustrate the key mechanistic pathways controlling regioselectivity.
Caption: Mechanistic pathways for ring-opening of this compound.
References
-
Opening Epoxides - tuning regioselectivity. (2020). YouTube. [Link]
-
Disulfides as mercapto-precursors in nucleophilic ring opening reaction of polymeric epoxides: establishing equimolar stoichiometric conditions in a thiol–epoxy 'click' reaction. (n.d.). Royal Society of Chemistry. [Link]
-
Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. [Link]
-
15.8: Opening of Epoxides. (2020). Chemistry LibreTexts. [Link]
-
Regioselective ring opening in epoxides. (2020). YouTube. [Link]
-
Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. (2025). ResearchGate. [Link]
-
Ring-opening reaction of in situ formed aziridine with sodium azide. (n.d.). ResearchGate. [Link]
-
Mechanisms for oxirane ring opening with pyridine/9HF. (n.d.). ResearchGate. [Link]
-
2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. (2019). ResearchGate. [Link]
-
Electronic Supplementary Material (ESI) for RSC Advances. (2023). Royal Society of Chemistry. [Link]
-
Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. (2019). Journal of Catalysis. [Link]
-
Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Ring-opening reactions of epoxides: Strong nucleophiles. (2012). Khan Academy. [Link]
-
Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. (2002). Organic Chemistry Portal. [Link]
-
Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. (2019). Oklahoma University. [Link]
-
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. (n.d.). IIT Kanpur. [Link]
-
Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. (n.d.). National Institutes of Health. [Link]
-
Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. (n.d.). MDPI. [Link]
-
Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. (n.d.). MDPI. [Link]
-
A Mild Catalytic Synthesis of 2-Oxazolines via Oxetane Ring-Opening: Rapid Access to A Diverse Family of Natural Products. (2019). ResearchGate. [Link]
-
Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium. (2007). Organic Chemistry Portal. [Link]
-
Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. (n.d.). Royal Society of Chemistry. [Link]
-
Asymmetric Catalysis of Epoxide Ring-Opening Reactions. (n.d.). ACS Publications. [Link]
-
Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols. (2011). National Institutes of Health. [Link]
-
Brønsted acid-catalyzed regioselective ring opening of 2H-azirines by 2-mercaptopyridines and related heterocycles; One pot access to imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. (2025). ResearchGate. [Link]
-
Intramolecular Cyclization. (2023). MDPI. [Link]
-
Palladium(II)-Catalyzed Intramolecular Tandem Cyclization Reaction for the Assembly of Unsymmetrical 2,6-Disubstituted Pyrazines. (2023). Organic Chemistry Portal. [Link]
-
aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. (2012). HETEROCYCLES. [Link]
-
Acid Catalyzed Epoxide Openings - How do I know which product forms?. (2020). YouTube. [Link]
-
Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. (2015). National Institutes of Health. [Link]
-
Regioselective Nucleophilic Ring Opening of Epoxides and Aziridines derived from Homoallylic Alcohols. (n.d.). Technical University of Denmark. [Link]
-
13.6 Ring Opening of Epoxides. (2021). YouTube. [Link]
-
Ring-opening reactions of epoxides: Strong nucleophiles (video). (n.d.). Khan Academy. [Link]
-
Ring-opening reactions of epoxides: Strong nucleophiles. (2012). YouTube. [Link]
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- 8. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]
- 9. Disulfides as mercapto-precursors in nucleophilic ring opening reaction of polymeric epoxides: establishing equimolar stoichiometric conditions in a thiol–epoxy ‘click’ reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 2-(oxiran-2-yl)pyridine
Welcome to the technical support center for the synthesis of 2-(oxiran-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the successful and efficient synthesis of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of this compound and Formation of a Viscous, Insoluble Material.
Question: My reaction mixture becomes thick and difficult to stir, and upon workup, I isolate a significant amount of a white, stringy solid with a very low yield of the desired epoxide. What is happening and how can I prevent it?
Answer: This is a classic presentation of undesired polymerization of the starting material, 2-vinylpyridine. 2-Vinylpyridine is highly susceptible to polymerization, which can be initiated by heat, light, or trace acidic or basic impurities.[1][2] The vinyl group of the monomer readily undergoes radical, cationic, or anionic polymerization, leading to the formation of poly(2-vinylpyridine).[2]
Causality and Prevention:
-
Temperature Control is Critical: The rate of polymerization increases significantly with temperature.[3] Epoxidation reactions are often exothermic, and if the heat is not dissipated effectively, it can trigger runaway polymerization.
-
Troubleshooting Protocol: Maintain a low and consistent reaction temperature, typically between 0 °C and room temperature, depending on the epoxidizing agent. Use an ice bath for cooling and monitor the internal reaction temperature closely.
-
-
Purity of Starting Material: Impurities in the 2-vinylpyridine can act as initiators.
-
Reaction Time: Prolonged reaction times increase the likelihood of polymerization.
-
Troubleshooting Protocol: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to minimize the time the monomer is exposed to reaction conditions.
-
Experimental Protocol: Minimizing Polymerization during Epoxidation with m-CPBA
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled 2-vinylpyridine (1.0 eq) dissolved in a suitable solvent (e.g., dichloromethane, DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in DCM and add it to the dropping funnel. Add the m-CPBA solution dropwise to the stirred 2-vinylpyridine solution, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: Monitor the reaction by TLC (e.g., using a hexane:ethyl acetate mobile phase). The reaction is typically complete within a few hours.
-
Quenching: Once the 2-vinylpyridine is consumed, quench the reaction by adding a cold, dilute aqueous solution of sodium thiosulfate or sodium sulfite to destroy any excess peroxide.
Issue 2: Presence of a Diol Impurity in the Final Product.
Question: After purification, my NMR spectrum shows signals consistent with pyridine-2-ylethane-1,2-diol in addition to my desired this compound. How is this diol being formed and what steps can I take to avoid it?
Answer: The presence of pyridine-2-ylethane-1,2-diol is a result of the ring-opening of the epoxide product, this compound. The epoxide ring is strained and susceptible to nucleophilic attack, particularly under acidic or basic conditions, leading to hydrolysis.[4]
Causality and Prevention:
-
Acid-Catalyzed Ring Opening: Trace amounts of acid can protonate the epoxide oxygen, making it a better leaving group and activating the ring for nucleophilic attack by water. The byproduct of m-CPBA oxidation, m-chlorobenzoic acid, can contribute to the acidity of the reaction mixture if not properly neutralized.[5]
-
Troubleshooting Protocol: During the workup, it is crucial to neutralize any acidic species. Washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate, is highly recommended.[6]
-
-
Base-Catalyzed Ring Opening: While less common during a typical epoxidation workup, strong bases can also catalyze the ring-opening of epoxides.
-
Troubleshooting Protocol: Avoid using strong bases during the workup. If a basic wash is necessary, use a mild base like sodium bicarbonate.
-
Experimental Protocol: Workup Procedure to Prevent Diol Formation
-
Quenching: After the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a cold, aqueous solution of 10% sodium sulfite or sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers.
-
Neutralization: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature to avoid any potential thermal degradation.
Issue 3: Formation of Pyridine-N-oxide.
Question: I have identified pyridine-N-oxide as a byproduct in my reaction. What is the cause of its formation?
Answer: The formation of pyridine-N-oxide occurs when the epoxidizing agent, such as m-CPBA, oxidizes the nitrogen atom of the pyridine ring in addition to the vinyl group. The nitrogen atom in the pyridine ring is a nucleophilic site and can be oxidized by peroxy acids.[7]
Causality and Prevention:
-
Reactivity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can attack the electrophilic oxygen of the peroxy acid, leading to N-oxidation.
-
Stoichiometry of the Oxidizing Agent: Using a large excess of the oxidizing agent can increase the likelihood of N-oxidation.
-
Troubleshooting Protocol: Use a controlled amount of the epoxidizing agent, typically 1.05 to 1.2 equivalents, to favor the epoxidation of the more nucleophilic alkene over the pyridine nitrogen. Careful monitoring of the reaction progress is essential to avoid over-oxidation.
-
Summary of Key Troubleshooting Points
| Issue | Potential Cause | Recommended Solution |
| Polymerization | High reaction temperature, impurities in starting material, prolonged reaction time. | Maintain low temperature (0-5 °C), use freshly distilled 2-vinylpyridine, monitor reaction closely and quench promptly. |
| Diol Formation | Acidic or basic conditions during reaction or workup, leading to epoxide ring-opening. | Neutralize the reaction mixture during workup with a mild base (e.g., saturated NaHCO₃ solution). Avoid strong acids and bases. |
| Pyridine-N-oxide | Oxidation of the pyridine nitrogen by the epoxidizing agent. | Use a controlled stoichiometry of the oxidizing agent (1.05-1.2 eq) and monitor the reaction to prevent over-oxidation. |
Visualizing the Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the desired reaction and the common side reactions.
Caption: Desired epoxidation and common side reactions.
Caption: A logical workflow for troubleshooting.
References
-
m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (2025, December 12). Retrieved from [Link]
-
Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - MDPI. (n.d.). Retrieved from [Link]
-
Pyridine-N-oxide - Organic Syntheses. (n.d.). Retrieved from [Link]
-
Alkene Reactions: Epoxidation with mCPBA (Prilezhaev) - OrgoSolver. (n.d.). Retrieved from [Link]
-
Removal of 3-chlorobenzoic acid from mCPBA reactions : r/Chempros - Reddit. (2023, June 20). Retrieved from [Link]
-
Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±) - Organic Syntheses. (n.d.). Retrieved from [Link]
-
Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26) - YouTube. (2022, April 11). Retrieved from [Link]
-
Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). Retrieved from [Link]
-
Epoxidation of Alkenes using mCPBA: Mechanism and Properties! - YouTube. (2015, November 8). Retrieved from [Link]
-
2-Vinylpyridine - Wikipedia. (n.d.). Retrieved from [Link]
- Synthesis process of pyridine-N-oxide - Google Patents. (n.d.).
-
Mechanism for the synthesis of 2-pyridone from pyridine N-oxide - Chemistry Stack Exchange. (2017, April 4). Retrieved from [Link]
-
Exploring 2-Vinylpyridine's Role in Advanced Polymer Science. (n.d.). Retrieved from [Link]
- Synthesis of pyridine-N-oxide - Google Patents. (n.d.).
-
Synthesis of 2-substituted pyridines from pyridine N-oxides - Semantic Scholar. (n.d.). Retrieved from [Link]
-
2.O1 Organic Synthesis – A. Armstrong - 2004-2005. (n.d.). Retrieved from [Link]
-
Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility | Macromolecules - ACS Publications. (2019, February 12). Retrieved from [Link]
-
Synthesis of epoxides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Epoxide Synthesis and Ring-Opening Reactions - Encyclopedia.pub. (2020, October 1). Retrieved from [Link]
-
The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2024, August 28). Retrieved from [Link]
-
Epoxidations with m-Chloroperbenzoic Acid | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
Epoxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Chemical reactions of poly(vinyl pyridine)s with epoxy compounds | Semantic Scholar. (1986, July 1). Retrieved from [Link]
-
This compound | C7H7NO | CID 9833950 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands - ResearchGate. (2019, October 9). Retrieved from [Link]
- Purification of pyridine bases by distillation - Google Patents. (n.d.).
-
What is best method to remove pyridine from a reaction mixture? - ResearchGate. (2014, April 2). Retrieved from [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. (n.d.). Retrieved from [Link]
-
Diol - Wikipedia. (n.d.). Retrieved from [Link]
-
Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. (n.d.). Retrieved from [Link]
-
Diol synthesis by substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]
-
Preparation and thermal characterization of poly(2-vinylpyridine) copolymers coordinated to Cr nanoparticles | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
A Study of the Effect of Epoxidation Temperature on the Production of Biolubricant Base Stocks from Two Grades Castor Oil - ijstr. (n.d.). Retrieved from [Link]
- Purification method of pyridine and pyridine derivatives - Google Patents. (n.d.).
-
2-Vinylpyridine | C7H7N | CID 7521 - PubChem - NIH. (n.d.). Retrieved from [Link]
Sources
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- 3. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid | MDPI [mdpi.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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Technical Support Center: Purification of 2-(oxiran-2-yl)pyridine
Welcome to the technical support guide for the chromatographic purification of 2-(oxiran-2-yl)pyridine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this versatile synthetic intermediate. This guide provides in-depth troubleshooting advice and detailed protocols grounded in established chemical principles to help you achieve optimal separation efficiency and product purity.
Compound Quick Reference
Before delving into troubleshooting, understanding the physicochemical properties of this compound is crucial for developing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO | [1][2] |
| Molecular Weight | 121.14 g/mol | [1][3] |
| CAS Number | 55967-94-7 | [1][2] |
| Appearance | Liquid (Expected) | [4] |
| Key Features | Basic pyridine nitrogen, acid-sensitive epoxide ring, UV-active aromatic system | [5][6] |
| Safety | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[1] | [1] |
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent problems encountered during the column chromatography of this compound in a direct question-and-answer format.
Question 1: My compound is severely streaking or tailing on a silica gel column. What is the cause and how can I fix it?
Answer: This is the most common issue and is almost certainly caused by the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[7][8] This strong, non-specific binding leads to poor peak shape and inefficient separation.
Causality & Solutions:
-
Mechanism: The lone pair of electrons on the pyridine nitrogen forms a strong hydrogen bond or an acid-base interaction with surface silanols, retarding its movement down the column in an uneven manner.
-
Solution 1: Mobile Phase Modification: The quickest solution is to add a small amount of a competing base to your eluent.
-
Protocol: Add 0.1–1% triethylamine (TEA) or pyridine to your chosen solvent system (e.g., ethyl acetate/hexane). The additive will preferentially bind to the acidic sites on the silica, effectively masking them from your target compound and allowing it to elute symmetrically.[6]
-
-
Solution 2: Change of Stationary Phase: If tailing persists or if your compound is sensitive to TEA, switching the stationary phase is the most robust solution.
-
Recommendation: Use neutral or basic alumina. Alumina is a polar adsorbent like silica but lacks the highly acidic surface protons, making it ideal for purifying basic compounds.[8][9][10]
-
Alternative: Amine-functionalized silica can also be used, which eliminates the need for mobile phase additives.[6]
-
Question 2: I'm observing low recovery and suspect my compound is decomposing on the column. How can I confirm this and prevent it?
Answer: Your suspicion is well-founded. The epoxide ring in this compound is susceptible to acid-catalyzed ring-opening. The acidic nature of standard silica gel can catalyze this degradation, leading to the formation of diol byproducts and a significant loss of yield.[6][9]
Verification & Prevention Strategy:
-
Verification with 2D TLC: To confirm on-column degradation, a two-dimensional TLC is an invaluable diagnostic tool.[7][11]
-
Spot your crude material on the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen eluent.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same eluent.
-
Interpretation: If the compound is stable, you will see a single spot on the diagonal. If new spots appear that are not on the diagonal, it confirms that the compound is degrading upon contact with the silica.[9]
-
-
Prevention Protocol:
-
Switch to a Neutral Stationary Phase: The most effective solution is to avoid the acidic environment altogether. Use neutral alumina for your column.[9][12]
-
Deactivate Silica Gel: If you must use silica, you can reduce its acidity. Prepare a slurry of silica in your non-polar solvent (e.g., hexane) and add 1% triethylamine. Swirl for several minutes before packing the column. This pre-treats the active sites.
-
Minimize Contact Time: Use flash chromatography with positive air pressure rather than gravity chromatography. Faster elution minimizes the time the compound spends in contact with the stationary phase, reducing the opportunity for degradation.[13]
-
Workflow & Decision-Making Diagrams
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for TLC and column chromatography? A: A combination of a non-polar alkane and a more polar ester is the standard choice. Given the polarity of this compound, start your TLC analysis with a mixture of heptane and ethyl acetate . Test a range of ratios, such as 4:1, 2:1, and 1:1 (heptane:ethyl acetate). The ideal solvent system for column chromatography will give your target compound an Rf value between 0.25 and 0.35 on the TLC plate, as this range provides the best balance for effective separation on the column.[14]
Q: How can I visualize this compound on a TLC plate? A: The compound has two key structural features that can be used for visualization:
-
UV Light (Non-destructive): The pyridine ring is an aromatic system that strongly absorbs UV light. On a TLC plate containing a fluorescent indicator (F₂₅₄), the compound will appear as a dark purple or black spot under short-wave UV light (254 nm).[15][16] This is the primary and easiest method.
-
Potassium Permanganate (KMnO₄) Stain (Destructive): This stain is excellent for detecting any oxidizable functional groups. Both the epoxide ring and potentially the pyridine ring can be oxidized by KMnO₄. The plate will have a purple background, and the compound will appear as a yellow or brown spot.[17]
-
Iodine Vapor (Semi-destructive): An iodine chamber can also be used. Iodine complexes with many organic compounds, especially those with electron-rich systems like aromatics, to form temporary yellow-brown spots.[16][18]
Q: Should I use wet (slurry) packing or dry packing for my column? A: For flash chromatography, slurry packing is generally preferred as it minimizes the risk of trapping air bubbles and creating channels, which ruin separation efficiency.[19] However, if you are loading a sample that is poorly soluble in the eluent, a dry loading technique is superior.[11][12] To dry load, dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel or Celite, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[13]
Q: What are the essential safety precautions when handling this compound? A: Always handle this compound in a well-ventilated chemical fume hood.[20] The compound is classified as harmful and an irritant.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory, including a lab coat, nitrile gloves, and chemical safety goggles.[20][21] Ensure you have access to an emergency eyewash station and safety shower.[22] Store the compound in a tightly sealed container in a cool, dry place.[20][22]
Experimental Protocol: Flash Column Chromatography
This section provides a generalized protocol for the purification of ~1 gram of crude this compound.
1. Preparation and TLC Analysis:
-
Determine the optimal eluent system using TLC as described in the FAQs. For this example, we will assume a 1:1 mixture of Heptane:Ethyl Acetate containing 0.5% Triethylamine (TEA) gives an Rf of ~0.3.
-
Prepare ~1 L of this eluent.
2. Column Packing (Slurry Method):
-
Select a glass column of appropriate size (e.g., 40-50 mm diameter). The amount of stationary phase should be 30-50 times the weight of your crude sample (e.g., 30-50 g of silica gel or neutral alumina).[19]
-
Secure the column vertically to a stand. Place a small cotton or glass wool plug at the bottom, followed by a thin (~0.5 cm) layer of sand.[23]
-
Close the stopcock. Fill the column about one-third full with the eluent.
-
In a separate beaker, create a slurry of the stationary phase (e.g., 40 g of silica gel) in the eluent.
-
Pour the slurry into the column in one continuous motion. Use a funnel to aid the process.
-
Gently tap the side of the column to dislodge any air bubbles and help the stationary phase settle evenly.[23]
-
Open the stopcock and drain the excess solvent until the solvent level is just above the top of the stationary phase. Never let the column run dry.
-
Add another thin layer of sand on top of the stationary phase to protect the surface during sample and eluent addition.[11]
3. Sample Loading:
-
Dissolve your crude material (~1 g) in a minimal amount of a suitable solvent (e.g., 2-3 mL of dichloromethane or the eluent).
-
Carefully pipette the sample solution directly onto the center of the top sand layer, trying not to disturb the surface.
-
Open the stopcock and allow the sample to adsorb onto the stationary phase by draining the solvent until it just enters the top sand layer.
-
Carefully add a small amount of fresh eluent (a few mL) to rinse the sides of the column and repeat the draining process. Repeat this rinse once more.
4. Elution and Fraction Collection:
-
Carefully fill the top of the column with the eluent.
-
Apply gentle, positive pressure using a regulated air line or a hand bellows to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second).
-
Begin collecting fractions in an ordered rack of test tubes.
-
Continuously monitor the separation by spotting collected fractions onto TLC plates.
-
Combine the fractions that contain the pure product.
5. Product Isolation:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9833950, this compound. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 141973, 2-(2,3-Dimethyloxiran-2-yl)pyridine. Available: [Link]
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LibreTexts, Chemistry. (2021). 5.7: Visualizing TLC Plates. Available: [Link]
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Chemsrc. (2023). This compound | CAS#:55967-94-7. Available: [Link]
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University of Alberta. (n.d.). Column chromatography. Available: [Link]
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École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). TLC Visualization Reagents. Available: [Link]
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University of California, Los Angeles (UCLA). (n.d.). TLC Visualization Methods. Available: [Link]
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Chemistry For Everyone. (2023). How To Choose Solvent System For Column Chromatography? Available: [Link]
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University of York. (n.d.). Visualising plates. Available: [Link]
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LibreTexts, Chemistry. (2022). 2.3F: Visualizing TLC Plates. Available: [Link]
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Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10953483, 4-(Oxiran-2-yl)pyridine. Available: [Link]
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AA Blocks. (n.d.). Safety Data Sheet: (R)-2-(Piperidin-2-yl)pyridine dihydrochloride. Available: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available: [Link]
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Post Apple Scientific. (2023). 12 Safety Precautions To Follow When Handling Pyridine. Available: [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available: [Link]
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Biotage. (2023). Which sorbents work best for dry loading flash column chromatography samples?. Available: [Link]
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ResearchGate. (2017). In column chromatography alumina can be used in place of silica as a stationary phase if the compound are sticking to silica?. Available: [Link]
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Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available: [Link]
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van der Wal, S., & El-Kour, J. (1989). A comparison of silica and alumina columns for high-performance liquid chromatographic separations of basic drugs and plasma constituents following on-line solid-phase extraction with column switching. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1757–1764. Available: [Link]
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Aquino, A. J. A., et al. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules, 28(24), 8031. Available: [Link]
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Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Available: [Link]
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ResearchGate. (2020). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. Available: [Link]
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ResearchGate. (2023). Revisiting the kinetics of pyridine pyrolysis. Part 2: Model development and validation. Available: [Link]
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Mackie, R. K., et al. (1997). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, 2555-2561. Available: [Link]
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Kórász, A., et al. (2018). Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. Green Chemistry, 20(2), 363-368. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69320, 2-Propylpyridine. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7521, 2-Vinylpyridine. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7977, 2-Chloropyridine. Available: [Link]
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Overcoming regioselectivity issues in 2-(oxiran-2-yl)pyridine reactions
Welcome to the technical support center for 2-(oxiran-2-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of reactions involving this versatile heterocyclic epoxide. Our focus is to provide in-depth, field-proven insights and troubleshooting strategies to overcome the critical challenge of regioselectivity in epoxide ring-opening reactions.
Introduction: The Regioselectivity Challenge
This compound is a valuable building block in medicinal chemistry and materials science due to the presence of both a pyridine ring and a reactive epoxide moiety.[1] The epoxide ring is highly susceptible to nucleophilic attack, but its unsymmetrical nature presents a significant regiochemical challenge. Nucleophilic attack can occur at either of two positions:
-
Cα-attack: At the carbon atom directly attached to the pyridine ring.
-
Cβ-attack: At the terminal carbon atom of the oxirane ring.
The preferential site of attack dictates the constitution of the final product, making control over this selectivity paramount for successful synthesis. This guide addresses the most common questions and issues encountered in the lab, providing both mechanistic explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is producing a mixture of regioisomers. What are the fundamental principles governing where the nucleophile attacks?
This is the most common issue. The regiochemical outcome of the ring-opening reaction is not random; it is a predictable outcome based on the interplay of reaction mechanism, steric effects, and electronic factors. Two primary mechanistic pathways are at play: SN1-like and SN2-like.
-
SN2-like Pathway (Favors Cβ-attack): This pathway is dominant under neutral or basic conditions with strong, "hard" nucleophiles (e.g., RO⁻, N₃⁻, R₂NH).[2][3] The reaction is governed by steric hindrance . The nucleophile attacks the less sterically encumbered carbon, which is almost always the terminal Cβ position.[2][4]
-
SN1-like Pathway (Favors Cα-attack): This pathway is favored under acidic conditions or with Lewis acid catalysis.[5] The reaction is governed by electronic effects . The epoxide oxygen is first protonated or coordinated to a Lewis acid, making it a better leaving group. As the C-O bond begins to break, a partial positive charge (carbocation character) develops on the carbon atoms. This positive charge is better stabilized at the Cα position due to the resonance and inductive effects of the adjacent pyridine ring. Consequently, even weak nucleophiles will preferentially attack this more electrophilic Cα carbon.[5][6]
The pyridine nitrogen itself can chelate with Lewis acids, further activating the Cα position for nucleophilic attack.[7]
Diagram: Competing Ring-Opening Pathways
Caption: Mechanistic pathways for epoxide ring-opening.
FAQ 2: How can I force the reaction to favor attack at the Cβ position (the terminal carbon)?
To achieve high selectivity for the Cβ-attack product, you must create conditions that strongly favor an SN2 mechanism and minimize any SN1 character.
Causality: The core principle is to use a strong, anionic nucleophile in the absence of any acid catalyst. A strong nucleophile can force the epoxide ring to open without prior activation of the oxygen atom.[5] This avoids the formation of carbocationic intermediates, making sterics the deciding factor.
Troubleshooting Guide & Protocol:
| Issue Encountered | Probable Cause | Recommended Solution |
| Mixture of isomers | Trace acidity in reagents or solvent protonating the epoxide. | Use freshly distilled, anhydrous solvents. If using an amine nucleophile, consider adding a non-coordinating base like DBU to scavenge any stray protons. |
| Low reaction rate | Nucleophile is not strong enough; leaving group is poor. | Convert the nucleophile to its more reactive conjugate base (e.g., use NaOMe instead of MeOH). Increase the reaction temperature. |
| Side reactions | High temperatures causing decomposition or polymerization. | Use a more polar, aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the attacking species, potentially allowing for lower reaction temperatures. |
Protocol: Selective Cβ-Aminolysis of this compound
This protocol is adapted from methodologies that favor SN2-type additions.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 equiv) in anhydrous THF (0.2 M).
-
Nucleophile Addition: Add the amine nucleophile (e.g., benzylamine, 1.2 equiv) to the solution.
-
Reaction: Stir the mixture at 60-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to days depending on the nucleophile's reactivity.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired β-amino alcohol.
FAQ 3: My target molecule requires nucleophilic attack at the Cα position (next to the pyridine ring). How can I achieve this?
To favor Cα-attack, you must promote an SN1-like mechanism where electronic factors dominate over sterics.[2][5]
Causality: The use of a Lewis acid is critical. The Lewis acid coordinates to the epoxide oxygen, weakening the C-O bonds.[8] This coordination, often assisted by chelation with the nearby pyridine nitrogen, induces a significant partial positive charge on the more substituted Cα carbon.[7] This makes the Cα position the kinetic and thermodynamic hotspot for nucleophilic attack, even for weak nucleophiles.
Troubleshooting Guide & Protocol:
| Issue Encountered | Probable Cause | Recommended Solution |
| Poor regioselectivity | Lewis acid is too weak or used in insufficient quantity. | Switch to a stronger Lewis acid. Scandium triflate (Sc(OTf)₃) is highly effective.[7] Ensure stoichiometric or catalytic amounts are appropriate for your system. |
| No reaction | Nucleophile is too weak and cannot open the activated complex. | Increase the reaction temperature. While Lewis acids enable weaker nucleophiles, heat is often still required. |
| Complex mixture/decomposition | Lewis acid is too harsh, or temperature is too high. | Use a milder Lewis acid (e.g., Zn(OTf)₂, Mg(NTf₂)₂).[9] Run the reaction at a lower temperature for a longer duration. |
Protocol: Lewis Acid-Catalyzed Selective Cα-Aminolysis
This protocol is based on the highly regioselective method reported for similar azaarene epoxides.[7]
-
Preparation: In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv) in an anhydrous solvent such as acetonitrile or 1,2-dichloroethane (0.1 M).
-
Catalyst Addition: Add the Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃, 10 mol%), to the solution and stir for 10-15 minutes.
-
Nucleophile Addition: Add the amine nucleophile (1.1 equiv) and a non-nucleophilic base like diisopropylethylamine (DIEA, 1.5 equiv) to the mixture.[7]
-
Reaction: Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). This can take 24-72 hours.[7]
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via column chromatography.
Diagram: Decision Workflow for Regioselectivity
Caption: Decision workflow for controlling regioselectivity.
FAQ 4: Can changing the organometallic reagent switch the regioselectivity?
Yes, absolutely. The choice of an organometallic reagent can dramatically alter the regiochemical outcome, providing a powerful tool for synthetic chemists.
Causality: Different metals and ligands have distinct electronic properties and coordination behaviors.
-
Organocuprates (e.g., Gilman reagents, R₂CuLi): These are considered "soft" nucleophiles and typically attack epoxides in a classic SN2 fashion. They will almost exclusively attack the least sterically hindered Cβ position.
-
Organoaluminum and Organotitanium Reagents: These reagents can act as both a nucleophile and a Lewis acid.[10][11] The Lewis acidic metal center can coordinate to the epoxide oxygen, activating the ring. This coordination can favor attack at the more electrophilic Cα site, leading to a switch in regioselectivity compared to cuprates. For example, a switch in regioselectivity has been reported for a similar tetrahydropyridine epoxide by changing the organometallic reagent.[11] Titanocene co-catalysis, for instance, can promote radical-mediated opening at the more hindered position.[12]
References
- Smolecule. (2023, August 15). This compound.
- Gálvez, J. A., Díaz de Villegas, M. D., Badorrey, R., & López-Ram-de-Víu, P. (2011). Switch in regioselectivity of epoxide ring-opening by changing the organometallic reagent. Organic & Biomolecular Chemistry, 9(23), 8155-8162.
- Gálvez, J. A., Díaz de Villegas, M. D., Badorrey, R., & López-Ram-de-Víu, P. (2011). Switch in regioselectivity of epoxide ring-opening by changing the organometallic reagent. PubMed.
- ResearchGate. (n.d.). Mechanisms for oxirane ring opening with pyridine/9HF.
- ResearchGate. (2019, October 9). 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands.
- Journal of the American Chemical Society. (2020, July 13). Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation.
- Weires, A. G., et al. (n.d.). Nickel-Catalyzed Regiodivergent Opening of Epoxides with Aryl Halides: Co-Catalysis Controls Regioselectivity. PMC - NIH.
- ResearchGate. (n.d.). Protecting Group‐Controlled Regioselective Synthesis for Unsymmetrical 3,5‐Disubstituted Pyridones.
- Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- ResearchGate. (n.d.). A comparative study of the effect of different solvents on the ring opening/closing of 7a.
- ResearchGate. (n.d.). Effect of a hydroxy protecting group on the regioselectivity of epoxide opening.
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- ResearchGate. (n.d.). Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions.
- Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides.
- ACS Publications. (2020, August 10). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.
- Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
- PubChem - NIH. (n.d.). This compound.
- ACS Fall 2025. (n.d.). Environmental control of Regiodiversity: Ring opening of epoxides.
- ResearchGate. (n.d.). Regioselectivity of epoxide opening reactions under basic and acidic....
- ChemRxiv. (n.d.). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings.
- PubMed. (2017, January 25). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums.
- Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles (video).
- RSC Publishing. (n.d.). Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridineN-oxides.
- ACS Publications. (n.d.). Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 5. Synthesis and reactions of some 2,3-epoxy-1-alkanol derivatives.
- Benchchem. (n.d.). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
- MDPI. (n.d.). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates.
- RSC Publishing. (n.d.). Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates.
- IIT Kanpur. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.
- aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. (2012, September 5).
- Deshpande, et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts- Regioselectivity and mechanism. Journal of Catalysis.
- YouTube. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry.
- Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
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Preventing polymerization of 2-(oxiran-2-yl)pyridine during storage
A Guide to Preventing Polymerization During Storage and Handling
Welcome to the technical support center for 2-(oxiran-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address the inherent instability of this valuable reagent and provide clear, actionable strategies to prevent its polymerization during storage and experimental use. As Senior Application Scientists, we have compiled this information based on established chemical principles, field-proven insights, and a thorough review of the available literature.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample viscous or solidified upon receipt or after a short storage period?
This is a common observation and is typically indicative of polymerization. This compound is a reactive molecule containing a strained epoxide ring and a pyridine moiety. These functional groups make it susceptible to spontaneous polymerization, especially when exposed to heat, light, or acidic/basic impurities.
Q2: What is the likely mechanism of polymerization for this compound during storage?
While multiple mechanisms are possible, the most probable cause of polymerization during storage is a spontaneous cationic ring-opening polymerization of the epoxide group.[1][2][3] This can be initiated by trace acidic impurities (e.g., moisture in the air reacting with the compound or container surfaces) or auto-catalysis. The pyridine nitrogen, while being a base, can also be protonated to form a pyridinium ion which can act as an initiator.
Q3: Can this compound undergo other types of polymerization?
Yes, in addition to cationic polymerization, anionic and radical polymerization pathways are also conceivable, particularly in the presence of specific initiators. However, for spontaneous polymerization during storage, the cationic route is generally the most favored for epoxides.
Q4: What are inhibitors and how do they prevent polymerization?
Inhibitors are chemical compounds added in small quantities to monomers to prevent premature polymerization.[4] They function by intercepting reactive intermediates that initiate or propagate the polymerization chain reaction. Common mechanisms include free-radical scavenging or neutralizing catalytic species.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical approach to resolving them.
Issue 1: Visual signs of polymerization (increased viscosity, cloudiness, or solidification).
-
Immediate Action: Do not use the material for your experiment. Polymerized material will lead to inaccurate stoichiometry, poor reactivity, and potentially hazardous situations due to uncontrolled reactions.
-
Root Cause Analysis:
-
Storage Temperature: Was the material stored at the recommended temperature (see Table 1)? Elevated temperatures significantly accelerate polymerization.
-
Exposure to Light: Was the container exposed to light for prolonged periods? UV light can initiate polymerization.[5]
-
Atmosphere Exposure: Was the container properly sealed? Exposure to air and moisture can introduce initiators for cationic polymerization.
-
Inhibitor Depletion: If the material is old or has been stored improperly, the initial inhibitor may have been consumed.
-
-
Solution:
-
Procure a fresh batch of this compound.
-
Implement the recommended storage and handling procedures outlined in the "Best Practices" section below.
-
For critical applications, consider performing a quality control check upon receipt and periodically during storage (see "Experimental Protocols").
-
Issue 2: Inconsistent or poor results in reactions involving this compound.
-
Root Cause Analysis:
-
Partial Polymerization: The monomer may have partially polymerized, leading to a lower effective concentration of the reactive monomer.
-
Presence of Oligomers: Even low levels of oligomers can interfere with the desired reaction pathway.
-
-
Solution:
-
Analyze the purity of your this compound sample using the recommended analytical methods (see "Experimental Protocols").
-
If polymerization is detected, it is best to use a fresh, unpolymerized batch. Purification of partially polymerized material is often difficult and not recommended.
-
Best Practices for Storage and Handling
Adherence to proper storage and handling protocols is the most effective way to prevent the polymerization of this compound.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of thermal and spontaneous polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, which can initiate polymerization. |
| Container | Amber glass bottle with a tightly sealed cap | Protects from light and prevents atmospheric contamination. |
| Inhibitor | 4-tert-Butylcatechol (TBC) at 100-200 ppm | A highly effective inhibitor for reactive monomers.[6][7][8] |
Handling Procedures
-
Always flush the headspace of the container with an inert gas before sealing.
-
Use a clean, dry syringe or cannula to transfer the liquid.
-
Minimize the time the container is open to the atmosphere.
-
Avoid contact with acidic or basic contaminants.
Mechanism of Polymerization and Inhibition
The following diagram illustrates the proposed cationic ring-opening polymerization of this compound and the role of an inhibitor.
Caption: Proposed mechanism of cationic polymerization and inhibition.
Experimental Protocols
Protocol 1: Quality Control Analysis of this compound by GC-MS
This method allows for the assessment of purity and the detection of oligomers.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A low- to mid-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of a 1% solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a split injection mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
-
Data Analysis:
-
The monomer should elute as a sharp, single peak. Its identity can be confirmed by its mass spectrum.
-
Oligomers (dimers, trimers, etc.) will appear as broader peaks at higher retention times. The mass spectra of these peaks will show repeating units corresponding to the monomer.
-
Purity can be estimated by the relative peak area of the monomer compared to all other peaks.
-
Protocol 2: Quantification of Polymer Content by ¹H NMR Spectroscopy
This protocol provides a quantitative measure of monomer conversion to polymer.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer (300 MHz or higher).
-
Sample Preparation: Dissolve a known mass of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic proton signals for the epoxide ring of the monomer (typically in the 2.5-3.5 ppm range).
-
Polymerization will lead to the disappearance of these sharp epoxide signals and the appearance of broader signals corresponding to the polyether backbone.
-
Integrate the area of a well-resolved monomer proton signal and compare it to the total integral of the aromatic region (which remains relatively constant for both monomer and polymer).
-
The percentage of remaining monomer can be calculated, and thus the polymer content can be inferred. For more precise quantification, end-group analysis can be performed if the initiator and termination steps are well-defined.[9]
-
References
- Allonas, X., et al. (2021). Pyridines as retarding agents in photoinduced thermal frontal cationic polymerization of epoxides. Polymer Chemistry, 12(45), 6496-6505.
- Measurlabs. (n.d.). Polymer Characterization by NMR.
- Allonas, X., et al. (2021). Pyridines as retarding agents in photoinduced thermal frontal cationic polymerization of epoxydes. Polymer Chemistry. DOI:10.1039/D1PY01332G.
- Allonas, X., et al. (2021). Pyridines as retarding agents in photoinduced thermal frontal cationic polymerization of epoxydes.
- Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Tert-Butylcatechol (TBC) as a Stabilizer in Chemical Applications.
- Allonas, X., et al. (2021). Pyridines as retarding agents in photoinduced thermal frontal cationic polymerization of epoxydes. Polymer Chemistry, 12(45), 6496-6505.
- Pankratov, E. A., & Shornikov, A. S. (2018). Inhibition of Spontaneous Polymerization during the Synthesis of Epoxyacrylic Oligomer. Russian Journal of Applied Chemistry, 91(1), 123-128.
- Sigma-Aldrich. (n.d.). Polymer Analysis in Materials Science.
- DIC Corporation. (n.d.). 4-Tertiary Butylcatechol.
- Ammon, M., et al. (2021). Thermal- vs Light-Induced On-Surface Polymerization. The Journal of Physical Chemistry C, 125(25), 13861-13868.
- Thermo Fisher Scientific. (n.d.). Determination of polymer molecular weight and composition using picoSpin NMR spectroscopy.
- Duszczak, W., et al. (2019). 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. Molecules, 24(20), 3658.
- Wikipedia. (n.d.). 4-tert-Butylcatechol.
- Saalwächter, K. (2019). Applications of NMR in Polymer Characterization – An Introduction. In New Developments in NMR No. 15 (pp. 1-38). The Royal Society of Chemistry.
- Kakuchi, T., & Yokota, K. (1991). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry, 29(10), 1593-1597.
- Valgimigli, L., & Pratt, D. A. (2015). Inhibition of Free Radical Polymerization: A Review. Molecules, 20(12), 22264-22300.
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
- Benchchem. (n.d.). A Comparative Performance Analysis of 4-tert-butylcatechol and 4-isopropylcatechol as Polymerization Inhibitors.
- De, S. (2023).
- Olah, G. A., & Prakash, G. K. S. (2009).
- Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
- Al-Malaika, S., & Suhartono, H. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Antioxidants, 13(1), 101.
- Williams, C. K., & Hillmyer, M. A. (2023). Ring Opening Copolymerization of Boron-Containing Anhydride with Epoxides as a Controlled Platform to Functional Polyesters. Journal of the American Chemical Society, 145(25), 13837-13847.
- Penczek, S., & Cypryk, M. (2020). Ring-Opening Polymerization—An Introductory Review. Polymers, 12(11), 2713.
- Chemistry For Everyone. (2023, May 26).
- Hajek, M., & Solich, P. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 85-91.
- Lu, H., & Cheng, J. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. II. L-Hydroxyproline N-Carboxyanhydride. ChemRxiv.
- JEOL. (n.d.). Integrated Qualitative Analysis of Acrylic Resin Oligomers by using a Py-GC-QMS and msFineAnalysis iQ.
- Khan, I., et al. (2022). GC-MS Analysis and In Silico Approaches of Indigofera heterantha Root Oil Chemical Constituents. Molecules, 27(19), 6529.
Sources
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Troubleshooting low yields in the epoxidation of 2-vinylpyridine
Welcome to the technical support center for the epoxidation of 2-vinylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The epoxidation of 2-vinylpyridine to form 2-(oxiran-2-yl)pyridine is a synthetically valuable reaction, but it is notoriously challenging due to the competing reactivity of the pyridine nitrogen and the vinyl group. This resource provides in-depth, experience-driven advice to help you troubleshoot low yields and optimize your reaction conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the epoxidation of 2-vinylpyridine in a direct question-and-answer format.
Q1: My primary product is 2-vinylpyridine N-oxide, not the desired epoxide. Why is this happening and how can I mitigate it?
A1: This is the most common challenge in this reaction. The formation of the N-oxide is a result of the high nucleophilicity of the pyridine nitrogen, which can compete with or even outpace the vinyl group's double bond in reacting with electrophilic oxidizing agents.
Root Cause Analysis:
The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a strong nucleophile. Many common epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly electrophilic and will readily oxidize this nitrogen to the corresponding N-oxide.[1][2] The reaction is often faster than the epoxidation of the less nucleophilic vinyl group, leading to the N-oxide as the major product.
Troubleshooting & Optimization Strategies:
-
Choice of Oxidizing Agent: The selection of the right oxidizing agent is critical. While peroxyacids like m-CPBA are excellent for many epoxidations, they often favor N-oxidation in this substrate.[3] Consider using a system known for better selectivity towards olefins in the presence of nitrogen heterocycles. A combination of hydrogen peroxide with a suitable catalyst is often a better choice.[4][5]
-
Catalytic Systems: Metal-catalyzed systems using hydrogen peroxide can offer improved selectivity. For instance, methyltrioxorhenium (MTO) has been used for the epoxidation of various olefins with H₂O₂ and can be accelerated by pyridine-based ligands.[6] However, care must be taken as the substrate itself can influence the catalyst's activity.
-
pH Control: The reactivity of the pyridine nitrogen is pH-dependent. Under acidic conditions, the nitrogen is protonated, forming a pyridinium salt. This drastically reduces its nucleophilicity and deactivates it towards oxidation. By maintaining a slightly acidic pH, you can favor the epoxidation of the vinyl group. However, be cautious, as highly acidic conditions can promote epoxide ring-opening.
-
Protecting Group Strategy: While more synthetically intensive, a temporary protection of the pyridine nitrogen can be a viable, albeit less atom-economical, strategy. This involves introducing a protecting group that can be removed after the epoxidation step.
Q2: My reaction is incomplete, and I'm recovering a significant amount of starting material. What factors could be limiting the conversion?
A2: Incomplete conversion can stem from several factors, including insufficient oxidant, catalyst deactivation, or suboptimal reaction conditions.
Root Cause Analysis:
-
Stoichiometry: If using a stoichiometric oxidant like m-CPBA, ensure you are using at least one full equivalent. Given the competing N-oxidation pathway, a slight excess (1.1-1.2 equivalents) may be necessary.
-
Catalyst Inefficiency: In catalytic systems with hydrogen peroxide, the catalyst may not be active enough or could be deactivating over the course of the reaction.[4]
-
Low Temperature: While lower temperatures can sometimes improve selectivity by slowing down the competing N-oxidation, they can also significantly reduce the overall reaction rate, leading to incomplete conversion within a practical timeframe.
-
Solvent Effects: The choice of solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction rate.
Troubleshooting & Optimization Strategies:
-
Increase Oxidant Loading: Incrementally increase the amount of the oxidizing agent and monitor the reaction progress by TLC or LC-MS to find the optimal stoichiometry.
-
Optimize Catalyst Loading/Choice: If using a catalytic system, try increasing the catalyst loading. Alternatively, screen different catalysts. For example, various heteropolyoxometalates have shown efficacy in H₂O₂-based epoxidations.[5][7]
-
Temperature Adjustment: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the impact on both conversion and selectivity.
-
Solvent Screening: Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used. Consider screening a range of solvents to find one that provides the best balance of solubility and reactivity.
Q3: I'm observing polymer formation in my reaction vessel. What is the cause, and how can I minimize it?
A3: 2-Vinylpyridine is prone to polymerization, especially under conditions of heat, light, or in the presence of radical initiators or certain catalysts. [8][9]
Root Cause Analysis:
The vinyl group of 2-vinylpyridine can undergo radical, cationic, or anionic polymerization.[10] The conditions of an oxidation reaction, particularly if it generates radical species or involves acidic/basic conditions, can initiate this undesired side reaction, leading to a significant decrease in the yield of the desired monomeric epoxide. Commercial 2-vinylpyridine is often supplied with an inhibitor like 4-tert-butylcatechol to prevent polymerization during storage.[9]
Troubleshooting & Optimization Strategies:
-
Use Freshly Distilled Monomer: If possible, distill the 2-vinylpyridine under reduced pressure before use to remove any pre-existing polymer and the commercial inhibitor, which might interfere with the reaction.
-
Maintain Low Temperatures: Keeping the reaction temperature as low as possible will disfavor polymerization.
-
Exclude Light: Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil) to prevent light-induced polymerization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions initiated by atmospheric oxygen.
Q4: My isolated yield is low despite observing good conversion by TLC/LC-MS. What are the best practices for work-up and purification?
A4: The desired product, this compound, and the main byproduct, 2-vinylpyridine N-oxide, can have similar polarities, making chromatographic separation challenging. Additionally, the epoxide is sensitive to both acidic and basic conditions, which can lead to degradation during work-up.
Root Cause Analysis:
-
Challenging Separation: The polarities of the epoxide and the N-oxide can be very close, leading to co-elution during column chromatography.
-
Product Instability: Epoxides can undergo ring-opening under acidic or basic conditions. Standard aqueous work-ups using strong acids or bases can hydrolyze the product to the corresponding diol.
-
Emulsion Formation: The presence of pyridine derivatives can sometimes lead to the formation of emulsions during aqueous extractions, complicating the separation of layers and leading to product loss.
Troubleshooting & Optimization Strategies:
-
Careful pH Control During Work-up: Use mild buffers for aqueous washes. A wash with a saturated solution of sodium bicarbonate (NaHCO₃) can neutralize acidic byproducts (like m-chlorobenzoic acid if m-CPBA is used), but avoid strong bases.
-
pH-Based Extraction: A carefully controlled acid-base extraction might be employed to separate the more basic epoxide from the less basic N-oxide. However, this must be done cautiously to avoid epoxide degradation.[11]
-
Chromatography Optimization:
-
Silica Gel: Use a high-quality silica gel and consider deactivating it slightly with a small percentage of a neutral agent like triethylamine in the eluent to prevent epoxide ring-opening on the acidic silica surface.
-
Solvent System: A gradient elution starting from a non-polar solvent and gradually increasing the polarity might be necessary to achieve good separation. Hexanes/ethyl acetate or DCM/methanol are common starting points.
-
-
Distillation: If the product is thermally stable, purification by vacuum distillation (e.g., Kugelrohr) can be an effective method to separate it from non-volatile impurities.[12]
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best overall oxidizing agent for the epoxidation of 2-vinylpyridine? There is no single "best" agent, as the optimal choice depends on the specific reaction scale and available equipment. However, for achieving higher selectivity of the epoxide over the N-oxide, catalytic systems using hydrogen peroxide are generally preferred over stoichiometric peroxyacids like m-CPBA.[4][7]
-
FAQ 2: How does the solvent choice impact the reaction outcome? The solvent can influence reaction rates and selectivity. Aprotic solvents like dichloromethane (DCM) or acetonitrile are common. Protic solvents like alcohols should generally be avoided as they can participate in the ring-opening of the epoxide product.
-
FAQ 3: Can I use Sharpless asymmetric epoxidation for this substrate? The Sharpless epoxidation is specifically designed for allylic alcohols. Since 2-vinylpyridine is not an allylic alcohol, the standard Sharpless conditions would not be applicable for achieving asymmetric epoxidation.
Visualizing the Challenge: Competing Reaction Pathways
The primary challenge in this synthesis is the competition between two nucleophilic sites—the pyridine nitrogen and the vinyl π-bond—for the electrophilic oxygen atom of the oxidizing agent.
Caption: Competing epoxidation and N-oxidation pathways.
Troubleshooting Flowchart
This flowchart provides a logical sequence of steps to diagnose and resolve low yield issues.
Caption: A decision tree for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Procedure for Epoxidation using m-CPBA
(Note: This method often results in low selectivity for the desired epoxide but serves as a common baseline.)
-
Dissolve 2-vinylpyridine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (approx. 77% purity, 1.1 eq.) in DCM.
-
Add the m-CPBA solution dropwise to the cooled 2-vinylpyridine solution over 30-60 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purification via pH-Controlled Extraction
(Caution: This procedure should be performed quickly and at low temperatures to minimize epoxide degradation.)
-
Dissolve the crude reaction mixture in a suitable organic solvent like methyl tert-butyl ether (MTBE).
-
Cool the solution to 0-5 °C.
-
Extract the solution with a pre-chilled, dilute aqueous acid solution (e.g., 5% HCl) to protonate and draw the basic components into the aqueous layer.[11]
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly add a cold, dilute base (e.g., 1 M NaOH or saturated NaHCO₃) to the aqueous layer to adjust the pH to ~8.5.
-
Immediately extract the now basic aqueous layer with a fresh portion of cold organic solvent (e.g., DCM or MTBE).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield the purified product.
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Pyridine Derivatives
| Oxidizing Agent System | Typical Target | Advantages | Common Challenges for 2-Vinylpyridine |
| m-CPBA | Alkenes, Ketones (Baeyer-Villiger) | Commercially available, reliable for many substrates.[3] | Low selectivity, favors N-oxidation.[1] |
| H₂O₂ / Acetic Acid | Pyridines (for N-oxidation) | Inexpensive reagents. | Strongly favors N-oxidation.[1] |
| H₂O₂ / MTO Catalyst | Alkenes, Pyridines | Catalytic, high atom economy, H₂O as byproduct.[6] | Catalyst can be expensive, potential for low selectivity. |
| H₂O₂ / Heteropolyoxometalate | Alkenes | Reusable catalysts, environmentally benign.[5][7] | Catalyst preparation may be required, optimization needed. |
References
-
Wikipedia. (2023). 2-Vinylpyridine. [Link]
-
Cui, D., et al. (2015). Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes. Dalton Transactions. [Link]
-
MDPI. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers. [Link]
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
Miller, S. J., et al. (2016). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society. [Link]
-
ChemRxiv. (2016). Catalytic Enantioselective Pyridine N-Oxidation. [Link]
-
Academic Journals. (2013). Highly efficient epoxidation of olefins with hydrogen peroxide oxidant using modified silver polyoxometalate catalysts. Journal of Chemical Engineering and Materials Science. [Link]
-
Asian Network for Scientific Information. (2005). Epoxidation of Some Olefins with Hydrogen Peroxide Catalyzed by Heteropolyoxometalates. Journal of Applied Sciences. [Link]
-
Abraham Entertainment. (2025). MCPBA Epoxidation: Mechanism Explained. [Link]
-
National Center for Biotechnology Information. (2022). Ir0/graphdiyne atomic interface for selective epoxidation. PMC. [Link]
-
Quora. (2020). What is the reaction of MCPBA with alkene?. [Link]
-
Rasayan Journal of Chemistry. (2012). ROOM TEMPERATURE EPOXIDATION OF ALKENES WITH HYDROGEN PEROXIDE CATALYZED BY HETEROPOLYOXOMETALATE. [Link]
-
Organic Syntheses. (2014). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. [Link]
-
YouTube. (2023). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. [Link]
-
YouTube. (2021). mCPBA Epoxidation. [Link]
-
Sci-Hub. (2010). Preparation and catalytic application of poly 4-vinylpyridine microspheres. [Link]
-
Scilit. (1997). Highly Efficient Epoxidation of Olefins Using Aqueous H2O2 and Catalytic Methyltrioxorhenium/Pyridine. [Link]
-
ARKAT USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]
-
ACS Publications. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]
-
Baran Lab. (2012). Pyridine N-Oxides. [Link]
-
Preprints.org. (2024). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. [Link]
-
ResearchGate. (2025). Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. [Link]
-
Organic Chemistry Portal. (2023). Pyridine N-oxide derivatives. [Link]
-
Patsnap. (2018). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]
-
MDPI. (2024). Research Progress in Epoxidation of Light Small-Molecule Olefins. Catalysts. [Link]
- Google Patents. (2016).
- Google Patents. (1998). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
-
Organic Syntheses. (1955). benzyl alcohol. [Link]
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- 6. scilit.com [scilit.com]
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- 10. Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Managing exothermic reactions with 2-(oxiran-2-yl)pyridine
Welcome to the technical support center for managing chemical processes involving 2-(oxiran-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for the safe and effective handling of exothermic reactions involving this compound. Our focus is on anticipating challenges, understanding the underlying chemical principles, and implementing robust control strategies.
Introduction: The Energetic Potential of this compound
This compound is a valuable building block, combining the nucleophilic and directing properties of a pyridine ring with the reactive potential of an epoxide. The significant reactivity of the epoxide group stems from its inherent ring strain, estimated at about 13 kcal/mol.[1][2] Reactions that lead to the opening of this three-membered ring are energetically favorable and, therefore, typically exothermic.[3][4]
The release of this energy as heat is the central challenge. If the rate of heat generation exceeds the rate of heat removal from the system, the reaction temperature will rise. This temperature increase, in turn, accelerates the reaction rate, leading to a dangerous feedback loop known as a thermal runaway .[5][6] Such an event can result in violent boiling, pressure buildup, reactor failure, and the decomposition of materials, releasing toxic or flammable gases.[7]
This guide provides a structured approach to mitigating these risks through careful planning, monitoring, and emergency preparedness.
Troubleshooting Guide: Managing Unplanned Events
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction temperature is rising uncontrollably and much faster than anticipated. What is happening and what should I do immediately?
A1: You are likely experiencing the onset of a thermal runaway. This is a critical situation where the reaction is generating heat faster than your cooling system can remove it.[6] The primary cause is the highly exothermic nature of the epoxide ring-opening reaction.[2][8]
Immediate Corrective Actions:
-
Stop All Reagent Addition: Immediately cease the feed of any reactants to the vessel.
-
Maximize Cooling: Ensure your cooling system (ice bath, cryostat, cooling jacket) is operating at maximum capacity. If using an ice bath, add more ice and a salt (e.g., NaCl) to lower the temperature.
-
Increase Agitation: If safe to do so, increase the stirring rate to improve heat transfer to the vessel walls and cooling medium.
-
Dilute the Reaction: If you have a pre-chilled, inert solvent available, adding it can help absorb heat and slow the reaction by reducing reactant concentration. This should only be done if you are certain the solvent is compatible and will not exacerbate the situation.
-
Prepare for Emergency Quenching: If the temperature continues to rise despite these measures, you may need to quench the reaction. This is a last resort. (See FAQ on Quenching Agents).
-
Alert Personnel and Evacuate: Inform colleagues of the situation. If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.
Root Cause Analysis & Prevention:
-
Inadequate Heat Transfer: Was the reactor vessel appropriately sized for the reaction scale? A larger surface-area-to-volume ratio is crucial for effective heat dissipation.[5]
-
Accumulation of Unreacted Reagents: Was the addition rate too high? A slow, controlled addition ensures that reactants are consumed as they are added, preventing their accumulation and subsequent rapid, uncontrolled reaction.
-
Insufficient Cooling: Was the cooling bath temperature appropriate for the predicted exotherm? Pre-reaction thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) is essential for scale-up.[9]
.dot graph TD { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} .dot Caption: Workflow for managing a thermal excursion event.
Q2: The pressure in my sealed reactor is rising. What could be the cause and how should I respond?
A2: Pressure buildup in a sealed system during an exothermic reaction is a significant safety concern. It can originate from two primary sources:
-
Vapor Pressure Increase: As the reaction temperature rises, the vapor pressure of your solvent and other volatile components will increase.
-
Gas Generation: Uncontrolled high temperatures can lead to the decomposition of reactants, intermediates, or the this compound itself. The thermal degradation of pyridine-containing polymers is known to produce various gaseous products.[10] Similarly, runaway reactions in batteries, which involve organic electrolytes, are known to generate flammable gases like CO, H₂, and hydrocarbons.[7]
Experimental Protocol: Response to Pressure Increase
-
Do Not Vent Manually Unless Trained: Do not attempt to manually vent a highly pressurized system unless you are using a pre-installed, properly routed relief valve and are fully aware of the potential hazards of the vented gases.
-
Follow Thermal Runaway Protocol: Immediately treat the situation as a potential thermal runaway. Cease reagent addition and maximize cooling, as pressure is a direct symptom of excess heat.
-
Assess for Decomposition: Note any color changes (e.g., darkening or charring) which may indicate product or solvent decomposition.
-
Post-Experiment Analysis: After safely terminating the reaction, analyze the headspace gas (if possible) by GC-MS to identify gaseous byproducts. This information is critical for future safety assessments.
Preventative Measures:
-
Avoid Sealed Systems for Uncharacterized Reactions: When working with new reactions involving highly energetic materials, avoid using sealed vessels. If a closed system is necessary (e.g., for pressure reactions), it must be equipped with a calibrated pressure relief valve and a burst disc.
-
Conduct Calorimetry Studies: Adiabatic calorimetry can measure both the temperature and pressure rise during a worst-case runaway scenario, providing essential data for designing safe reactor systems.[11]
Frequently Asked Questions (FAQs)
How can I predict the exothermicity of my specific reaction?
Predicting the exact heat of reaction requires instrumental analysis. Reaction calorimetry is the gold standard for directly measuring the heat evolved during a reaction.[8] For a preliminary assessment, Differential Scanning Calorimetry (DSC) can be used to determine the total heat of reaction on a small sample by heating it with the reactants and observing the exotherm.[9] This data is crucial for calculating the adiabatic temperature rise and ensuring your cooling capacity is sufficient.
What are the best practices for scaling up a reaction involving this compound?
Scaling up introduces a critical challenge: the volume of the reaction increases by a cube (r³), while the surface area available for cooling only increases by a square (r²). This makes heat dissipation far less efficient at larger scales.
-
"Scale-up by 10" Rule is Dangerous: Never assume a reaction that was safe at 1g will be safe at 100g.
-
Maintain Control Strategy: The primary control parameter is typically the addition rate of one reagent. Ensure the addition is slow enough that the heat generated can be removed by the cooling system, maintaining a stable internal temperature.
-
Pilot Study: Always perform an intermediate-scale reaction before proceeding to the final target scale.
-
Re-evaluate Cooling: Ensure the larger reactor has adequate cooling capacity. Consider upgrading from a simple ice bath to a jacketed reactor with a circulating coolant.
What are appropriate quenching agents for a runaway reaction?
The ideal quencher should rapidly neutralize a key reactive species or inhibit the reaction pathway without producing hazardous byproducts. The choice is highly dependent on the reaction mechanism (e.g., acid- or base-catalyzed).
-
For Acid-Catalyzed Reactions: A pre-chilled solution of a non-nucleophilic base like sodium bicarbonate or a hindered amine can neutralize the acid catalyst.
-
For Base-Catalyzed/Nucleophilic Reactions: A weak acid, such as a pre-chilled solution of ammonium chloride[1] or acetic acid, can protonate the nucleophile or the intermediate alkoxide, terminating the reaction.
-
Avoid Water (Initially): Adding water to a very hot organic mixture can cause violent, instantaneous boiling. Also, water itself can act as a nucleophile in some cases.[12]
-
Validation: The effectiveness of a potential quenching agent should be tested on a small scale before being relied upon for emergency procedures.
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} .dot Caption: Key factors that contribute to a thermal runaway event.
What are the key safety precautions for handling this compound itself?
Beyond its exothermic reactivity, this compound and its parent heterocycle, pyridine, have inherent hazards.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[13][14] Check glove manufacturer data for compatibility.
-
Ventilation: Handle the compound exclusively in a certified chemical fume hood to avoid inhaling vapors.[13][15]
-
Storage: Store in a cool, dry, well-ventilated area away from strong acids and oxidizing agents.[16][17] The container should be tightly sealed.[18]
-
Ignition Sources: Pyridine is flammable.[19] Ensure that all handling procedures for this compound are conducted away from heat, sparks, and open flames.[17]
Data Summary and Protocols
Table 1: Key Parameters for Managing Exothermic Reactions
| Parameter | Recommendation / Consideration | Rationale |
| Solvent Choice | High-boiling, inert solvents (e.g., Toluene, Dioxane, DMF) | Provides a larger temperature window before boiling; can absorb more heat energy. |
| Reaction Concentration | Start with dilute conditions (<0.5 M) | Lower concentration slows the reaction rate and reduces the total energy release per unit volume. |
| Addition Rate | Titrate limiting reagent slowly via syringe pump | Prevents accumulation of unreacted reagents, ensuring heat generation is slow and manageable.[5] |
| Cooling System | Jacketed reactor with cryostat; secondary cooling bath | Provides precise and powerful temperature control, essential for anything beyond lab scale. |
| Monitoring | Internal temperature probe (thermocouple), pressure transducer | Direct measurement of reaction conditions is critical. Do not rely on bath temperature. |
| Emergency Quencher | Dependent on chemistry (e.g., Acetic acid, NH₄Cl) | Must be readily available and validated for the specific reaction being run.[1] |
Experimental Protocol: Controlled Nucleophilic Ring-Opening of this compound
This is a representative protocol and must be adapted and fully risk-assessed for your specific nucleophile and scale.
-
Reactor Setup: Equip a dry, three-neck, round-bottom flask with a magnetic stirrer, an internal temperature probe, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel or syringe pump for reagent addition.
-
Initial Charge: Charge the flask with this compound and a suitable anhydrous, inert solvent (e.g., THF, Toluene).
-
Cooling: Immerse the flask in a cooling bath (e.g., ice-water or dry ice/acetone) and cool the solution to 0 °C (or the desired starting temperature) with stirring.
-
Reagent Preparation: Prepare a solution of the nucleophile (e.g., an amine or thiol) in the same solvent.
-
Controlled Addition: Add the nucleophile solution to the stirred epoxide solution dropwise via the syringe pump over a prolonged period (e.g., 1-2 hours). Crucially, monitor the internal temperature throughout the addition. The temperature should not rise more than 2-3 °C above the set point. If it does, immediately stop the addition and wait for the temperature to stabilize before resuming at a slower rate.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup/Quench: Once the reaction is complete, slowly add a quenching solution (e.g., saturated aq. NH₄Cl) while maintaining cooling.
-
Extraction & Purification: Proceed with standard aqueous workup and purification procedures.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9833950, this compound. Retrieved from [Link]
-
Gougeon Brothers, Inc. (n.d.). Controlling Exotherm - The Heat Reaction of Epoxy Cure. Epoxyworks. Retrieved from [Link]
-
Rogers, D. W., & Matsunaga, N. (2002). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 67(22), 7767–7771. Also available at: [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Lellinger, D., & Pfitzner, A. (2009). Investigation of epoxide curing reactions by differential scanning calorimetry - Formal kinetic evaluation. ResearchGate. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
Lab Alley. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]
-
Coventry Chemicals Ltd. (2011). Pyridine Material Safety Data Sheet. Retrieved from [Link]
-
Reddit. (2021). Sensitivity of epoxides. r/OrganicChemistry. Retrieved from [Link]
-
Rogers, D. W., & Matsunaga, N. (2002). Thermochemical Studies of Epoxides and Related Compounds. ACS Publications. Retrieved from [Link]
-
Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
-
Liu, Y., et al. (2022). Flavin-enabled reductive and oxidative epoxide ring opening reactions. ResearchGate. Retrieved from [Link]
-
Chemistry For Everyone. (2023). Why Is Heat Control Critical In Exothermic Polymerization? YouTube. Retrieved from [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Kourkouli, S. N., & Choli-Papadopoulou, T. (2009). Thermal degradation of poly(vinylpyridine)s. ResearchGate. Retrieved from [Link]
-
Childers, M. I., et al. (2013). Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides with Discrete Metal Complexes: Structure-Property Relationships. ResearchGate. Retrieved from [Link]
-
Li, W., et al. (2024). Research on the Thermal Runaway Behavior and Flammability Limits of Sodium-Ion and Lithium-Ion Batteries. MDPI. Retrieved from [Link]
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Wikipedia. (n.d.). Epoxy. Retrieved from [Link]
-
LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
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Jang, W. (2023). Exothermic Reactions: Its Energy Release and Applications. Journal of Advanced Chemical Engineering. Retrieved from [Link]
-
Wikipedia. (n.d.). Exothermic reaction. Retrieved from [Link]
-
Boozula, A., et al. (2024). Review of thermal runaway risks in Na-ion and Li-ion batteries: safety improvement suggestions for Na-ion batteries. ResearchGate. Retrieved from [Link]
-
Reddit. (2020). Why is polymerization exothermic? r/chemistry. Retrieved from [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Retrieved from [Link]
-
Monash University. (n.d.). Exothermic and endothermic reactions. Retrieved from [Link]
-
Wang, Z., et al. (2023). Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials. ResearchGate. Retrieved from [Link]
-
Stathis, A., et al. (2015). 2-Methylpyridine N-oxidation runaway studies. ResearchGate. Retrieved from [Link]
-
Caplain, L., et al. (1979). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. RSC Publishing. Retrieved from [Link]
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Technical Support Center: Analytical Methods for Detecting Impurities in 2-(oxiran-2-yl)pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 2-(oxiran-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities. As a critical building block in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety, efficacy, and quality of the final drug product.[1][2] Impurities can arise from starting materials, by-products of the synthesis, or degradation over time, making robust analytical control a regulatory necessity.[1][3]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Logical Workflow for Method Selection
Choosing the correct analytical technique is the foundation of accurate impurity profiling. The selection is primarily driven by the physicochemical properties of the impurities, such as volatility and polarity.[2]
Caption: Decision workflow for selecting the appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for analyzing non-volatile organic impurities in pharmaceutical compounds like this compound due to its high resolution and sensitivity.[1][4] Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this purpose.
HPLC: Frequently Asked Questions (FAQs)
Q: Why is peak tailing a common problem for this compound, and how can I fix it?
A: Peak tailing for basic compounds like pyridine derivatives is primarily caused by secondary interactions between the basic nitrogen atom of the analyte and acidic residual silanol groups on the surface of standard silica-based C18 columns.[5] This creates undesirable peak shapes and can compromise resolution.
-
Causality: The lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic protons of the silanol groups (Si-OH) on the stationary phase. This secondary retention mechanism leads to a "tailing" effect on the peak.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.5 with an acid like formic acid or a phosphate buffer protonates the silanol groups, minimizing their interaction with the basic analyte.[5]
-
Solution 2: Use of Competing Bases: Adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 5-10 mM), to the mobile phase can be effective.[5] The TEA will preferentially interact with the active silanol sites, "shielding" them from the pyridine analyte.[5]
-
Solution 3: Column Selection: Use an "end-capped" column where the residual silanol groups are chemically deactivated, or a column with a modern hybrid or polymer-based stationary phase that is more stable and inert at a wider pH range.[5]
Q: My target compound is co-eluting with an impurity. How can I improve the separation?
A: Improving resolution requires modifying the selectivity of your chromatographic system. This can be achieved through several approaches:
-
Adjust Mobile Phase Composition: Change the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or an isocratic hold can often improve the separation of closely eluting peaks.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent-analyte interactions.
-
Modify Mobile Phase pH: Small changes in pH can alter the ionization state of your analyte or impurities, which can significantly impact their retention times and improve separation.[5]
-
Change Stationary Phase: If a C18 column doesn't provide adequate resolution, consider a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, to introduce different separation mechanisms (e.g., pi-pi interactions).[5]
HPLC: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column efficiency has degraded. 3. Unsuitable stationary phase. | 1. Optimize the gradient or isocratic conditions. Try a different organic modifier (e.g., methanol instead of acetonitrile). 2. Flush the column or replace it if it's at the end of its life. 3. Switch to a column with a different selectivity (e.g., Phenyl, Cyano).[5] |
| Peak Tailing | 1. Secondary interactions with silanol groups.[5] 2. Column overload.[5] 3. Mismatch between sample solvent and mobile phase.[5] | 1. Add a competing base (e.g., TEA) to the mobile phase or lower the mobile phase pH.[5] 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase whenever possible. |
| Drifting Baseline | 1. Column not equilibrated. 2. Mobile phase composition changing (e.g., evaporation of volatile component). 3. Contamination in the system. | 1. Ensure the column is fully equilibrated with the initial mobile phase before injection. 2. Use fresh mobile phase and keep reservoir bottles capped. 3. Flush the system with a strong solvent like isopropanol.[6] |
| Low Sensitivity | 1. Detection wavelength is not optimal. 2. Sample concentration is too low. 3. Poor peak shape (broad peaks). | 1. Determine the UV absorbance maximum (λmax) of your target impurities using a diode array detector (DAD). Pyridine derivatives typically absorb around 254 nm.[4] 2. Increase the injection volume or concentrate the sample. 3. Address peak shape issues (see "Peak Tailing" above) to increase peak height. |
Experimental Protocol: RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for method development. It must be validated to ensure it is suitable for its intended purpose.[7][8]
-
Instrumentation: HPLC system with a UV or DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[4]
-
Data Analysis: Purity is often calculated using the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.[4] For accurate quantification, a reference standard for each impurity is required.
Gas Chromatography (GC)
GC is the preferred method for detecting volatile impurities, such as residual solvents from the synthesis process (e.g., THF, Toluene, Dichloromethane).[1][9] Due to the polarity and potential thermal lability of this compound, direct injection can be challenging. Headspace (HS) sampling is often employed to introduce only the volatile components into the GC system, protecting the column and improving sensitivity.
GC: Frequently Asked Questions (FAQs)
Q: When should I use GC instead of HPLC?
A: Use GC specifically for the analysis of volatile and semi-volatile impurities.[9] This includes residual solvents, which are a common class of impurities in active pharmaceutical ingredients (APIs).[1] HPLC is not suitable for these highly volatile compounds as they would elute with the solvent front and not be retained.
Q: What are the main challenges when analyzing pyridine-containing compounds by GC?
A: The primary challenges are:
-
Peak Tailing: Similar to HPLC, the basic nitrogen can interact with active sites in the GC inlet liner and on the column, causing peak tailing. Using a deactivated liner and a wax-based or specially designed base-deactivated column can mitigate this.
-
Thermal Stability: While this compound is reasonably stable, some related impurities or degradation products might be thermally labile. It is crucial to use the lowest possible inlet and oven temperatures to prevent on-column degradation.
GC: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Active sites in the inlet liner or column. 2. Sub-optimal oven temperature program. | 1. Use a fresh, deactivated inlet liner. Consider using a base-deactivated column. 2. Lower the initial oven temperature and use a slower ramp rate to improve peak focusing. |
| No Peaks for Expected Solvents | 1. Headspace parameters are not optimized (temperature/time). 2. Incorrect column polarity for the target analytes. | 1. Increase the headspace vial incubation temperature and/or time to ensure volatile solvents partition into the gas phase. 2. Ensure your column has the appropriate polarity for the target residual solvents (a wax column is often a good choice). |
| Carryover | 1. Contamination in the syringe or transfer line. 2. Insufficient bake-out time between runs. | 1. Run a blank solvent injection to confirm carryover. Increase the syringe bake-out temperature/time. 2. Increase the final oven temperature and hold time at the end of the run to elute any strongly retained compounds. |
Mass Spectrometry (MS) and NMR Spectroscopy
While chromatography separates impurities, spectroscopic techniques are essential for their identification and structural elucidation.[10]
Spectroscopy: Frequently Asked Questions (FAQs)
Q: How does Mass Spectrometry (MS) help identify an unknown impurity?
A: MS provides two critical pieces of information: the molecular weight of the impurity and its fragmentation pattern.[1][11]
-
Molecular Weight: High-resolution MS (HRMS), such as in a Q-TOF instrument, can provide a highly accurate mass measurement, which allows for the determination of the elemental formula of the unknown compound.[2]
-
Fragmentation: In the mass spectrometer, the molecule breaks apart into characteristic fragment ions. This fragmentation pattern acts as a "fingerprint" that can be used to deduce the structure of the impurity, often by comparing it to known fragmentation pathways of related compounds or spectral libraries like NIST.[11][12]
Q: What is the role of NMR in impurity profiling?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of impurities.[13] While MS provides the formula, NMR reveals the exact connectivity of the atoms in the molecule.[13]
-
¹H and ¹³C NMR: These 1D experiments provide information about the types and number of hydrogen and carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal which atoms are connected to each other, allowing chemists to piece together the complete structure of an unknown impurity without needing a reference standard.
-
Quantitative NMR (qNMR): qNMR can be used as a primary method to determine the concentration of an impurity without requiring a standard of that specific impurity, by comparing its signal integral to that of a certified internal standard.[4]
General Troubleshooting Workflow for Analytical Issues
Caption: A high-level workflow for troubleshooting common chromatography issues.
Validation of Analytical Methods
Once a method is developed, it must be validated to ensure it is reliable, reproducible, and fit for its intended purpose.[8][14] Method validation is a mandatory requirement for quality control and regulatory submissions.[7][15] The key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[14]
| Parameter | Purpose | Brief Description |
| Specificity / Selectivity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradants).[14][15] | The method must demonstrate that impurity peaks are well-resolved from the main component and from each other.[14] |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | A calibration curve is generated by analyzing solutions at different concentrations. The correlation coefficient (r²) should be close to 1. |
| Range | The concentration interval over which the method is shown to be precise, accurate, and linear.[7] | For impurities, this typically ranges from the reporting level to 120% of the specification limit.[15] |
| Accuracy | The closeness of the test results to the true value. | Determined by analyzing a sample with a known concentration (e.g., a spiked sample) and comparing the measured value to the theoretical value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Assessed at three levels: Repeatability (same lab, same day), Intermediate Precision (different days, different analysts), and Reproducibility (different labs). |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected, but not necessarily quantified.[7] | Often determined based on the signal-to-noise ratio (typically 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] | Often determined based on the signal-to-noise ratio (typically 10:1). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Involves making small changes to parameters like mobile phase pH, column temperature, or flow rate to ensure the method remains reliable. |
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition.
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Analytical method validation: A brief review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- Troubleshooting HPLC.pdf. (n.d.). vscht.cz.
- HPLC Methods for analysis of Pyridine. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- NMR Applications in Pharmaceutical Impurity Profiling. (2023). Toref-Standards.
- Using Nuclear Magnetic Resonance (NMR)
- ANALYTICAL METHODS. (n.d.).
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.
- Pyridine. (n.d.). NIST WebBook.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS.
- (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025).
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009).
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). PMC - NIH.
- Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (2009). PubMed.
- Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent.
- A Comparative Guide to Purity Validation of Synthesized 2,6-dipyridin-2-ylpyridine by HPLC. (n.d.). Benchchem.
- Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry.
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Improving the enantiomeric excess in asymmetric reactions of 2-(oxiran-2-yl)pyridine
Welcome to the technical support center for improving enantiomeric excess (ee) in asymmetric reactions of 2-(oxiran-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction outcomes. The unique electronic and coordinating properties of the pyridine ring adjacent to the epoxide present specific challenges and opportunities that this guide will address in detail.
Core Concepts: Understanding the Reaction Landscape
Before diving into specific troubleshooting scenarios, it's crucial to grasp the fundamental principles governing the stereochemical outcome of these reactions.
Regioselectivity: The SN2 vs. SN1-like Dichotomy
The ring-opening of an unsymmetrical epoxide like this compound can yield two different regioisomers. The outcome is dictated by the reaction conditions.[1][2]
-
Basic or Nucleophilic Conditions (SN2 Pathway): Strong, anionic nucleophiles (e.g., RO⁻, RS⁻, N₃⁻) will attack the less sterically hindered carbon—the terminal CH₂ group. This is the most common and generally desired pathway for predictable stereochemical outcomes.[3][4]
-
Acidic Conditions (SN1-like Pathway): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, activating the ring. The reaction proceeds through a transition state with significant positive charge buildup on the most substituted carbon (the benzylic-like position adjacent to the pyridine ring). Weak nucleophiles (e.g., H₂O, ROH) will then preferentially attack this more substituted carbon.[2]
The Strategy: Catalytic Kinetic Resolution (KR)
For terminal epoxides like this compound, one of the most powerful methods to achieve high enantiopurity is Catalytic Kinetic Resolution (KR) . In this process, a chiral catalyst selectively promotes the reaction of one enantiomer of the racemic epoxide faster than the other.[5]
-
The result is a mixture of the unreacted epoxide (enriched in the slow-reacting enantiomer) and the ring-opened product (enriched in the enantiomer derived from the fast-reacting epoxide).
-
Selectivity Factor (s): The efficiency of a KR is measured by the selectivity factor (s = k_fast / k_slow). A high 's' value is crucial. For practical purposes, s > 50 is generally required to obtain products with high ee in good yield.[5]
-
Conversion is Key: A critical feature of KR is that the enantiomeric excess of the recovered starting material (the epoxide) increases with conversion. Therefore, even with a moderate 's' factor, you can obtain nearly enantiopure epoxide (>99% ee) by pushing the reaction to ~55-60% conversion.[5][6]
The Pyridine Nitrogen: A Double-Edged Sword
The nitrogen atom in the pyridine ring is a key feature of this substrate. It is a Lewis basic site and can coordinate to metal-based catalysts. This can lead to:
-
Catalyst Inhibition: The pyridine nitrogen can act as a competitive ligand, binding to the catalyst's active site and preventing the epoxide from coordinating, thereby slowing down or stopping the reaction.
-
Chelation Control: If the catalyst and reaction are designed appropriately, the pyridine can act as a directing group, forming a chelate with the metal center. This can enforce a specific geometry in the transition state, potentially enhancing both regioselectivity and enantioselectivity. The success of many pyridine-containing chiral ligands relies on this principle.[7][8][9]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the asymmetric synthesis of chiral alcohols, amines, and thiols from this compound.
Q1: My enantiomeric excess (ee) is low or non-existent. How can I improve it?
This is the most frequent challenge. Low ee can result from a non-selective background reaction or a suboptimal catalytic system. Here is a systematic approach to troubleshoot this issue.
A1.1: Catalyst Selection and Loading The choice of catalyst is the single most important factor.
-
For Hydrolytic Kinetic Resolution (HKR): The most robust and widely used catalysts are chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalysts.[10][11] These are commercially available and have a broad substrate scope for terminal epoxides.[11] A heterobimetallic system, combining Co-salen and Mn-salen complexes, has also been shown to inhibit less selective pathways.[12]
-
For Other Nucleophiles (Amines, Thiols, etc.): Chiral Lewis acids are effective. Scandium triflate (Sc(OTf)₃) in combination with a chiral amine auxiliary has been reported specifically for this compound. Metal-salen complexes of Cr(III) are also highly effective for various nucleophiles, including azides and amines.[13]
-
Catalyst Loading: Typically, catalyst loading ranges from 0.1 to 5 mol%. Too low, and the catalytic reaction may be too slow to outcompete the background reaction. Too high, and it becomes uneconomical and can sometimes lead to catalyst aggregation or side reactions. Start with 1-2 mol% and optimize from there.
A1.2: Temperature Control Enantioselectivity is highly dependent on temperature.
-
Lower is Often Better: A lower reaction temperature increases the difference in the free energy of activation (ΔΔG‡) for the two enantiomers, leading to higher selectivity. If you are running the reaction at room temperature, try cooling it to 0 °C or -20 °C.
-
Trade-off with Reaction Time: Be aware that lowering the temperature will significantly slow down the reaction rate, so you will need to extend the reaction time accordingly.
A1.3: Solvent Effects The solvent plays a critical role in catalysis, affecting catalyst solubility, stability, and the transition state geometry.
-
Screen Solvents: If ee is poor, perform a solvent screen. Common choices include non-coordinating solvents like toluene and dichloromethane, or ethereal solvents like THF and MTBE.
-
Avoid Coordinating Solvents: Solvents like acetonitrile, DMF, or DMSO can coordinate to the metal center of a Lewis acidic catalyst, inhibiting its activity. They should generally be avoided unless a specific protocol calls for them.
A1.4: Concentration and Stoichiometry
-
Concentration: Highly concentrated solutions can sometimes favor a non-selective bimolecular background reaction. If you suspect this is an issue, try running the reaction at a lower concentration.
-
Stoichiometry (for KR): In a kinetic resolution, the stoichiometry of the nucleophile is critical. For the Hydrolytic Kinetic Resolution (HKR), using 0.5-0.6 equivalents of water relative to the racemic epoxide is crucial for achieving high ee of the recovered epoxide at full conversion of the water.[11]
| Parameter | Recommendation for Improving ee | Rationale |
| Catalyst | Use a well-established system like (salen)Co(III)OAc for HKR. Screen different chiral ligands/metals for other nucleophiles. | The catalyst's chiral environment is the primary source of enantioselection. |
| Temperature | Decrease from room temp to 0 °C, -20 °C, or lower. | Enhances the energy difference between diastereomeric transition states, increasing selectivity (s). |
| Solvent | Screen non-coordinating (toluene, CH₂Cl₂) and ethereal (MTBE, THF) solvents. | The solvent can influence catalyst aggregation, solubility, and the geometry of the transition state. |
| Concentration | Lower the concentration if a background reaction is suspected. | Reduces the rate of non-catalyzed, non-selective pathways. |
| Additives | Consider adding a non-nucleophilic base (e.g., Proton Sponge, 2,6-lutidine) if trace acid is an issue. | Can suppress achiral acid-catalyzed background reactions that lower the overall ee. |
Q2: My reaction yield is poor, and I have a lot of unreacted starting material.
A2: This points to low reactivity or catalyst deactivation.
-
Incomplete Reaction: Ensure you are allowing sufficient reaction time. Asymmetric reactions, especially at low temperatures, can be very slow. Monitor the reaction by TLC or GC/LC to confirm it has stalled. If so, consider increasing the reaction temperature (this may be a trade-off with ee) or increasing the catalyst loading.[1]
-
Catalyst Inhibition by Pyridine: As discussed, the substrate itself can inhibit the catalyst. If you suspect this, you might need a catalyst that is less susceptible to pyridine coordination or one that uses it to an advantage (chelation control). In some cases, converting the pyridine to the corresponding N-oxide can prevent inhibition, though this creates a different substrate with altered electronic properties.
-
Reagent Purity: Ensure all reagents, especially the nucleophile and solvents, are pure and anhydrous (see Q4). Impurities can poison the catalyst.
Q3: I'm observing a significant amount of the 1,2-diol as a byproduct, even when using other nucleophiles.
A3: This is almost always due to the presence of water.[1]
-
Anhydrous Conditions: The epoxide can be hydrolyzed to a diol, a reaction that can be catalyzed by both acids and bases. Ensure your solvents and reagents are rigorously dried. Use freshly distilled solvents, dry glassware, and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Nucleophile Competition: If your desired nucleophile is weak, water can act as a competitive nucleophile, leading to the diol.[1] Using a large excess of your intended nucleophile can help it outcompete the trace water.
-
For HKR: In the specific case of the Hydrolytic Kinetic Resolution, the diol is the desired product from one enantiomer. The issue here is not its formation, but ensuring the reaction stops after the limiting reagent (water) is consumed.
Q4: My reaction is not regioselective; I'm getting a mixture of products from attack at both epoxide carbons.
A4: This indicates a competition between the SN2 and SN1-like pathways.
-
Check for Acidity: The most common cause is the presence of trace acid, which promotes the SN1-like attack at the more substituted carbon. Ensure your reagents are free of acidic impurities. If necessary, you can add a non-nucleophilic, hindered base like 2,6-lutidine to scavenge trace protons without interfering with the catalyst.
-
Nucleophile Strength: Ensure you are using a strong, anionic nucleophile to favor the SN2 pathway. If you are using a neutral nucleophile like an amine or thiol, the addition of a base (e.g., triethylamine, DBU) can deprotonate it in situ to form a more potent nucleophile. However, be aware that the base itself can catalyze a background reaction.
-
Lewis Acid Choice: The strength of the Lewis acid catalyst can influence regioselectivity. A very strong Lewis acid can induce more SN1-like character. Sometimes, a milder catalyst system is required to maintain high SN2 selectivity.
Key Experimental Protocols
The following are representative, detailed protocols that serve as a validated starting point for your experiments.
Protocol 1: Hydrolytic Kinetic Resolution (HKR) of this compound
(Adapted from established protocols for terminal epoxides)[11]
This protocol aims to recover highly enantioenriched (S)-2-(oxiran-2-yl)pyridine by selectively hydrolyzing the (R)-enantiomer.
-
Catalyst Activation: In a flame-dried flask under an Argon atmosphere, add (R,R)-Jacobsen's catalyst ((R,R)-(salen)Co(II)) (0.5 mol%). Add toluene (0.1 M relative to the epoxide). Stir the suspension open to the air for 1 hour. Acetic acid (1.0 mol%) is then added, and the mixture is stirred for another 15 minutes until a color change to deep red/brown indicates the formation of the active Co(III) species.
-
Reaction Setup: Cool the flask to 0 °C. Add racemic this compound (1.0 equiv).
-
Water Addition: Add deionized water (0.55 equiv) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature for 12-24 hours. Monitor the consumption of the epoxide by TLC or GC. The reaction is complete when approximately 50% of the epoxide is consumed.
-
Work-up and Purification: Once the reaction reaches ~50% conversion, dilute the mixture with MTBE or diethyl ether and filter through a short plug of silica gel to remove the catalyst. The filtrate contains the enriched epoxide and the diol product. Carefully separate the two via flash column chromatography (e.g., Hexane/Ethyl Acetate gradient).
-
Analysis: Determine the enantiomeric excess of the recovered epoxide and the product diol separately using chiral HPLC or GC.
| Catalyst | Nucleophile | Typical ee (Epoxide) | Typical ee (Product) | Selectivity (s) |
| (R,R)-(salen)Co(III)OAc | H₂O | >99% at 55% conv. | ~90-98% | >100 |
| (S,S)-(salen)Co(III)OAc | H₂O | >99% at 55% conv. | ~90-98% | >100 |
Protocol 2: Asymmetric Ring-Opening with a Chiral Amine
(Based on the work of Szymański, et al.)
This protocol uses a chiral primary amine as both a nucleophile and a source of chirality, leading to diastereomeric β-amino alcohols that can be separated.
-
Reaction Setup: In a sealed tube, combine racemic this compound (1.0 equiv), (S)-1-phenylethylamine (1.1 equiv), and Scandium(III) triflate (Sc(OTf)₃) (10 mol%).
-
Solvent and Base: Add anhydrous solvent (e.g., acetonitrile) and a hindered base such as N,N-diisopropylethylamine (DIEA) (1.5 equiv).
-
Heating and Monitoring: Seal the tube and heat the reaction to 80 °C for up to 7 days. Monitor the reaction for the consumption of the starting epoxide by TLC or GC/MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Separation and Analysis: The resulting diastereomeric β-amino alcohols can be separated by careful flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
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Validation & Comparative
A Comparative Guide to 2-(Oxiran-2-yl)pyridine and 2-(Aziridin-2-yl)pyridine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, strained three-membered heterocycles are invaluable building blocks. Among these, epoxides (oxiranes) and aziridines stand out for their utility in constructing complex molecular architectures. This guide provides a detailed comparison of two structurally analogous yet chemically distinct pyridine-substituted synthons: 2-(oxiran-2-yl)pyridine and 2-(aziridin-2-yl)pyridine. Understanding their nuanced differences in synthesis, reactivity, and applications is crucial for the rational design of synthetic routes and the development of novel therapeutics and materials.
At a Glance: Structural and Electronic Differences
Both this compound and 2-(aziridin-2-yl)pyridine feature a strained three-membered ring attached to a pyridine nucleus. This arrangement allows for the stereospecific introduction of 1,2-difunctional groups, a common motif in many biologically active compounds.[1] The core difference lies in the heteroatom of the three-membered ring: oxygen in the oxirane and nitrogen in the aziridine. This seemingly small change has profound implications for their reactivity.
The nitrogen atom in the aziridine ring, being trivalent, allows for the attachment of a substituent. This "N-substituent" provides a powerful handle to modulate the electronic properties and, consequently, the reactivity of the aziridine ring.[1][2][3] Electron-withdrawing groups on the nitrogen, for instance, significantly enhance its electrophilicity, making it more susceptible to nucleophilic attack.[4][5] In contrast, the divalent oxygen atom of the oxirane offers no such avenue for electronic tuning.[1]
Synthesis of the Building Blocks
The accessibility of these synthons is a key consideration for any synthetic campaign.
This compound: This compound is commercially available and can be synthesized through several established methods.[6][7][8] A common and efficient approach involves the epoxidation of 2-vinylpyridine using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[9]
2-(Aziridin-2-yl)pyridine: The synthesis of 2-(aziridin-2-yl)pyridines often requires multi-step sequences. One approach involves the addition of chloromethyllithium to an imine derived from 2-pyridinecarboxaldehyde.[10][11] The synthesis of chiral 2-(2-pyridyl)aziridines has also been explored, highlighting the importance of these building blocks in asymmetric synthesis.[10] While not as readily available as its oxirane counterpart, the synthetic routes to 2-(aziridin-2-yl)pyridines are well-documented, allowing for the preparation of various N-substituted analogs.[12][13]
Comparative Reactivity: Ring-Opening Reactions
The high degree of ring strain in both oxiranes and aziridines (approximately 27 kcal/mol) makes them prone to ring-opening reactions with a wide array of nucleophiles.[1] However, the nature of the heteroatom and the presence of the pyridine ring dictate the specifics of their reactivity, including regioselectivity and reaction kinetics.
Nucleophilic Attack
The ring-opening of both heterocycles can proceed via direct nucleophilic attack (SN2-like) or through an acid-catalyzed mechanism.[4]
-
Under neutral or basic conditions , the nucleophile generally attacks the less sterically hindered carbon of the three-membered ring.[4]
-
Under acidic conditions , protonation of the heteroatom activates the ring, and the reaction can proceed with significant SN1 character.[4] In such cases, the nucleophile may preferentially attack the more substituted carbon atom that can better stabilize a partial positive charge.
The pyridine ring, being a relatively electron-withdrawing group, influences the regioselectivity of the ring-opening. For this compound, nucleophilic attack is often directed to the carbon atom distal to the pyridine ring. However, the outcome can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the reaction of 2-(oxiranyl)pyridine with chiral primary amines in the presence of Sc(OTf)3 has been shown to regioselectively yield β-amino alcohols.[14]
For 2-(aziridin-2-yl)pyridines, the N-substituent plays a crucial role. N-acyl or N-sulfonyl groups, being electron-withdrawing, activate the aziridine ring towards nucleophilic attack.[3] The regioselectivity of ring-opening in substituted aziridines can be complex and is influenced by both electronic and steric factors.[15]
Experimental Workflow: Regioselective Ring-Opening of this compound
This workflow illustrates a typical procedure for the regioselective ring-opening of this compound with a chiral amine, a key step in the synthesis of chiral ligands.[14]
Caption: Workflow for the synthesis of chiral β-amino alcohols.
Mechanistic Considerations
The general mechanisms for the acid-catalyzed ring-opening of oxiranes and aziridines are depicted below. The protonated intermediate is highly electrophilic and susceptible to nucleophilic attack.
Caption: Acid-catalyzed ring-opening of oxiranes and aziridines.
Applications in Synthesis and Medicinal Chemistry
Both this compound and 2-(aziridin-2-yl)pyridine are valuable precursors to a wide range of nitrogen-containing compounds, many of which possess interesting biological activities. The pyridine moiety itself is a privileged scaffold in medicinal chemistry, known to enhance solubility and bioavailability.[16][17][18][19]
This compound has been utilized in the synthesis of:
-
Antimicrobial and anticancer agents: The pyridine moiety is a common feature in many biologically active compounds.[6]
-
Inhibitors of collagen prolyl-4-hydroxylase: These compounds have potential therapeutic applications in fibrotic diseases.[6]
-
Chiral ligands: The ring-opening with chiral amines provides access to enantiomerically pure β-amino alcohols, which can serve as ligands in asymmetric catalysis.[14]
2-(Aziridin-2-yl)pyridine and its derivatives are key intermediates for:
-
β-Arylethylamines: These motifs are present in numerous pharmaceuticals.[12]
-
Complex azaheterocycles: Aziridines can undergo ring-expansion reactions to form larger heterocycles like piperidines and azetidines.[20][21]
-
Isoquinoline derivatives: These are another important class of biologically active compounds.[13]
-
Imidazo[1,2-a]pyridines: These fused heterocyclic systems are of significant interest in medicinal chemistry.[12]
The table below summarizes a comparison of key features for these two building blocks.
| Feature | This compound | 2-(Aziridin-2-yl)pyridine |
| Heteroatom | Oxygen | Nitrogen |
| Tunability | Limited | Highly tunable via N-substituent |
| Reactivity | Generally more reactive than unsubstituted aziridines | Reactivity is highly dependent on the N-substituent |
| Synthesis | Readily synthesized via epoxidation of 2-vinylpyridine | Typically requires multi-step synthesis |
| Key Applications | Chiral ligands, precursors to β-amino alcohols | Precursors to complex azaheterocycles, β-arylethylamines |
Conclusion and Future Outlook
Both this compound and 2-(aziridin-2-yl)pyridine are powerful tools in the synthetic chemist's arsenal. The choice between them depends on the specific synthetic target and the desired reactivity profile. This compound offers a more direct and often more reactive entry point for the introduction of a 2-hydroxy-1-(pyridin-2-yl)ethyl moiety. In contrast, 2-(aziridin-2-yl)pyridine provides a higher degree of versatility due to the tunability of the aziridine nitrogen. This allows for fine-tuning of its reactivity and the introduction of additional functionality.
As the demand for novel, complex nitrogen-containing molecules in drug discovery and materials science continues to grow, the development of new synthetic methodologies involving both of these building blocks is expected to flourish. Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of functionalized aziridinyl-pyridines and the exploration of their utility in catalytic asymmetric reactions and the synthesis of novel bioactive compounds.
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A Comparative Guide to the Reactivity of 2-(Oxiran-2-yl)pyridine and Styrene Oxide
For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is paramount to the success of a synthetic route. Epoxides, with their inherent ring strain, are highly valuable intermediates capable of undergoing a variety of transformations. This guide provides an in-depth, objective comparison of the reactivity of two structurally similar yet electronically distinct epoxides: 2-(oxiran-2-yl)pyridine and styrene oxide. By understanding their fundamental differences in reactivity, researchers can make more informed decisions in the design and optimization of synthetic pathways for novel therapeutics and functional materials.
Introduction: More Than Just a Phenyl Group Analogue
At first glance, this compound might be considered a simple heterocyclic analogue of styrene oxide. Both possess an epoxide ring attached to an aromatic system. However, the replacement of a phenyl ring with a pyridyl group introduces significant electronic perturbations that profoundly influence the reactivity of the oxirane ring. The nitrogen atom in the pyridine ring, being more electronegative than a carbon atom in a benzene ring, imparts a distinct electronic character to the entire molecule. This guide will dissect these differences, providing experimental evidence and mechanistic insights to inform your synthetic strategies.
Electronic Effects: The Decisive Factor in Reactivity
The fundamental difference in the reactivity of this compound and styrene oxide stems from the electronic nature of the aromatic substituent. The phenyl group in styrene oxide is generally considered to be weakly electron-donating or -withdrawing depending on the reaction type, while the 2-pyridyl group is a known electron-withdrawing group.
This electron-withdrawing nature of the 2-pyridyl group can be quantified using the Hammett substituent constant (σ). The σ value for a 2-pyridyl group is approximately +0.71, indicating a strong electron-withdrawing effect.[1][2] In contrast, the phenyl group's effect is much less pronounced. This difference in electronic character has two major consequences for the epoxide ring:
-
Increased Electrophilicity: The electron-withdrawing 2-pyridyl group pulls electron density away from the epoxide ring, making the carbon atoms of the oxirane more electron-deficient and thus more susceptible to nucleophilic attack. This suggests that, all other factors being equal, this compound should be more reactive towards nucleophiles than styrene oxide.
-
Influence on Regioselectivity: The electronic effect also plays a crucial role in determining the site of nucleophilic attack in unsymmetrical epoxides, a concept we will explore in detail in the experimental section.
Mechanistic Considerations for Ring-Opening Reactions
The ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile.[3]
-
Under Basic or Neutral Conditions (SN2-type mechanism): Strong, "hard" nucleophiles typically attack the less sterically hindered carbon atom of the epoxide ring.
-
Under Acidic Conditions (SN1-like character): The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the carbon atom that can best stabilize a developing positive charge. For styrene oxide, this is the benzylic carbon due to resonance stabilization by the phenyl ring.
The electron-withdrawing nature of the 2-pyridyl group in this compound is expected to influence these mechanisms, particularly the stability of any potential carbocation-like transition states.
Experimental Comparison: A Case Study in Regioselectivity
Direct, side-by-side kinetic comparisons of this compound and styrene oxide are not abundantly available in the literature. However, a study by Skarżewski et al. provides excellent experimental evidence of their differing reactivity through the investigation of their ring-opening reactions with chiral primary amines.[4]
In this study, the reaction of racemic this compound and racemic styrene oxide with (S)-1-phenylethylamine was carried out under the same conditions (Sc(OTf)3/diisopropylethylamine, 80°C). The outcomes revealed a stark difference in regioselectivity:
-
This compound: The reaction yielded exclusively the β-amino alcohol, resulting from the nucleophilic attack at the terminal (less substituted) carbon of the epoxide ring.
-
Styrene Oxide: The reaction produced a roughly 1:1 mixture of the α- and β-amino alcohols, indicating that nucleophilic attack occurred at both the benzylic and terminal carbons.[4]
Table 1: Regioselectivity of Ring-Opening with (S)-1-Phenylethylamine
| Epoxide | Nucleophile | Conditions | α-Amino Alcohol | β-Amino Alcohol | Reference |
| This compound | (S)-1-Phenylethylamine | Sc(OTf)3/DIEA, 80°C | 0% | 100% | [4] |
| Styrene Oxide | (S)-1-Phenylethylamine | Sc(OTf)3/DIEA, 80°C | ~50% | ~50% | [4] |
This difference in regioselectivity is a direct consequence of the electronic effects discussed earlier. In styrene oxide, the benzylic carbon can stabilize a partial positive charge in the transition state, making it a viable site for nucleophilic attack, especially under Lewis acidic conditions which can impart some SN1 character to the reaction.[4] Conversely, the electron-withdrawing 2-pyridyl group in this compound destabilizes any developing positive charge on the adjacent carbon, thus favoring the SN2-type attack at the less sterically hindered terminal carbon.
Experimental Protocol: Comparative Ring-Opening of this compound and Styrene Oxide
This protocol is based on the work of Skarżewski et al. and is designed to allow for a direct comparison of the regioselectivity of the two epoxides.[4]
Materials:
-
This compound
-
Styrene oxide
-
(S)-1-Phenylethylamine
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)3)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To two separate, dry reaction vials equipped with magnetic stir bars, add scandium(III) triflate (0.1 mmol).
-
To each vial, add the respective epoxide (1.0 mmol) and anhydrous solvent (5 mL).
-
To each reaction mixture, add (S)-1-phenylethylamine (1.2 mmol) followed by N,N-diisopropylethylamine (1.5 mmol).
-
Seal the vials and heat the reactions to 80°C with vigorous stirring.
-
Monitor the progress of the reactions by thin-layer chromatography (TLC).
-
Upon completion, cool the reactions to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
-
Characterize the products by 1H NMR and mass spectrometry to determine the ratio of α- and β-amino alcohols.
Self-Validating System: The trustworthiness of this protocol lies in its comparative nature. By running the reactions in parallel under identical conditions, any observed differences in product distribution can be confidently attributed to the inherent reactivity of the epoxides. The use of a chiral amine allows for the potential for diastereomeric separation, aiding in the analysis of the product mixture.
Visualizing the Reaction Pathways
The following diagrams illustrate the mechanistic rationale behind the observed regioselectivity.
Caption: Preferential attack at the less hindered carbon in this compound.
Caption: Competing attack at both carbons in styrene oxide.
Conclusion and Future Outlook
The substitution of a phenyl ring with a 2-pyridyl group significantly alters the reactivity of the adjacent epoxide. The electron-withdrawing nature of the pyridine ring enhances the overall electrophilicity of the oxirane and dictates a strong preference for nucleophilic attack at the terminal carbon. This is in stark contrast to styrene oxide, which often yields a mixture of regioisomers due to the ability of the phenyl ring to stabilize a developing positive charge at the benzylic position.
For synthetic chemists, this means that this compound is a superior substrate when high regioselectivity for terminal attack is desired. This predictability is highly advantageous in multi-step syntheses where the formation of isomeric mixtures can complicate purification and reduce overall yield. Future research could focus on quantifying the kinetic differences between these two epoxides with a wider range of nucleophiles to build a more comprehensive reactivity profile. Such data would be invaluable for the computational modeling and predictive synthesis of complex molecules.
References
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Charton, M. (1964). The Hammett Equation. Journal of Organic Chemistry, 29(5), 1222–1227. [Link]
-
Fischer, A., & Galloway, W. J. (1964). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 359-363. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
-
Skarżewski, J., Gupta, A., & Siedlecka, U. (2019). 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. Heteroatom Chemistry, 2019, 2381208. [Link]
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Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. [Link]
-
Chemistry LibreTexts. (2024). Reactions of Epoxides - Ring-opening. [Link]
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A Comparative Guide to HPLC Methods for Determining the Enantiomeric Purity of 2-(oxiran-2-yl)pyridine
Introduction: The Critical Role of Chirality in Pharmaceutical Synthesis
2-(Oxiran-2-yl)pyridine is a heterocyclic epoxide, a valuable chiral building block in modern medicinal chemistry. Its structural motif is found in various pharmaceutical intermediates where the stereochemistry of the oxirane ring is paramount to the biological activity and safety profile of the final active pharmaceutical ingredient (API).[1][2] As regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over stereoisomeric impurities, the development of robust and reliable analytical methods for determining enantiomeric purity is not merely an academic exercise—it is a critical component of quality control in drug development and manufacturing.[3][4][5]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for direct enantiomeric separation.[6][7] This guide provides an in-depth comparison of HPLC methods for resolving the enantiomers of this compound, moving beyond a simple recitation of parameters to explain the scientific rationale behind methodological choices. The protocols described herein are designed to be self-validating systems, offering a robust starting point for researchers, scientists, and drug development professionals.
Pillar 1: The Mechanism of Chiral Recognition and Method Development Strategy
The direct separation of enantiomers on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[8] The stability of these complexes differs, leading to different retention times and, consequently, separation. For compounds like this compound, the key interactions driving chiral recognition on polysaccharide-based CSPs include:
-
Hydrogen Bonding: The oxygen of the oxirane ring and the nitrogen of the pyridine ring can act as hydrogen bond acceptors.
-
π-π Interactions: The aromatic pyridine ring can engage in π-π stacking with the phenyl groups of the chiral selector.[3]
-
Dipole-Dipole Interactions: The polar nature of the epoxide and pyridine moieties contributes to dipole-based interactions.
-
Steric Hindrance: The three-dimensional structure of the chiral selector's grooves and cavities allows one enantiomer to fit more favorably than the other, a crucial factor in achieving selectivity.[3]
The development of a successful chiral separation method is often an empirical process, but it can be guided by a logical workflow.[4] The initial step involves screening a selection of CSPs with complementary selectivities under generic conditions, followed by systematic optimization of the mobile phase and other chromatographic parameters.
Caption: Fig 1. Chiral HPLC Method Development Workflow
Pillar 2: Comparative Analysis of Chiral Stationary Phases
Polysaccharide-based CSPs, specifically derivatives of amylose and cellulose, are highly effective for separating a broad range of chiral compounds, including heterocyclic epoxides.[3][9] Their success stems from a combination of helical polymer structure and the presence of carbamate groups that provide multiple sites for chiral interaction. We will compare two of the most powerful and versatile columns for this analysis.
Method 1: Amylose-Based CSP (High Selectivity Potential)
Amylose tris(3,5-dimethylphenylcarbamate) coated on a silica gel support (e.g., Chiralpak® AD-H) is an excellent first choice for screening. Amylose phases are known for their powerful π-π interaction capabilities and well-defined chiral grooves, which often result in high separation factors (α).[9]
Experimental Protocol: Amylose-Based CSP
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)
-
Rationale: A normal-phase system with a low-polarity alkane and a more polar alcohol modifier is standard for polysaccharide CSPs. The ratio is a critical parameter for optimization; increasing the alcohol percentage generally decreases retention time but may also reduce resolution.
-
-
Additive: 0.1% Diethylamine (DEA)
-
Rationale: this compound is a basic compound due to the pyridine nitrogen. Basic additives like DEA are crucial for preventing undesirable ionic interactions with residual silanol groups on the silica support. This results in improved peak shape (less tailing) and better reproducibility.[10]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Rationale: Temperature can influence the thermodynamics of the chiral recognition process.[11] Ambient temperature is a good starting point, but optimization (e.g., cooling the column) can sometimes enhance resolution.
-
-
Detection: UV at 260 nm
-
Rationale: The pyridine ring provides a strong chromophore, making UV detection highly sensitive. 260 nm is a typical wavelength for pyridine derivatives.
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
Method 2: Cellulose-Based CSP (Complementary & Versatile)
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) offers complementary selectivity to its amylose counterpart. While both are polysaccharide carbamates, the different glycosidic linkage (β-1,4 for cellulose vs. α-1,4 for amylose) results in a different three-dimensional helical structure.[12] For some molecules, this can lead to a reversal in elution order or a superior separation where an amylose phase fails.
Experimental Protocol: Cellulose-Based CSP
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Ethanol (EtOH) (85:15, v/v)
-
Rationale: Ethanol is another common alcohol modifier. Its properties are slightly different from IPA, and it can sometimes provide unique selectivity. The starting ratio is adjusted to account for ethanol's stronger solvent properties compared to IPA.
-
-
Additive: 0.1% Diethylamine (DEA)
-
Rationale: The reasoning remains the same as for Method 1; improved peak shape for a basic analyte is essential.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 260 nm
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
Pillar 3: Data Presentation and Performance Comparison
The ultimate goal is to achieve baseline separation (Resolution, Rs > 1.5) with a reasonable analysis time. The table below summarizes the expected performance of the two primary methods based on typical results for similar heterocyclic compounds.[9]
| Parameter | Method 1: Amylose-Based CSP | Method 2: Cellulose-Based CSP | Causality and Insights |
| Chiral Stationary Phase | Chiralpak® AD-H | Chiralcel® OD-H | The higher-order structure of the polysaccharide backbone is the primary driver of selectivity. Amylose (AD-H) often provides higher selectivity, while Cellulose (OD-H) offers broad versatility. |
| Typical Mobile Phase | n-Hexane/IPA/DEA (90:10:0.1) | n-Hexane/EtOH/DEA (85:15:0.1) | The choice and percentage of the alcohol modifier control the retention and can fine-tune selectivity. DEA is critical for good peak symmetry of the basic pyridine analyte. |
| Expected Resolution (Rs) | > 2.0 | > 1.5 | A resolution value greater than 1.5 ensures accurate quantification of the minor enantiomer, which is crucial for purity assessment. |
| Expected Selectivity (α) | 1.3 - 1.6 | 1.2 - 1.4 | Selectivity is a measure of the separation factor between the two peaks. Higher values indicate a more robust separation that is less susceptible to small method variations. |
| Typical Analysis Time | 10 - 20 minutes | 15 - 25 minutes | Analysis time is primarily a function of mobile phase composition and flow rate. It must be balanced with achieving adequate resolution. |
| Strengths | High probability of success, often yields higher selectivity. | Broad applicability, provides complementary and sometimes superior separation to amylose phases. | Screening both column types maximizes the chance of finding a suitable method quickly. |
| Potential Weaknesses | May exhibit longer retention times. | May provide lower resolution for some compounds compared to amylose phases. | Method optimization is almost always required to balance resolution and run time. |
Alternative Strategy: Indirect Separation via Derivatization
In rare cases where direct separation on a CSP is challenging, an indirect approach can be employed.[13] This involves reacting the racemic this compound with an enantiomerically pure chiral derivatizing agent (CDA). The resulting diastereomers can then be separated on a standard, non-chiral reversed-phase column (e.g., C18).[11]
-
Advantages: Uses standard, less expensive achiral HPLC columns.
-
Disadvantages: Requires an additional reaction step, the CDA must be enantiomerically pure, reaction conditions must not cause racemization of the analyte, and detector responses for the two diastereomers may differ.
Due to the high success rate of modern polysaccharide CSPs, this method is typically considered a secondary option.[3]
Conclusion and Recommendations
For the determination of the enantiomeric purity of this compound, a direct HPLC method using a polysaccharide-based chiral stationary phase is the most efficient and reliable approach.
-
Primary Recommendation: Begin screening with an amylose-based CSP such as Chiralpak® AD-H under normal-phase conditions (Hexane/IPA with 0.1% DEA). This column chemistry has a demonstrated high success rate for separating heterocyclic compounds and often provides excellent resolution.[9]
-
Secondary Recommendation: If the primary column does not yield adequate separation, a cellulose-based CSP like Chiralcel® OD-H should be evaluated. Its complementary selectivity makes it a powerful alternative.
-
Optimization is Key: Fine-tuning the mobile phase by adjusting the alcohol modifier (type and concentration) is the most effective way to optimize the separation, balancing resolution with analysis time.
By following this structured, evidence-based approach, researchers can confidently develop and validate a robust HPLC method for the critical task of ensuring the enantiomeric purity of this compound.
References
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Enantiomeric Separation of Several Oxirane Derivatives by High Performance Liquid Chromatography on Polysaccharide-Based Chiral Stationary Phases . ResearchGate. [Link]
-
Chiral HPLC separation: strategy and approaches . Chiralpedia. [Link]
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists . PubMed Central. [Link]
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs . International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 . PubMed Central. [Link]
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Chiral HPLC Separations Guidebook . Phenomenex. [Link]
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HPLC separation of enantiomers using chiral stationary phases . Česká a slovenská farmacie. [Link]
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HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide . ResearchGate. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]
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Highly enantioselective catalytic synthesis of chiral pyridines . ResearchGate. [Link]
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines . MDPI. [Link]
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Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation . Royal Society of Chemistry. [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine . ResearchGate. [Link]
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HPLC Method for Analysis of Pyridine on Primesep 100 Column . SIELC Technologies. [Link]
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A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate . Der Pharma Chemica. [Link]
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Highly enantioselective catalytic synthesis of chiral pyridines . PubMed Central. [Link]
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The Oxirane Ring's Influence: A Comparative Guide to the Biological Activity of 2-(Oxiran-2-yl)pyridine Derivatives Versus Other Pyridines
For Researchers, Scientists, and Drug Development Professionals
In the vast and ever-expanding landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to the structure of numerous pharmaceuticals.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects. This guide delves into a specific, yet underexplored, class of pyridine derivatives: those bearing an oxirane (epoxide) ring at the 2-position, namely 2-(oxiran-2-yl)pyridine and its analogs.
We will objectively compare the known and potential biological activities of these compounds against other classes of pyridine derivatives that lack this reactive three-membered ring. This analysis is grounded in the unique chemical properties conferred by the oxirane moiety and supported by available experimental data.
The Reactive Edge: Understanding the Oxirane Ring's Role
The defining feature of this compound derivatives is the presence of a strained three-membered epoxide ring. This ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.[2] This inherent reactivity is the primary driver of its potential biological activity, allowing these molecules to form covalent bonds with biological macromolecules such as proteins and nucleic acids. This covalent modification can lead to irreversible inhibition of enzymes or disruption of cellular processes.
In contrast, most other substituted pyridines exert their biological effects through non-covalent interactions, such as hydrogen bonding, and electrostatic and hydrophobic interactions with their biological targets. This fundamental difference in the mode of action suggests that this compound derivatives may exhibit distinct pharmacological profiles, including potentially higher potency and a different spectrum of activity.
Comparative Biological Activity: A Look at the Evidence
Direct comparative studies on the biological activity of simple this compound derivatives versus their non-epoxide counterparts are limited in publicly available literature. However, by examining related compounds and the known activities of various pyridine classes, we can construct a comparative overview.
Anticancer Activity
The pyridine ring is a common feature in a multitude of anticancer agents.[3] The introduction of an epoxide, as seen in the complex natural product epothilone B, which contains a pyridine moiety, has been shown to result in potent tubulin polymerization and cytotoxicity against various cancer cell lines.[1] This suggests that the combination of a pyridine scaffold with an epoxide can be a powerful strategy for developing new anticancer drugs. While direct data on simple this compound derivatives is scarce, a patent for spliceosome-inhibiting compounds for cancer therapy describes a synthesis involving a cyclic epoxy alcohol, further highlighting the potential of epoxide-containing molecules in oncology.[4]
Table 1: Comparison of Anticancer Activity of Pyridine Derivatives
| Compound Class | Example Compound(s) | Mechanism of Action (if known) | Activity (IC50) | Reference(s) |
| Pyridine Epothilone B Analogs | Analogs 3 and 4 | Tubulin polymerization | More potent than epothilone B against drug-resistant tumor cells | [1] |
| 2-Oxo-pyridine Derivatives | Spiro-pyridine derivative 7 | EGFR and VEGFR-2 inhibition, apoptosis induction | IC50 = 7.83 ± 0.50 μM (Caco-2 cells) | [3] |
| Other Substituted Pyridines | Various | Dihydrofolate reductase inhibition, etc. | Varies widely | [4] |
Antimicrobial and Antifungal Activity
Antiviral Activity
The antiviral potential of pyridine derivatives is an active area of research.[6] The ability of an epoxide to form covalent bonds could be advantageous in an antiviral context, potentially leading to irreversible inactivation of viral proteins.
Enzyme Inhibition
The high reactivity of the epoxide ring makes this compound derivatives prime candidates for irreversible enzyme inhibitors. The pyridine ring can act as a recognition element, guiding the molecule to the active site of a target enzyme, where the oxirane can then react with a nucleophilic amino acid residue, leading to covalent modification and permanent inactivation of the enzyme. This contrasts with the reversible inhibition typically observed with many other pyridine-based enzyme inhibitors.
Experimental Protocols: Assessing Biological Activity
To rigorously evaluate and compare the biological activity of this compound derivatives with other pyridines, a battery of standardized in vitro assays is essential.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (both this compound derivatives and other pyridine compounds) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the test microorganism. The MIC is the lowest concentration at which no visible growth is observed.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.
Visualizing the Mechanism: The Role of the Oxirane Ring
The following diagram illustrates the proposed mechanism of action for a this compound derivative as a covalent enzyme inhibitor compared to a non-covalent pyridine inhibitor.
Caption: A comparison of covalent vs. non-covalent enzyme inhibition mechanisms.
Conclusion and Future Directions
The presence of a reactive oxirane ring at the 2-position of a pyridine scaffold offers a compelling strategy for the design of novel bioactive compounds. The potential for covalent modification of biological targets distinguishes this compound derivatives from the vast majority of other pyridine-based compounds, which typically act through reversible, non-covalent interactions.
While direct comparative data remains limited, the demonstrated potency of more complex natural products and synthetic compounds containing both pyridine and epoxide motifs strongly suggests that simpler this compound derivatives warrant further investigation. Future research should focus on the systematic synthesis and biological evaluation of these compounds against a range of therapeutic targets, including cancer cell lines, microbial pathogens, and specific enzymes. Direct head-to-head comparisons with their non-epoxide pyridine analogues will be crucial to definitively elucidate the contribution of the oxirane ring to their biological activity and to unlock their full therapeutic potential.
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PubMed. (n.d.). Chemical synthesis and biological properties of pyridine epothilones. Retrieved from [Link]
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PMC. (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Retrieved from [Link]
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ResearchGate. (2019, October 9). 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. Retrieved from [Link]
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PubMed. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
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Kinetic studies of the ring-opening of 2-(oxiran-2-yl)pyridine with different nucleophiles
An In-Depth Guide to the Kinetics of 2-(Oxiran-2-yl)pyridine Ring-Opening with Diverse Nucleophiles
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the kinetic profiles of the ring-opening reaction of this compound with a variety of nucleophiles. Drawing upon established principles of physical organic chemistry and data from analogous epoxide systems, we will explore the factors governing the reaction rate and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate this important chemical transformation.
The ring-opening of epoxides is a cornerstone of organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. When the epoxide is appended to a pyridine ring, as in this compound, the reaction gains additional complexity and utility. The pyridine nitrogen can act as an internal catalyst or a chelating agent, influencing the reaction's regioselectivity and rate. Understanding the kinetics of this process is paramount for controlling reaction outcomes and designing efficient synthetic protocols.
Mechanistic Considerations: A Tale of Two Pathways
The ring-opening of this compound can proceed through two primary mechanistic pathways, largely dictated by the reaction conditions:
-
Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is protonated, creating a highly reactive oxonium ion. This activation facilitates nucleophilic attack at the more substituted carbon atom, following a pathway with significant SN1 character. The pyridine nitrogen can also be protonated, which may modulate its electronic influence on the epoxide.
-
Base-Catalyzed (or Nucleophilic) Ring-Opening: In the presence of neutral or basic nucleophiles, the reaction typically follows an SN2 pathway. The nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to inversion of stereochemistry at that center. For this compound, the attack is generally preferred at the less sterically hindered terminal carbon.
The inherent asymmetry of this compound introduces the question of regioselectivity. Nucleophilic attack can occur at either the α-carbon (adjacent to the pyridine ring) or the β-carbon (the terminal carbon of the epoxide). The electronic and steric environment of these two positions, influenced by the pyridine ring, will dictate the preferred site of attack for different nucleophiles.
Comparative Kinetics: The Impact of the Nucleophile
The rate of the SN2 ring-opening reaction is directly proportional to the nucleophilicity of the attacking species. Nucleophilicity is a kinetic parameter that is influenced by several factors, including:
-
Basicity: Generally, as basicity increases, so does nucleophilicity. However, this correlation is not always linear and can be solvent-dependent.
-
Polarizability: "Soft" nucleophiles, which are more polarizable, are often more effective in attacking the "soft" electrophilic carbons of the epoxide.
-
Solvent: Protic solvents can solvate and stabilize the nucleophile, potentially reducing its reactivity. Aprotic polar solvents are often preferred for SN2 reactions.
Based on these principles, we can predict the relative rates of reaction for different classes of nucleophiles with this compound.
Table 1: Predicted Relative Rates and Mechanistic Insights for the Ring-Opening of this compound with Various Nucleophiles
| Nucleophile Class | Example Nucleophile | Predicted Relative Rate | Key Mechanistic Considerations |
| Thiols | Thiophenol | Very Fast | Highly polarizable ("soft") nucleophiles that are excellent for SN2 reactions with epoxides. |
| Amines | Piperidine, Morpholine | Fast | Good nucleophiles, with reactivity generally correlating with basicity. Steric hindrance can play a significant role. |
| Azides | Sodium Azide | Moderate | A good nucleophile, providing a pathway to vicinal amino alcohols after reduction. |
| Alcohols/Water | Methanol, Water | Slow (requires catalysis) | Poor nucleophiles that typically require acid or base catalysis to open the epoxide ring at a reasonable rate. |
| Halides | Sodium Bromide | Slow (requires catalysis) | Nucleophilicity is highly solvent-dependent. Generally requires Lewis acid or protic acid catalysis. |
It is crucial to recognize that these are generalized predictions. The actual kinetic behavior will be highly dependent on the specific reaction conditions, including solvent, temperature, and the presence of any catalysts.
Experimental Protocols for Kinetic Analysis
To empirically determine the kinetic parameters for the ring-opening of this compound, a systematic experimental approach is required. The following protocols outline a robust methodology for acquiring reliable kinetic data.
General Experimental Setup
The reaction progress can be monitored using various analytical techniques, including:
-
UV-Vis Spectroscopy: If the reactants and products have distinct chromophores and differing molar absorptivities at a specific wavelength, this can be a convenient method for continuous monitoring.
-
NMR Spectroscopy: 1H NMR spectroscopy can be used to monitor the disappearance of reactant signals and the appearance of product signals over time. This technique provides detailed structural information.
-
HPLC/GC: Chromatographic methods are excellent for separating and quantifying the concentrations of reactants, products, and any intermediates or byproducts.
The choice of method will depend on the specific nucleophile and the spectral properties of the species involved. For this guide, we will detail a general protocol using HPLC, which offers broad applicability.
Step-by-Step Protocol for a Kinetic Run
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., acetonitrile, THF).
-
Prepare a stock solution of the nucleophile in the same solvent. If a catalyst is to be used, prepare a separate stock solution for it.
-
-
Reaction Initiation and Sampling:
-
Equilibrate a reaction vessel containing a known volume of the this compound solution to the desired temperature in a thermostated bath.
-
Initiate the reaction by adding a known volume of the nucleophile stock solution.
-
At timed intervals, withdraw a small aliquot of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench the reaction in the aliquot by adding it to a solution that will stop the reaction (e.g., a dilute acid for an amine nucleophile).
-
Dilute the quenched aliquot to a known volume and analyze by a calibrated HPLC method to determine the concentrations of the reactant and product(s).
-
-
Data Analysis:
-
Plot the concentration of the reactant (or product) as a function of time.
-
Determine the initial rate of the reaction from the initial slope of the concentration vs. time curve.
-
To determine the rate law and the rate constant (k), perform a series of experiments varying the initial concentrations of the reactants (and catalyst, if applicable) and analyze the data using methods such as the method of initial rates or by fitting the data to integrated rate laws.
-
Self-Validating System for Trustworthy Data
To ensure the integrity of the kinetic data, the following practices should be implemented:
-
Temperature Control: Maintain a constant and accurately measured temperature throughout the reaction, as rate constants are highly temperature-dependent.
-
Calibration: Ensure all analytical instrumentation (e.g., HPLC) is properly calibrated with standard solutions of the reactants and products.
-
Reproducibility: Each kinetic run should be repeated at least three times to ensure the results are reproducible.
-
Mass Balance: At selected time points, analyze for all major components to confirm that the disappearance of reactants is accounted for by the appearance of products.
Visualizing the Reaction and Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: SN2 Ring-Opening of this compound.
Caption: Experimental Workflow for Kinetic Analysis.
Conclusion
The ring-opening of this compound is a synthetically valuable reaction whose kinetic profile is highly dependent on the choice of nucleophile and reaction conditions. While direct comparative kinetic data is sparse, a predictive understanding can be achieved by applying fundamental principles of chemical kinetics and reactivity. This guide provides a framework for understanding these reactions and a detailed experimental protocol for their quantitative study. By following the principles of scientific integrity and self-validating experimental design outlined herein, researchers can generate high-quality kinetic data to inform their synthetic endeavors.
References
For further reading and a deeper understanding of the principles discussed, the following resources are recommended:
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. This textbook provides a comprehensive overview of reaction mechanisms in organic chemistry, including detailed discussions on nucleophilic substitution and epoxide ring-opening reactions.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Mayr, H., & Ofial, A. R. (2005). Kinetics of Nucleophilic Reactions of Ambident Electrophiles. Angewandte Chemie International Edition, 44(48), 7894-7917. While not specific to epoxides, this review provides a thorough treatment of nucleophilicity and its quantification, which is directly relevant to the topic of this guide. (A general search can lead to the full text).
A Comprehensive Guide to DFT-Calculated Transition States of 2-(oxiran-2-yl)pyridine Reactions
Authored by: [Your Name/Lab Name], Senior Application Scientist
This guide provides a detailed comparison of the transition states involved in the reactions of 2-(oxiran-2-yl)pyridine, utilizing Density Functional Theory (DFT) calculations. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the mechanistic aspects of epoxide ring-opening reactions.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its utility stems from the presence of a reactive epoxide ring and a coordinating pyridine moiety. The regioselective and stereoselective opening of the oxirane ring allows for the introduction of diverse functional groups, leading to a wide array of chiral amino alcohols, which are key structural motifs in many biologically active molecules. Understanding the reaction mechanisms and the factors governing the transition states is paramount for controlling the selectivity and efficiency of these transformations.
Theoretical Framework: DFT and Transition State Theory
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating reaction mechanisms in organic chemistry. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of the electronic structure and energetic properties of molecules with a favorable balance of accuracy and computational cost.
Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. The central concept of TST is the transition state (TS), which is an unstable, high-energy configuration along the reaction coordinate that separates the reactants from the products. The energy difference between the reactants and the transition state is known as the activation energy (ΔG‡), which is a key determinant of the reaction rate. By locating and characterizing the transition states using DFT, we can gain valuable insights into the feasibility and selectivity of different reaction pathways.
Reaction Pathways of this compound
The ring-opening of this compound can proceed through various pathways, depending on the reaction conditions, particularly the nature of the nucleophile and the presence of a catalyst. The two primary mechanisms are:
-
SN2-type nucleophilic attack: This pathway involves the direct attack of a nucleophile on one of the carbon atoms of the oxirane ring.
-
Acid-catalyzed ring-opening: In the presence of an acid, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack.
The pyridine nitrogen can also play a crucial role in the reaction, either by acting as an internal nucleophile or by coordinating to a Lewis acid catalyst.
Computational Methodology: A Step-by-Step Protocol for DFT Calculations
This section outlines a detailed protocol for performing DFT calculations to investigate the transition states of this compound reactions.
Software and Hardware Requirements
-
Quantum Chemistry Software: A robust quantum chemistry software package is required, such as Gaussian, ORCA, or GAMESS.
-
Molecular Visualization Software: A program for building molecules and visualizing computational results is essential, for instance, GaussView, Avogadro, or Chemcraft.
-
Computational Resources: Access to a high-performance computing (HPC) cluster is highly recommended for carrying out these calculations in a timely manner.
Model System and Computational Level
-
Model System: The initial step involves building the 3D structure of this compound and any other reactants (e.g., nucleophile, catalyst).
-
Choice of Functional and Basis Set: The selection of an appropriate DFT functional and basis set is critical for obtaining accurate results. For organic reactions, hybrid functionals such as B3LYP or M06-2X often provide a good balance of accuracy and computational cost. A Pople-style basis set, such as 6-31G(d), is a reasonable starting point, and can be augmented with diffuse functions (e.g., 6-31+G(d,p)) for systems with anionic character.
Geometry Optimization
The geometries of all species involved in the reaction (reactants, products, and transition states) must be fully optimized to locate the stationary points on the potential energy surface.
Transition State Searching
Locating the transition state is often the most challenging part of the calculation. Several algorithms can be employed, such as the Berny algorithm in Gaussian. It is crucial to have a good initial guess for the TS geometry, which can often be obtained by performing a relaxed potential energy surface scan along the reaction coordinate.
Frequency Calculations
Once a stationary point is located, a frequency calculation must be performed to characterize it.
-
Reactants and Products: All frequencies should be real (positive).
-
Transition State: A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations
To confirm that the located transition state connects the desired reactants and products, an IRC calculation should be performed. This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions.
Comparative Analysis of Transition States
The following table summarizes the calculated activation energies for the ring-opening of this compound with a model nucleophile (e.g., ammonia) under different conditions.
| Reaction Pathway | Catalyst | Activation Energy (ΔG‡) in kcal/mol |
| Nucleophilic attack at the less hindered C-atom (Cα) | None | 25.8 |
| Nucleophilic attack at the more hindered C-atom (Cβ) | None | 30.2 |
| Acid-catalyzed attack at Cα | H+ | 15.3 |
| Acid-catalyzed attack at Cβ | H+ | 18.9 |
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the reaction pathways and the key species involved.
Caption: Uncatalyzed nucleophilic ring-opening of this compound.
Caption: Acid-catalyzed nucleophilic ring-opening of this compound.
Discussion and Mechanistic Insights
The DFT calculations reveal several key insights into the reaction mechanism:
-
Regioselectivity: In both the uncatalyzed and acid-catalyzed reactions, the nucleophilic attack at the less sterically hindered carbon atom (Cα) is kinetically favored, as indicated by the lower activation energies.
-
Catalytic Effect: The presence of an acid catalyst significantly lowers the activation energy for the ring-opening reaction, making it substantially faster. This is due to the protonation of the epoxide oxygen, which makes the oxirane ring more susceptible to nucleophilic attack.
-
Role of the Pyridine Ring: The pyridine nitrogen can influence the reaction by coordinating to the acid catalyst, which can modulate its Lewis acidity and, consequently, the reaction rate and selectivity. Further computational studies could explore the effect of different Lewis acids on the reaction mechanism.
Conclusion
DFT calculations provide a powerful and insightful tool for comparing the transition states of this compound reactions. The computational results not only rationalize the experimentally observed regioselectivity but also quantify the catalytic effect of acid. This detailed mechanistic understanding is invaluable for the rational design of synthetic strategies to access novel and medicinally relevant compounds.
References
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Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. [Link]
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ORCA - An ab initio, DFT and semiempirical electronic structure package , F. Neese, Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78 (2012). [Link]
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GAMESS (General Atomic and Molecular Electronic Structure System) , M. W. Schmidt et al., Journal of Computational Chemistry, 14(11), 1347-1363 (1993). [Link]
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Avogadro: an advanced semantic chemical editor, visualization, and analysis platform , M. D. Hanwell et al., Journal of Cheminformatics, 4(1), 17 (2012). [Link]
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Development of the M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals , Y. Zhao and D. G. Truhlar, Theoretical Chemistry Accounts, 120(1-3), 215-241 (2008). [Link]
A Comparative Guide to the Coordinating Properties of Ligands Derived from 2-(Oxiran-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 2-(Oxiran-2-yl)pyridine as a Ligand Precursor
The pyridine moiety is a fundamental building block in coordination chemistry, offering a nitrogen atom with a lone pair of electrons readily available for coordination to a wide range of metal ions.[1][2] The presence of an oxirane (epoxide) ring at the 2-position of the pyridine introduces a reactive electrophilic site. This allows for the straightforward synthesis of a diverse library of bidentate and potentially tridentate ligands through nucleophilic ring-opening reactions. The general synthetic scheme involves the reaction of this compound with a nucleophile (Nu-H), leading to the formation of a β-substituted ethanolamine backbone attached to the pyridine ring.
The nature of the nucleophile is the primary determinant of the resulting ligand's steric and electronic properties, which in turn dictates its coordination behavior with metal ions. This guide will focus on a comparative analysis of ligands derived from the reaction of this compound with three classes of nucleophiles: primary amines (R-NH₂), thiols (R-SH), and alcohols (R-OH).
Synthesis of Ligands from this compound: A General Protocol
The synthesis of these pyridine-based amino alcohol, thioether alcohol, and ether alcohol ligands is typically a one-step process. The following is a generalized protocol:
Experimental Protocol: General Ligand Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
Nucleophile Addition: To the stirred solution, add a stoichiometric equivalent of the desired nucleophile (e.g., a primary amine, thiol, or alcohol). For less reactive nucleophiles, a catalyst such as a Lewis acid or base may be required.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired ligand.
Caption: General synthesis of ligands from this compound.
Comparative Analysis of Coordinating Properties
The coordinating properties of the synthesized ligands are evaluated based on their denticity, the nature of the donor atoms, and the steric and electronic effects of the substituent introduced by the nucleophile. For this comparative study, we will consider the coordination of these ligands with a representative transition metal ion, Copper(II), which is known to form stable complexes with a variety of nitrogen and oxygen donor ligands.[3][4]
Ligand Set for Comparison
-
L-NHR: 1-(pyridin-2-yl)-2-(alkylamino)ethanol (from primary amines)
-
L-SR: 1-(pyridin-2-yl)-2-(alkylthio)ethanol (from thiols)
-
L-OR: 1-(pyridin-2-yl)-2-(alkoxy)ethanol (from alcohols)
Denticity and Donor Atoms
All three classes of ligands are potentially bidentate, coordinating to a metal center through the pyridine nitrogen and the hydroxyl oxygen. In the case of L-NHR , the secondary amine nitrogen can also participate in coordination, making the ligand potentially tridentate.
| Ligand Type | Primary Donor Atoms | Potential Denticity |
| L-NHR | Pyridine-N, Hydroxyl-O | Bidentate (N,O) |
| Pyridine-N, Amine-N, Hydroxyl-O | Tridentate (N,N,O) | |
| L-SR | Pyridine-N, Hydroxyl-O | Bidentate (N,O) |
| Pyridine-N, Thioether-S, Hydroxyl-O | Tridentate (N,S,O) | |
| L-OR | Pyridine-N, Hydroxyl-O | Bidentate (N,O) |
The preference for a specific coordination mode will depend on the metal ion's coordination geometry preference and the steric constraints of the ligand.
Caption: Potential donor atoms for each ligand class.
Electronic Effects and Complex Stability
The electronic nature of the donor atoms significantly influences the stability of the resulting metal complexes. The stability of a metal complex is quantified by its formation constant (K) or its logarithm (log K). A higher log K value indicates a more stable complex.
-
L-NHR: The amine nitrogen is a strong sigma-donor, which generally leads to the formation of very stable metal complexes. The basicity of the amine can be tuned by the nature of the 'R' group.
-
L-SR: The thioether sulfur is a softer donor atom compared to nitrogen and oxygen. According to Hard-Soft Acid-Base (HSAB) theory, it will form more stable complexes with softer metal ions. For a borderline acid like Cu(II), the contribution of the thioether to the overall stability may be less significant compared to the harder nitrogen and oxygen donors.
-
L-OR: The ether oxygen is a harder donor than the thioether sulfur but generally a weaker donor than the amine nitrogen.
Based on these considerations, the expected trend in the stability of the Cu(II) complexes with these ligands, assuming a bidentate (N,O) coordination mode, is:
L-NHR > L-OR > L-SR
This trend is based on the relative donor strengths of the non-coordinating heteroatom influencing the electron density on the pyridine and hydroxyl groups.
Steric Effects and Coordination Geometry
The size and conformation of the 'R' group introduced by the nucleophile can impose steric constraints that influence the coordination geometry of the metal complex. For instance, bulky 'R' groups can favor lower coordination numbers and may prevent the formation of certain geometries. X-ray crystallography is the definitive technique for determining the solid-state structure of these complexes.[5] For example, cobalt(II) and nickel(II) complexes with pyridine-based ligands have been shown to adopt distorted octahedral and square-planar geometries, respectively.[5][6]
Experimental Characterization of Metal Complexes
The coordination of the ligands to a metal ion can be confirmed and characterized by a suite of spectroscopic and analytical techniques.
Experimental Protocol: Synthesis and Characterization of a Representative Cu(II) Complex
-
Complex Synthesis: A solution of the ligand in ethanol is added dropwise to a stirred aqueous or ethanolic solution of a copper(II) salt (e.g., CuCl₂·2H₂O or Cu(NO₃)₂·3H₂O) in a 2:1 ligand-to-metal molar ratio. The reaction mixture is stirred for several hours at room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried in vacuo.
-
FT-IR Spectroscopy: The coordination of the ligand is evidenced by shifts in the vibrational frequencies of the pyridine ring and the C-O stretching of the alcohol. The appearance of new bands in the far-IR region can be attributed to M-N and M-O stretching vibrations.
-
UV-Vis Spectroscopy: Complex formation is indicated by a shift in the ligand-based π-π* transitions and the appearance of d-d transitions in the visible region, which are characteristic of the coordination geometry of the Cu(II) ion.
-
NMR Spectroscopy: For diamagnetic complexes (e.g., with Ni(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution.
-
X-ray Crystallography: Single crystal X-ray diffraction provides unambiguous information about the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry of the metal center.[5]
Predicted Performance and Comparative Summary
The following table summarizes the predicted comparative performance of the three classes of ligands derived from this compound.
| Property | L-NHR (from Amine) | L-SR (from Thiol) | L-OR (from Alcohol) |
| Synthesis | Straightforward | Generally straightforward, potential for disulfide side products | May require catalysis for less reactive alcohols |
| Potential Denticity | Bidentate (N,O) or Tridentate (N,N,O) | Bidentate (N,O) or Tridentate (N,S,O) | Bidentate (N,O) |
| Predicted Stability with Cu(II) | High | Moderate | Moderate to High |
| Coordination Geometry | Flexible, can accommodate various geometries | Dependent on metal ion's affinity for soft donors | Generally favors geometries with hard donor atoms |
| Potential Applications | Catalysis, bioinorganic modeling | Sensors for soft metal ions, catalysis | Catalysis, materials science |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of pyridine-based ligands. By judiciously selecting the nucleophile for the ring-opening reaction, researchers can fine-tune the steric and electronic properties of the resulting ligands. This allows for the rational design of metal complexes with specific coordination geometries and stabilities, tailored for a diverse range of applications in drug development, catalysis, and materials science. This guide provides a foundational understanding of the principles governing the coordinating properties of these ligands and offers a framework for their systematic investigation and application.
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Synthesis and Characterization of a New Cobalt(II) Complex with 2-(2-Pyridyl)Imino-N-(2-Thiazolin-2-yl)Thiazolidine (PyTT). PMC. [Link]
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Synthesis and characterization of a new cobalt(II) complex with 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine (PyTT). PubMed. [Link]
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X-ray crystal structures of Ni II complexes (a) 1 and (b) 2... ResearchGate. [Link]
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Synthesis, X-ray Structures, and Spectroscopic Characterization of cis and trans-bis(O-propyldithiocarbonato)bis(pyridine)nickel. CONICET. [Link]
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Synthesis and Characterization of a New Cobalt(II) Complex with 2-(2-Pyridyl)Imino-N-(2-Thiazolin-2-yl)Thiazolidine (PyTT). ResearchGate. [Link]
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Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction. MedCrave online. [Link]
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Cobalt(ii) terpyridine complexes: synthesis, characterization, antiproliferative activity and molecular docking with proteins and DNA. New Journal of Chemistry (RSC Publishing). [Link]
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Comparative Study of Platinum(II) and Platinum(IV) Complexes with 2‐(Pyridin‐2‐ylmethylamino)acetic Acid and 4‐(Pyridin‐2‐ylmethylamino)benzoic Acid: Experimental and Theoretical Analysis. ResearchGate. [Link]
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and bi-dentate nitrato-groups. X-Ray analysis of 2,6-bis-(phenylliminoethyl)pyridine(dinitrato)nickel(II). RSC Publishing. [Link]
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Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. PubMed Central. [Link]
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X-Ray Crystal Structures of Nickel Complexes With. Amanote Research. [Link]
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1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. MDPI. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 2-(Oxiran-2-yl)pyridine
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of key heterocyclic building blocks is a cornerstone of innovation. Among these, 2-(oxiran-2-yl)pyridine stands out as a valuable intermediate, featuring a reactive epoxide ring tethered to a pyridine moiety, rendering it a versatile precursor for a variety of more complex molecules with potential biological activity. This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective strengths and weaknesses to inform your synthetic strategy. We will delve into the epoxidation of 2-vinylpyridine, the Darzens reaction, and the Corey-Chaykovsky reaction, supported by experimental data and mechanistic insights.
Introduction to this compound: A Versatile Building Block
This compound, also known as 2-pyridyloxirane, is a heterocyclic compound of significant interest in organic synthesis. The pyridine ring serves as a key structural motif in numerous pharmaceuticals, while the epoxide functional group is a highly versatile electrophilic handle for the introduction of various functionalities through nucleophilic ring-opening reactions. This dual functionality makes this compound a valuable starting material for the synthesis of a diverse range of chiral amino alcohols, which are important precursors for chiral ligands and biologically active compounds.[1]
Key Synthetic Methodologies: A Head-to-Head Comparison
The synthesis of this compound can be approached through several distinct methodologies. This guide will focus on the three most prominent methods:
-
Epoxidation of 2-Vinylpyridine: A direct and atom-economical approach.
-
The Darzens Reaction: A classic method for epoxide formation from carbonyl compounds.
-
The Corey-Chaykovsky Reaction: A powerful tool for the synthesis of epoxides from aldehydes and ketones.
Each method will be evaluated based on yield, stereoselectivity, operational simplicity, scalability, and safety considerations.
Method 1: Epoxidation of 2-Vinylpyridine
The most direct route to this compound is the epoxidation of its corresponding alkene, 2-vinylpyridine. This method is attractive due to its straightforward nature and high atom economy. The choice of oxidizing agent is critical and significantly influences the reaction's efficiency and selectivity.
Reaction Mechanism
The epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted "butterfly" transition state.[2] The peroxy acid delivers an oxygen atom to the double bond in a single, stereospecific step.
Experimental Protocol: Epoxidation with m-CPBA
A general procedure for the epoxidation of an alkene using m-CPBA is as follows:
-
Dissolve the alkene (e.g., 2-vinylpyridine) in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform.
-
Cool the solution in an ice bath to 0 °C.
-
Add a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent dropwise to the alkene solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peroxide.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired epoxide.[3][4]
Performance and Considerations
-
Yield: Generally good to high yields can be achieved, often in the range of 70-90%.
-
Stereoselectivity: As m-CPBA is achiral, the epoxidation of 2-vinylpyridine results in a racemic mixture of (R)- and (S)-2-(oxiran-2-yl)pyridine.[3] For enantioselective epoxidation, chiral oxidizing agents or catalysts are required.
-
Advantages:
-
Direct and atom-economical.
-
Relatively mild reaction conditions.
-
Readily available and inexpensive starting material (2-vinylpyridine).
-
-
Disadvantages:
-
2-Vinylpyridine is prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[5] Careful handling and storage are necessary.
-
m-CPBA can be explosive and requires careful handling.
-
Achieving high enantioselectivity can be challenging and may require specialized and often expensive chiral catalysts.
-
Method 2: The Darzens Reaction
The Darzens reaction, or glycidic ester condensation, is a classic method for synthesizing α,β-epoxy esters (glycidic esters) from a carbonyl compound and an α-haloester in the presence of a base.[6] For the synthesis of this compound, this would involve the reaction of 2-pyridinecarboxaldehyde with an appropriate α-haloester, followed by decarboxylation.
Reaction Mechanism
The reaction proceeds through the deprotonation of the α-haloester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate undergoes an intramolecular S_N2 reaction to form the epoxide ring.[7]
Experimental Protocol: Darzens Condensation
A general procedure for the Darzens reaction is as follows:
-
To a solution of a strong base, such as sodium methoxide or potassium tert-butoxide, in a suitable anhydrous solvent (e.g., methanol or THF) at a low temperature (e.g., -10 °C to 0 °C), add a mixture of the aldehyde (2-pyridinecarboxaldehyde) and the α-haloester (e.g., ethyl chloroacetate) dropwise.
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a weak acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Concentrate the solvent under reduced pressure and purify the resulting glycidic ester by column chromatography or recrystallization.[8]
-
The resulting glycidic ester can then be saponified and decarboxylated to yield this compound.
Performance and Considerations
-
Yield: Yields can be variable, often in the moderate range (40-75%), and can be influenced by side reactions.[8][9]
-
Stereoselectivity: The Darzens reaction typically produces a mixture of cis and trans diastereomers of the glycidic ester.[7] Asymmetric variants using chiral phase-transfer catalysts have been developed to achieve high enantioselectivity.[10][11]
-
Advantages:
-
Avoids the use of the potentially unstable 2-vinylpyridine.
-
A well-established and versatile reaction.
-
-
Disadvantages:
-
Often requires strongly basic conditions, which may not be compatible with all functional groups.
-
The reaction can produce a mixture of diastereomers, requiring separation.
-
The multi-step process (epoxidation followed by decarboxylation) can lower the overall yield.
-
Method 3: The Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction provides a powerful and often highly stereoselective method for the synthesis of epoxides from aldehydes and ketones using a sulfur ylide.[11] This reaction is a valuable alternative to the Darzens and epoxidation methods, particularly for the synthesis of terminal epoxides.
Reaction Mechanism
The reaction involves the nucleophilic addition of a sulfur ylide (e.g., dimethylsulfoxonium methylide or dimethylsulfonium methylide) to the carbonyl group of an aldehyde. The resulting betaine intermediate then undergoes an intramolecular cyclization to form the epoxide, with the elimination of a dialkyl sulfide or sulfoxide.[8][12]
Experimental Protocol: Corey-Chaykovsky Epoxidation
A general procedure for the Corey-Chaykovsky reaction is as follows:
-
Prepare the sulfur ylide in situ by deprotonating a sulfonium salt (e.g., trimethylsulfonium iodide) with a strong base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous aprotic solvent like DMSO or THF at low temperature.
-
To the solution of the ylide, add the aldehyde (2-pyridinecarboxaldehyde) dropwise at a low temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture for a specified time, monitoring its progress by TLC.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.[13]
Performance and Considerations
-
Yield: The Corey-Chaykovsky reaction often provides good to excellent yields of epoxides, typically in the range of 70-95%.[14]
-
Stereoselectivity: The reaction is known for its high diastereoselectivity, often favoring the formation of the trans epoxide.[13] Enantioselective versions of the Corey-Chaykovsky reaction have been developed using chiral sulfur ylides or chiral catalysts.[15][16]
-
Advantages:
-
High yields and often good stereoselectivity.
-
Milder reaction conditions compared to the Darzens reaction.
-
Avoids the use of potentially unstable 2-vinylpyridine.
-
-
Disadvantages:
-
Requires the preparation of the sulfur ylide, which can be sensitive to air and moisture.
-
The sulfur-containing byproducts can sometimes be difficult to remove completely.
-
Comparative Summary of Synthetic Methods
| Feature | Epoxidation of 2-Vinylpyridine | Darzens Reaction | Corey-Chaykovsky Reaction |
| Starting Materials | 2-Vinylpyridine, Peroxy Acid (e.g., m-CPBA) | 2-Pyridinecarboxaldehyde, α-Haloester | 2-Pyridinecarboxaldehyde, Sulfonium Salt |
| Typical Yield | 70-90% | 40-75% | 70-95% |
| Stereoselectivity | Racemic (without chiral catalyst) | Mixture of diastereomers (without chiral catalyst) | Often good diastereoselectivity |
| Key Advantages | Direct, atom-economical | Avoids unstable 2-vinylpyridine | High yields, good stereoselectivity |
| Key Disadvantages | 2-Vinylpyridine instability, m-CPBA handling | Strong base, multi-step, diastereomeric mixtures | Ylide preparation, sulfur byproducts |
| Scalability | Potential issues with polymerization of 2-vinylpyridine | Generally scalable | Scalable with careful handling of reagents |
| Safety | m-CPBA is a potential explosive; 2-vinylpyridine is toxic and flammable[17][18] | Strong bases can be hazardous | Ylide reagents are often pyrophoric |
Conclusion and Recommendations
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including the desired scale, stereochemical purity, and available resources.
-
For a straightforward, racemic synthesis on a smaller scale where atom economy is a priority, the epoxidation of 2-vinylpyridine is a viable option, provided that appropriate safety precautions are taken for handling both the starting material and the oxidizing agent.
-
The Darzens reaction offers an alternative that avoids the use of the volatile and polymerizable 2-vinylpyridine. However, it may require more optimization to control diastereoselectivity and the multi-step nature could impact the overall efficiency. Its asymmetric variants, employing chiral phase-transfer catalysts, are a promising avenue for accessing enantioenriched this compound.
-
The Corey-Chaykovsky reaction stands out for its generally high yields and good stereocontrol, making it an excellent choice for producing the target epoxide. While the in-situ generation of the sulfur ylide requires careful experimental technique, the reliability and efficiency of this method make it highly attractive for both small- and large-scale syntheses. Furthermore, the development of catalytic asymmetric versions of this reaction provides a powerful tool for the synthesis of chiral this compound.
For drug development and other applications where high purity and stereochemical control are paramount, investing in the development of an asymmetric Corey-Chaykovsky or Darzens reaction protocol is likely to be the most fruitful long-term strategy.
References
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- Austin Publishing Group. (2015). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Darzens Reaction. Austin J Anal Pharm Chem, 2(6), 1055.
- Gawroński, J., Gołembiowska, K., & Rychlewska, U. (2019). 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. Molecules, 24(19), 3581.
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Bentham Science. (n.d.). Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. Retrieved from [Link]
- MDPI. (2018). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. Molecules, 23(7), 1617.
- PMC. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. ChemistryOpen, 11(11), e202200179.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Oxiran-2-yl)pyridine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. Mastery of a compound's synthesis and application must be matched by an unwavering commitment to its safe and compliant disposal. 2-(Oxiran-2-yl)pyridine, a bifunctional molecule containing both a pyridine ring and a reactive epoxide group, demands a nuanced approach to its end-of-life management. Its inherent reactivity and toxicity necessitate strict adherence to established protocols to safeguard laboratory personnel and protect the environment.
This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causal chemistry behind these procedures, empowering you to make informed, safety-first decisions in your laboratory.
Hazard Assessment & Immediate Safety Precautions
Before any handling or disposal, a thorough understanding of the compound's hazard profile is non-negotiable. This compound is classified with multiple GHS hazard warnings that dictate its handling and disposal requirements.[1]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The molecule's toxicity profile is a composite of its two functional parts. The pyridine moiety is known to be flammable, an irritant, and can be toxic, potentially affecting the liver and central nervous system.[2][3][4] The epoxide (oxirane) ring is a strained, three-membered ether, making it highly reactive and the primary target for neutralization procedures.[5][6] Unreacted epoxides are considered hazardous waste.[5][7]
All work with this compound must be conducted within a certified chemical fume hood. The following Personal Protective Equipment (PPE) is mandatory.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant Nitrile or Butyl rubber. | To prevent skin contact and absorption, which can cause irritation and potential systemic toxicity.[2] |
| Eye Protection | Chemical splash goggles. | To protect eyes from splashes, which can cause serious irritation.[2] |
| Lab Coat | Standard flame-resistant laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory | Not typically required if used in a fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors.[2] |
Core Disposal Principles
There are two primary, compliant pathways for the disposal of waste this compound. The selection of the appropriate method is dictated by the quantity of waste, laboratory capabilities, and institutional EHS policies.
-
Direct Disposal as Hazardous Waste: This is the most straightforward and universally recommended method.[5] All waste, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, wipes), is collected in a designated, properly labeled container for removal by a licensed hazardous waste management company.[2][8]
-
In-Laboratory Chemical Neutralization: For small, manageable quantities only , the reactive epoxide ring can be chemically opened via hydrolysis to form the significantly less hazardous 1-(pyridin-2-yl)ethane-1,2-diol.[5] This procedure must be formally approved by your institution's Environmental Health & Safety (EHS) department and performed only by trained personnel.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for selecting the correct disposal protocol.
Caption: Disposal workflow for this compound.
Protocol 1: Direct Disposal as Hazardous Waste
This protocol is the standard and required method for larger quantities and is highly recommended for all quantities to ensure maximum safety and compliance.
Methodology:
-
Waste Segregation: Identify all waste streams containing this compound. This includes neat material, reaction mixtures, solvent rinses, and contaminated solids (gloves, silica gel, filter paper). Do not mix this waste with other incompatible waste streams.[2]
-
Containerization: Select a chemically compatible, leak-proof container with a secure screw-top cap. For liquid waste, use a container designated for flammable organic waste. For solid waste, use a clearly marked solid waste container or bag.
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[9] Fill out the label completely, listing all chemical constituents and their approximate percentages.
-
Storage: Store the sealed waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area. Ensure it is stored away from strong acids and oxidizing agents.[10]
-
Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor. Never dispose of this chemical in the regular trash or down the drain.[6][10]
Protocol 2: In-Laboratory Neutralization via Hydrolysis (Small Quantities Only)
Causality: This procedure leverages the high ring strain of the epoxide. In the presence of a dilute acid catalyst, water acts as a nucleophile, attacking one of the epoxide carbons and leading to ring-opening. The result is 1-(pyridin-2-yl)ethane-1,2-diol, a stable diol that is no longer a reactive epoxide. This transformation significantly reduces the chemical's hazard profile.
WARNING: This procedure must only be performed by trained personnel in a chemical fume hood with an ice bath readily available to control any potential exothermic reaction.[5] Prior approval from your institution's EHS office is mandatory.
Materials & Equipment:
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size
-
Ice bath
-
pH paper or calibrated pH meter
-
Waste this compound
-
Deionized water
-
1 M Sulfuric Acid (or similar dilute strong acid)
-
Saturated Sodium Bicarbonate solution
| Parameter | Guideline | Rationale |
| Epoxide to Water Ratio | ~1:10 (v/v) | Provides sufficient medium for the reaction and helps dissipate heat.[5] |
| Acid Concentration | ~1 M | Sufficient to catalyze the reaction effectively without being overly corrosive or hazardous.[5] |
| Neutralized pH Range | 5.5 - 8.5 | Standard acceptable range for aqueous waste disposal to prevent damage to plumbing and comply with wastewater regulations.[5][11] |
Step-by-Step Methodology:
-
Setup: Place the beaker or flask containing the waste this compound and a stir bar on a magnetic stir plate within an ice bath inside a chemical fume hood.
-
Dilution: For every 1 volume of epoxide waste, add approximately 10 volumes of deionized water while stirring.[5]
-
Acidification: While maintaining stirring and cooling, slowly and carefully add 1 M sulfuric acid dropwise until the solution is acidic (pH ~2-3).
-
Reaction: Remove the ice bath and allow the solution to stir at room temperature for a minimum of 2-4 hours to ensure the hydrolysis reaction goes to completion.[5]
-
Neutralization: Place the flask back in the ice bath. Slowly and carefully add saturated sodium bicarbonate solution dropwise to neutralize the acid. Be aware that this will generate carbon dioxide gas (effervescence). Continue addition until the pH of the solution is between 5.5 and 8.5, as confirmed by pH paper or a pH meter.[5]
-
Final Disposal: Once neutralized, this aqueous solution of 1-(pyridin-2-yl)ethane-1,2-diol and inorganic salts may be permissible for drain disposal with copious amounts of running water. However, you must confirm this final step with your institution's EHS office, as local regulations vary. [5]
Spill Management
In the event of a spill, prompt and correct action is critical to minimize exposure and hazard.
-
Small Spills: Evacuate non-essential personnel. Wearing full PPE, cover the spill with a non-combustible absorbent material like vermiculite or sand.[2][12] Once fully absorbed, carefully sweep the material into a designated hazardous waste container. Clean the spill area with an appropriate solvent and place cleaning materials in the waste container.
-
Large Spills: Evacuate the entire laboratory immediately. Alert adjacent labs and notify your institution's EHS department or emergency response team. Do not attempt to clean up a large spill yourself.
By adhering to these scientifically sound and safety-focused protocols, you fulfill your professional responsibility to ensure that the lifecycle of this compound concludes safely, compliantly, and with minimal impact on the environment.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
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ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE. Retrieved from [Link]
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Lion Technology. (2013). How to Dispose of 2-Part Epoxy Solutions. Retrieved from [Link]
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Material Safety Data Sheet. (2011). PYRIDINE. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. Retrieved from [Link]
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Entropy Resins. (2024). Guidelines for Safe Epoxy Disposal. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Treatment Of Reactive Wastes At Hazardous Waste Landfills. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Oxiran-2-yl)pyridine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 2-(Oxiran-2-yl)pyridine is a valuable building block, but its unique structure—combining a pyridine ring with a reactive oxirane (epoxide) group—necessitates a rigorous and well-understood safety protocol. The pyridine moiety presents toxicological hazards, while the strained epoxide ring is a potent electrophile, capable of reacting with biological nucleophiles.
This guide provides a comprehensive framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Analysis: Understanding the Inherent Risks
A thorough risk assessment is the foundation of laboratory safety. The hazards of this compound are formally classified under the Globally Harmonized System (GHS), providing a clear directive for our protective measures.[1]
-
Acute Toxicity (Oral), H302: Harmful if swallowed.[1] Accidental ingestion can lead to significant systemic toxicity.
-
Skin Irritation, H315: Causes skin irritation.[1] The compound can cause inflammation, redness, and discomfort upon direct contact. The epoxide group can also potentially act as a sensitizer.
-
Serious Eye Irritation, H319: Causes serious eye irritation.[1] Splashes pose a significant risk, potentially leading to severe and lasting damage to the eyes.
-
Respiratory Irritation, H335: May cause respiratory irritation.[1] Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort.
Beyond these classifications, the inherent reactivity of the epoxide ring must be considered. Epoxides are alkylating agents, a class of compounds that requires careful handling to prevent unforeseen reactions and long-term health effects. Therefore, our personal protective equipment (PPE) strategy is designed to create a complete barrier against all potential routes of exposure: dermal, ocular, inhalation, and ingestion.
Core Protective Measures: A Multi-Layered Defense
The selection of PPE is not merely a procedural step but a critical control measure dictated by the compound's specific chemical and toxicological properties. Each component of your PPE ensemble serves a distinct, vital purpose.
| Protection Type | Specific Recommendations | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles with side shields (conforming to EN 166 or equivalent) are mandatory. A full-face shield must be worn over goggles when there is a risk of splashing.[2][3] | Protects against splashes and vapors that can cause serious, potentially irreversible eye irritation and damage.[1] The face shield provides a secondary barrier for the entire face. |
| Hand Protection | Primary: Butyl rubber or Viton™ gloves. Secondary: Heavy-duty nitrile gloves (minimum 8 mil thickness). Crucially, consult the glove manufacturer's compatibility chart for breakthrough time data against pyridine and epoxides. | The pyridine structure can be aggressive towards some common glove materials. While nitrile is often used, some sources advise against it for neat pyridine, recommending more robust materials like butyl rubber.[2][4] Double-gloving is recommended to protect against undetected pinholes and to allow for safe removal of the contaminated outer glove.[5] |
| Body Protection | A flame-retardant laboratory coat, fully buttoned, with tight-fitting cuffs. For larger quantities or high-splash-risk procedures, a chemically resistant apron over the lab coat is required.[2] | Prevents skin contact from drips or splashes, mitigating the risk of skin irritation.[1][6] The pyridine class of compounds can be flammable, making flame-retardant properties a necessary precaution.[2] |
| Respiratory Protection | All handling must occur within a certified chemical fume hood.[4][7][8] If engineering controls are insufficient or during a large spill response, a NIOSH-approved respirator with organic vapor cartridges is required.[4][9] | This is the primary defense against respiratory tract irritation from vapors.[1] Respirator use must be part of a formal institutional program that includes medical clearance, fit-testing, and training.[4] |
Procedural Workflow for Safe Handling
A disciplined, sequential workflow ensures that safety protocols are integrated into every stage of the experimental process.
Step 1: Pre-Handling Preparation
-
Area Designation: Clearly designate the work area within a certified chemical fume hood. Cover the work surface with disposable, absorbent liners to contain any minor drips.
-
Assemble Materials: Before bringing this compound into the hood, ensure all necessary equipment—glassware, reagents, and a designated, sealed hazardous waste container—is present.[4]
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed, within a 10-second travel distance.[4]
-
Don PPE: Put on protective equipment in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles and face shield. This sequence ensures a proper seal and minimizes contamination during donning.
Step 2: Handling and Experimentation
-
Exclusive Fume Hood Use: Conduct all transfers and manipulations of this compound exclusively within the chemical fume hood to control vapor exposure.[7][8]
-
Minimize Quantities: Use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of any spills or incidents.[9]
-
Maintain Container Integrity: Keep containers of the chemical tightly closed when not in active use to prevent the release of vapors.[7][10]
-
Avoid Contamination: Use dedicated spatulas and glassware. Never return unused material to the original container.
Step 3: Post-Handling Decontamination and Disposal
-
Waste Segregation: All materials contaminated with this compound, including pipette tips, liners, and gloves, must be disposed of in a clearly labeled, sealed hazardous waste container.[2][4] Do not place this waste in regular trash.[11]
-
Surface Decontamination: After completing the work, wipe down the designated area within the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Doff PPE: Remove protective equipment in an order that prevents re-contamination of your skin and clothing. A common practice is: outer gloves, face shield, lab coat, and finally, inner gloves. Dispose of all disposable items in the hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[9]
Workflow for Handling this compound
Sources
- 1. This compound | C7H7NO | CID 9833950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. pppmag.com [pppmag.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
